MC-Val-Cit-PAB-carfilzomib iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C68H96N11O13+ |
|---|---|
Poids moléculaire |
1275.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1 |
Clé InChI |
LFLRXYNLTLDZQQ-KPOMOQQRSA-O |
SMILES isomérique |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MC-Val-Cit-PAB-carfilzomib iodide: A Case Study in ADC Payload Instability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC-Val-Cit-PAB-carfilzomib iodide, a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). The document details its constituent components, the intended mechanism of action, and critically, the experimental findings that reveal its unsuitability as an effective ADC payload due to rapid lysosomal inactivation.
Core Components and Intended Mechanism of Action
This compound is a complex molecule comprising three key components: a cytotoxic payload (carfilzomib), a cleavable linker system (MC-Val-Cit-PAB), and an iodide salt. The overarching strategy behind its design was to leverage the tumor-targeting specificity of a monoclonal antibody to deliver the potent proteasome inhibitor, carfilzomib (B1684676), directly to cancer cells.
1.1. The Cytotoxic Payload: Carfilzomib
Carfilzomib is a second-generation, irreversible proteasome inhibitor. It is a tetrapeptide epoxyketone that selectively targets the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex responsible for the degradation of cellular proteins.[1] By inhibiting the proteasome, carfilzomib induces a buildup of polyubiquitinated proteins, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
1.2. The Linker System: MC-Val-Cit-PAB
The MC-Val-Cit-PAB linker is a well-established, enzyme-cleavable linker system used in ADC development. It is designed to be stable in systemic circulation and to release the payload only after internalization into the target cancer cell. Its components are:
-
MC (Maleimidocaproyl): A maleimide (B117702) group that allows for covalent conjugation to cysteine residues on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide by cathepsin B, spontaneously releases the attached drug payload.
The intended mechanism of an ADC utilizing this conjugate is as follows:
-
The ADC binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized via endocytosis.
-
The ADC is trafficked to the lysosome.
-
Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit linker.
-
The PAB spacer self-immolates, releasing active carfilzomib into the cytoplasm.
-
Carfilzomib inhibits the proteasome, leading to cancer cell death.
Quantitative Data: The Challenge of Lysosomal Instability
While carfilzomib is a potent cytotoxic agent in its free form, studies have shown that when delivered as a payload via an ADC with a cleavable linker like MC-Val-Cit-PAB, it loses its efficacy. This is attributed to the rapid inactivation of carfilzomib by other lysosomal enzymes following its release from the linker.
A pivotal study investigating carfilzomib as an ADC payload found that conjugating it to anti-CD22 or anti-HER2 antibodies "totally abolishes the in vitro potency".[1] This was a surprising result, as other payloads like monomethyl auristatin E (MMAE) retain their potency when delivered via similar ADC constructs.[1]
| Compound | Target Cell Lines | IC50 (in vitro) | Efficacy as ADC Payload |
| Free Carfilzomib | Various cancer cell lines | Nanomolar range[1] | - |
| Anti-CD22-MC-Val-Cit-PAB-carfilzomib | CD22-expressing cells | Potency totally abolished[1] | Ineffective |
| Anti-HER2-MC-Val-Cit-PAB-carfilzomib | HER2-expressing cells | Potency totally abolished[1] | Ineffective |
Experimental Protocols
This section outlines the key experimental methodologies relevant to the synthesis, conjugation, and evaluation of this compound and similar ADC constructs.
3.1. Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, based on the synthesis of similar drug-linker conjugates, a likely synthetic route would involve the following key steps:
-
Synthesis of the MC-Val-Cit-PAB linker: This is a multi-step process often starting with the solid-phase synthesis of the Val-Cit dipeptide, followed by the coupling of the PAB spacer and the maleimidocaproyl group.
-
Activation of the linker: The linker is typically activated, for example, as a p-nitrophenyl (PNP) carbonate or an N-hydroxysuccinimide (NHS) ester, to facilitate conjugation with the payload.
-
Conjugation to carfilzomib: The activated linker is reacted with an appropriate functional group on carfilzomib, likely a primary or secondary amine, to form a stable amide or carbamate (B1207046) bond.
-
Purification: The resulting drug-linker conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Introduction of the iodide salt: The purified conjugate is then treated with an iodide source to form the final salt.
3.2. Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody would typically proceed as follows:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free cysteine thiols.
-
Conjugation Reaction: The maleimide group of the this compound is then reacted with the free thiols on the antibody via a Michael addition reaction.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody, often using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
3.3. Lysosomal Stability and Cytotoxicity Assays
To assess the critical issue of lysosomal stability and its impact on cytotoxicity, the following experimental protocols are essential:
Lysosomal Stability Assay:
-
Isolate Lysosomes: Lysosomes are isolated from a relevant cell line (e.g., the target cancer cell line) through differential centrifugation and density gradient centrifugation.
-
Incubation: The drug-linker conjugate (this compound) or the ADC is incubated with the isolated lysosomes at 37°C in an appropriate buffer that maintains lysosomal integrity and enzymatic activity.
-
Time-Course Analysis: Aliquots are taken at various time points.
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact drug-linker/ADC, released carfilzomib, and any carfilzomib metabolites. This allows for the determination of the rate of linker cleavage and the rate of payload inactivation.
In Vitro Cytotoxicity Assay:
-
Cell Culture: Target antigen-positive and antigen-negative cancer cell lines are cultured in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the ADC, free carfilzomib, a non-targeting control ADC, and the unconjugated antibody.
-
Incubation: The cells are incubated for a period of 72-120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated for each compound to determine its cytotoxic potency. A significant increase in the IC50 of the ADC compared to free carfilzomib would indicate a loss of potency.
Visualizations
4.1. Chemical Structure of this compound
Caption: Chemical structure of this compound.
Note: Due to the complexity of rendering a precise 2D chemical structure in DOT language, a placeholder is used. A proper chemical drawing software would be required for an accurate representation.
4.2. Intended Mechanism and Inactivation Pathway of a Carfilzomib-Based ADC
Caption: Intended vs. Observed Fate of a Carfilzomib-ADC.
4.3. Experimental Workflow for ADC Evaluation
Caption: Generalized Experimental Workflow for ADC Development.
Conclusion
This compound represents a well-reasoned approach to ADC design, combining a potent cytotoxic agent with a clinically validated cleavable linker. However, the critical finding of carfilzomib's rapid inactivation within the lysosome highlights a crucial and often unpredictable aspect of ADC development: the stability of the payload in the intracellular environment after its release. This case underscores the importance of comprehensive experimental evaluation, particularly lysosomal stability assays, early in the ADC development pipeline. While the individual components of this compound are effective in their own right, their combination within an ADC construct unfortunately leads to a loss of therapeutic potential. This technical guide serves as a valuable case study for researchers in the field, emphasizing that successful ADC design requires not only potent payloads and specific antibodies but also a thorough understanding of the payload's metabolic fate within the target cell.
References
An In-Depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-Carfilzomib Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-carfilzomib iodide is a highly specialized chemical construct designed for application in the field of targeted cancer therapy, specifically as a payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its mechanism of action, detailing the individual roles of its constituent parts and the sequential process of its activation within a target cancer cell. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel ADCs.
Core Components and Their Functions
The this compound conjugate is a modular system, with each component playing a critical role in its overall mechanism of action.
-
Carfilzomib (B1684676): The cytotoxic payload of the conjugate is carfilzomib, a potent and irreversible second-generation proteasome inhibitor.[1][2][3] Carfilzomib targets the chymotrypsin-like activity of the 20S proteasome, a key cellular machine responsible for degrading ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis.[1][2][3]
-
MC (Maleimidocaproyl): This component serves as the attachment point for the entire drug-linker construct to a monoclonal antibody (mAb). The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, forming a stable covalent bond.[4][5] The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug, which can be important for efficient enzymatic cleavage.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for the lysosomal protease Cathepsin B.[1][6] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a key element for tumor-specific payload release.[6]
-
PAB (p-Aminobenzyl Alcohol): The PAB moiety acts as a self-immolative spacer.[1] Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active carfilzomib payload.[1]
Mechanism of Action: A Step-by-Step Pathway
The intricate mechanism of action of an ADC utilizing this compound can be delineated into a series of sequential steps, beginning with the ADC's interaction with a target cancer cell and culminating in the cytotoxic effect of carfilzomib.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle characterized by its acidic environment and high concentration of degradative enzymes, including Cathepsin B.[7]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][6] This enzymatic cleavage is the primary release mechanism for the payload.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker exposes an amine group on the PAB spacer, initiating a spontaneous 1,6-electronic cascade. This self-immolative process results in the release of the active carfilzomib payload into the cytoplasm of the cancer cell.[1]
-
Proteasome Inhibition and Apoptosis: Once in the cytoplasm, carfilzomib irreversibly binds to and inhibits the 20S proteasome.[1][2][3] This disruption of protein homeostasis leads to cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.
Critical Considerations: The Challenge of Lysosomal Inactivation
A significant consideration for the use of carfilzomib as an ADC payload is its potential for inactivation within the lysosome. Research has shown that following its release from the linker, carfilzomib can be further metabolized by other lysosomal enzymes.[1] This inactivation, primarily through epoxide and amide hydrolysis, can occur before the drug can reach its cytoplasmic target, the proteasome.[1] This rapid degradation has been demonstrated to abolish the in vitro potency of carfilzomib-based ADCs, a critical factor to consider in the design and evaluation of such therapeutics.[1] This may explain the limited availability of public data on the in vitro cytotoxicity of ADCs utilizing this specific payload.
Quantitative Data
| Cell Line | Cancer Type | IC50 (nM) - 96h exposure | Reference |
| A549 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |
| H1993 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |
| H520 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |
| H460 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |
| H1299 | Non-small cell lung cancer | <1.0 - 36 | [8][9] |
| SHP77 | Small cell lung cancer | <1 - 203 | [8][9] |
| DMS114 | Small cell lung cancer | <1 - 203 | [8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of ADCs. Below are generalized, yet detailed, methodologies for key experiments relevant to the study of this compound-based ADCs.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from the ADC upon exposure to Cathepsin B.
Materials:
-
ADC with this compound payload
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[5]
-
Quenching Solution: Acetonitrile (B52724) with a suitable internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified Cathepsin B in the assay buffer to a working concentration (e.g., 20 nM).[5]
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[5]
-
Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released carfilzomib.
-
-
Data Analysis:
-
Plot the concentration of released carfilzomib against time to determine the cleavage kinetics.
-
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of the ADC into target cells.
Materials:
-
Target cancer cell line (expressing the specific antigen)
-
ADC with this compound payload
-
Fluorescently labeled secondary antibody that binds to the primary antibody of the ADC
-
Flow cytometer
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the ADC at a specific concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization.
-
As a control, incubate a set of cells with the ADC at 4°C, a temperature at which internalization is inhibited.
-
-
Cell Surface Staining:
-
After the incubation period, wash the cells with cold PBS to remove unbound ADC.
-
Incubate the cells with a fluorescently labeled secondary antibody at 4°C to label the ADC remaining on the cell surface.
-
-
Cell Preparation for Flow Cytometry:
-
Wash the cells again with cold PBS.
-
Detach the cells using Trypsin-EDTA and resuspend them in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
The percentage of internalization can be calculated using the following formula: % Internalization = (1 - (MFI at 37°C / MFI at 4°C)) * 100
-
Quantitative Analysis of Payload Release by HPLC-MS
Objective: To quantify the amount of free carfilzomib released from the ADC in a biological matrix (e.g., plasma or cell lysate).
Materials:
-
ADC-treated plasma samples or cell lysates
-
Protein A magnetic beads
-
Enzyme for linker cleavage (e.g., Papain or Cathepsin B)
-
Internal standard (e.g., a structurally similar but mass-distinguishable compound)
-
Acetonitrile
-
Formic acid
-
HPLC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Incubate the ADC in the biological matrix (e.g., rat plasma) for various time points.[10]
-
-
ADC Capture:
-
Capture the ADC from the matrix using Protein A magnetic beads.[10]
-
-
Enzymatic Cleavage:
-
Wash the beads to remove unbound components.
-
Incubate the bead-bound ADC with an enzyme (e.g., papain, which can be more robust than Cathepsin B for in vitro release assays) to cleave the linker and release the payload.[11]
-
-
Extraction:
-
Add the internal standard and precipitate proteins with acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
HPLC-MS Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of carfilzomib.
-
Quantify the amount of released carfilzomib in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway of ADC Action
Caption: Overall mechanism of action of the this compound ADC.
Experimental Workflow for Cathepsin B Cleavage Assay
Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.
Logical Relationship of the Linker Components
Caption: Logical relationship and function of the linker components.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The secret life of degradative lysosomes in axons: delivery from the soma, enzymatic activity, and local autophagic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. tandfonline.com [tandfonline.com]
Synthesis Pathway for MC-Val-Cit-PAB-carfilzomib Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for MC-Val-Cit-PAB-carfilzomib iodide, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the synthesis of the constituent components, the proposed conjugation strategy, and relevant quantitative data, offering valuable insights for researchers in the field of targeted cancer therapeutics.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. ADCs consist of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.
The MC-Val-Cit-PAB linker is a protease-cleavable linker that is designed to be stable in the bloodstream and release the cytotoxic payload upon internalization into the target cancer cell. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[1][2] Carfilzomib (B1684676), a potent proteasome inhibitor, serves as the cytotoxic payload in this conjugate.
Synthesis of the MC-Val-Cit-PAB Linker
The synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker is a multi-step process that involves the sequential coupling of its constituent amino acids and the maleimide (B117702) group.
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH
A reported method for the synthesis of the core dipeptide linker involves the following steps[1]:
-
Synthesis of Fmoc-Val-Cit: This step is typically achieved through standard peptide coupling techniques, which are well-documented in the literature.
-
Coupling of Fmoc-Val-Cit with p-Aminobenzyl Alcohol (PAB-OH):
-
Dissolve Fmoc-Val-Cit in a suitable solvent such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Add p-aminobenzyl alcohol and a coupling reagent, for example, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, concentrate the solvent and purify the product, Fmoc-Val-Cit-PAB-OH, typically by precipitation and washing.
-
Experimental Protocol: Synthesis of MC-Val-Cit-PAB-OH
-
Fmoc Deprotection:
-
Dissolve the Fmoc-Val-Cit-PAB-OH intermediate in an appropriate solvent like dimethylformamide (DMF).
-
Add a base, such as piperidine (B6355638) or pyridine, to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the valine residue.
-
Stir the reaction at room temperature for a short duration.
-
-
Coupling with Maleimidocaproic Acid:
-
To the solution containing the deprotected Val-Cit-PAB-OH, add an activated form of 6-maleimidohexanoic acid (maleimidocaproic acid, MC), such as its N-hydroxysuccinimide (NHS) ester (MC-OSu).
-
The reaction is typically carried out in a solvent like DMF.
-
The reaction mixture is stirred at room temperature to facilitate the formation of the amide bond between the N-terminus of valine and the carboxylic acid of the maleimidocaproyl group.
-
The final product, MC-Val-Cit-PAB-OH, is then purified using appropriate chromatographic techniques.
-
Quantitative Data for Linker Synthesis
| Step | Reactants | Reagents | Solvent | Yield | Reference |
| Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit, p-Aminobenzyl alcohol | EEDQ | DCM/MeOH | 82% | |
| Fmoc Deprotection | Fmoc-Val-Cit-PAB-OH | Pyridine | DMF | Not specified | |
| MC Coupling | Val-Cit-PAB-OH, MC-OSu | - | DMF | High | [1] |
Synthesis of Carfilzomib
Carfilzomib is a tetrapeptide epoxyketone proteasome inhibitor.[3] Its synthesis is a complex, multi-step process that has been described in various patents.[3][4][5][6] The synthesis generally involves the coupling of four amino acid residues and the final introduction of the epoxyketone warhead. For the purpose of conjugation to the MC-Val-Cit-PAB linker, a derivative of carfilzomib with a suitable functional group for coupling, or a precursor in the final steps of the carfilzomib synthesis, would be utilized.
Proposed Synthesis Pathway for this compound
Proposed Experimental Protocol: Conjugation and Salt Formation
-
Activation of Carfilzomib Precursor: A precursor of carfilzomib containing a terminal carboxylic acid would be activated using a suitable coupling agent. Common activating agents for amide bond formation include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Coupling Reaction: The activated carfilzomib precursor is then reacted with the MC-Val-Cit-PAB linker (with the free amine on the PAB moiety) in an aprotic solvent like DMF. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like HPLC or LC-MS.
-
Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired MC-Val-Cit-PAB-carfilzomib conjugate.
-
Iodide Salt Formation: The purified conjugate, which may be in a different salt form (e.g., trifluoroacetate (B77799) from HPLC purification), can be converted to the iodide salt. This can be achieved through ion-exchange chromatography or by dissolving the conjugate in a suitable solvent and treating it with a source of iodide ions, such as sodium iodide or potassium iodide, followed by precipitation or lyophilization.
Visualizations
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
ADC Mechanism of Action
Caption: General mechanism of action for a cathepsin-cleavable ADC.
Characterization and Purity Analysis
The successful synthesis of this compound requires rigorous characterization at each step to ensure the identity and purity of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical analytical tool for monitoring reaction progress and assessing the purity of the synthesized compounds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the intermediates and the final drug-linker conjugate. The confirmed molecular weight of this compound is 1402.46 g/mol , corresponding to the chemical formula C68H96IN11O13.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized molecules and confirming the successful formation of the desired bonds.
Conclusion
The synthesis of this compound is a complex but crucial process in the development of next-generation antibody-drug conjugates. This technical guide provides a detailed overview of the synthesis of the key components and a proposed pathway for their conjugation. While a definitive, published protocol for the final conjugation and salt formation remains to be fully disclosed, the outlined procedures, based on established chemical principles, offer a solid foundation for researchers in this field. Further optimization and detailed characterization will be essential for the successful and reproducible synthesis of this potent drug-linker conjugate for therapeutic applications.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018024645A1 - Process for making carfilzomib - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. US9822145B2 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]
- 5. CN104710507A - Preparation method of carfilzomib - Google Patents [patents.google.com]
- 6. CN105273057A - Carfilzomib preparation method - Google Patents [patents.google.com]
Carfilzomib as a Payload for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carfilzomib, a potent and irreversible proteasome inhibitor, has demonstrated significant efficacy in the treatment of multiple myeloma. Its mechanism of action, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells, makes it an intriguing candidate for targeted delivery as a payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of Carfilzomib's potential as an ADC payload, detailing its mechanism of action, conjugation strategies, and relevant experimental protocols. While the clinical development of Carfilzomib-based ADCs is still in a nascent stage, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore this promising therapeutic modality. A key challenge, however, is the potential for rapid inactivation of Carfilzomib within the lysosomal compartment following ADC internalization, a factor that requires careful consideration in linker and payload design.
Introduction to Carfilzomib
Carfilzomib is a tetrapeptide epoxyketone analogue of epoxomicin (B1671546) that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1][2] This inhibition leads to a buildup of polyubiquitinated proteins within the cell, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[3] Approved by the FDA for the treatment of relapsed and refractory multiple myeloma, its potent cytotoxicity has prompted investigation into its use as a payload for ADCs, aiming to enhance its therapeutic index by directing it specifically to tumor cells.[2]
Mechanism of Action
Carfilzomib exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. This inhibition disrupts cellular homeostasis and triggers several downstream signaling cascades that culminate in apoptosis.
Proteasome Inhibition
The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Carfilzomib irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core of the 26S proteasome.[1] It exhibits high selectivity for the chymotrypsin-like (β5) subunit, which is the most effective target for decreasing cellular proliferation. At higher doses, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities of the proteasome.[1]
Figure 1: Carfilzomib's inhibition of the 26S proteasome.
Downstream Signaling Pathways
The accumulation of misfolded and regulatory proteins resulting from proteasome inhibition triggers several key signaling pathways that contribute to apoptosis:
-
Unfolded Protein Response (UPR) and ER Stress: The buildup of proteins in the endoplasmic reticulum leads to ER stress and activation of the UPR. Prolonged UPR activation initiates apoptotic signaling.
-
NF-κB Pathway Inhibition: The NF-κB transcription factor promotes cell survival. Its activation requires the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, Carfilzomib suppresses NF-κB activity.[4]
-
p53 Signaling and Apoptosis Induction: Proteasome inhibition can lead to the stabilization and accumulation of the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like p21 and Noxa, leading to cell cycle arrest and apoptosis.[5]
References
- 1. A Tumor Growth Inhibition Model Based on M-Protein Levels in Subjects With Relapsed/Refractory Multiple Myeloma Following Single-Agent Carfilzomib Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of Val-Cit Linkers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the core mechanism underpinning the cleavage of the valine-citrulline (Val-Cit) linker by the lysosomal protease Cathepsin B. This process is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells.[1]
The Foundational Players: Cathepsin B and the Val-Cit-PABC Linker
The efficacy of Val-Cit linker-based ADCs relies on the specific interplay between the linker and the unique environment of the cancer cell lysosome, where Cathepsin B is a key effector.
Cathepsin B: This cysteine protease is predominantly located in the lysosomes, cellular organelles responsible for degradation and recycling.[1][] Structurally, its catalytic activity is dependent on a Cys-His dyad in its active site.[1] A distinctive "occluding loop" structure allows Cathepsin B to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the end of a peptide chain).[1] In many types of tumors, Cathepsin B is overexpressed and exhibits high levels of activity in the acidic milieu (pH 4.5-5.5) of the lysosome.[1][]
The Val-Cit-PABC Linker: This linker system is engineered for optimal stability in circulation and efficient, traceless drug release within the target cell. It comprises several key components:
-
Valine (Val): This amino acid is positioned at the P2 site, where it interacts with the S2 subsite of the Cathepsin B active site.[1]
-
Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[1] The Val-Cit dipeptide has been identified as a highly efficient substrate for Cathepsin B, demonstrating stability in human and mouse serum.[]
-
p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the traceless release of the payload.[][3] It connects the dipeptide to the cytotoxic drug and is designed to spontaneously decompose after the Val-Cit bond is cleaved.[3][4]
The Cleavage Mechanism: From Internalization to Payload Release
The release of the cytotoxic payload from an ADC with a Val-Cit linker is a multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface.
Step 1: Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cell into an endosome.[1]
Step 2: Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and the high concentration of lysosomal proteases, including Cathepsin B.
Step 3: Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate.[5] The enzyme's active site catalyzes the hydrolysis of the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][6] The preference for the Val-Cit sequence is driven by favorable hydrophobic interactions between the valine residue and the S2 subsite of Cathepsin B, and the interaction of citrulline with the S1 subsite.[1]
Step 4: Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the p-aminobenzyl alcohol intermediate.[1] This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1] This ensures a clean and traceless release of the drug.
Visualization of ADC Internalization and Payload Release Pathway:
Caption: ADC internalization and payload release pathway.
Visualization of the Val-Cit-PABC Linker Cleavage Mechanism:
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Linker Specificity and Considerations
While the Val-Cit linker was initially designed for cleavage by Cathepsin B, further research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also cleave this linker.[1][3] This redundancy can be beneficial, as it reduces the likelihood of resistance to ADCs due to the loss of a single protease.[1] However, the Val-Cit linker is not exclusively cleaved by lysosomal proteases; it can be susceptible to premature cleavage by enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can affect preclinical evaluations and potentially lead to off-target toxicity.[1][3]
Quantitative Data on Dipeptide Linker Cleavage
Direct kinetic parameters (Km, kcat) for the cleavage of intact ADCs are not extensively published. However, comparative studies using model substrates offer valuable insights into the efficiency of various dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Plasma Stability (Human) | Key Characteristics |
| Val-Cit | High | Generally Stable | Widely used, well-characterized. Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[7] |
| Val-Ala | ~50% of Val-Cit[5] | Similar to Val-Cit | Lower hydrophobicity, may reduce aggregation at high drug-to-antibody ratios (DARs).[5][7] |
| Glu-Val-Cit | Responsive to Cathepsin B | High stability in mouse plasma | Addition of a polar acidic residue at the P3 position enhances stability against Ces1c.[8][9] |
| Asp-Val-Cit | Responsive to Cathepsin B | Excellent stability in mouse plasma | Similar to Glu-Val-Cit, the acidic residue at P3 blocks Ces1c access.[8] |
| Lys-Val-Cit | Responsive to Cathepsin B | More labile in mouse plasma | A basic residue at the P3 position can enhance interaction with Ces1c.[8] |
Detailed Experimental Protocols
This protocol details the methodology for assessing the cleavage of the Val-Cit linker in an ADC by purified Cathepsin B, with analysis by High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the release of the payload from an ADC over time when incubated with Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0, with DTT)[1]
-
Activation Buffer (Assay Buffer with 5 mM DTT)[10]
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the desired value (typically 5.0-6.0).[1]
-
Prepare the Activation Buffer fresh on the day of the experiment by adding DTT to the Assay Buffer.[10]
-
Reconstitute the recombinant Cathepsin B in the Activation Buffer and incubate at room temperature for 15 minutes to activate the enzyme.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[1]
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by adding the aliquot to an excess of cold quenching solution. This stops the enzymatic reaction and precipitates the protein.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of released payload.
-
The rate of cleavage is determined by plotting the concentration of the released payload against time.
-
Visualization of In Vitro ADC Cleavage Assay Workflow:
Caption: Experimental workflow for an in vitro ADC cleavage assay.
This protocol describes a method to measure the kinetic parameters of Cathepsin B activity using a fluorogenic substrate.
Objective: To determine the rate of cleavage of a model peptide substrate by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer (e.g., 25 mM MES, pH 5.0-6.0, with DTT)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer with DTT.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired working concentration in the Assay Buffer.
-
Activate the recombinant Cathepsin B as described in the previous protocol.
-
-
Assay Protocol:
-
Add the diluted substrate solution to the wells of a 96-well microplate.
-
Initiate the reaction by adding the activated Cathepsin B to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC).
-
The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.
-
Kinetic parameters such as Km and Vmax can be determined by measuring the initial reaction rates at varying substrate concentrations.
-
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and widely adopted strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] The mechanism is dependent on a series of well-defined events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that initiates a self-immolative cascade to release the active drug.[1] A thorough understanding of this mechanism, including linker specificity and cleavage kinetics, is paramount for the design and optimization of next-generation ADCs with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The MC-Val-Cit-PAB Linker: Structure and Mechanism of Action
An In-depth Technical Guide to the Stability of the MC-Val-Cit-PAB Linker in Systemic Circulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker, a critical component in the design of many antibody-drug conjugates (ADCs). Understanding the behavior of this linker in systemic circulation is paramount for the development of safe and effective ADC therapeutics. This document details the linker's cleavage mechanism, factors influencing its stability, quantitative data from preclinical studies, and standard experimental protocols for its evaluation.
The MC-Val-Cit-PAB linker is a multi-component system engineered for stability in the bloodstream and specific cleavage within the target tumor cell.[] Its design consists of:
-
Maleimidocaproyl (MC): A thiol-reactive chemical group that allows for covalent conjugation to cysteine residues on the monoclonal antibody.[2]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in the tumor microenvironment.[][3][4]
-
p-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that connects the dipeptide to the cytotoxic payload.[5][6]
The intended mechanism of action begins after the ADC binds to its target antigen on a cancer cell and is internalized through receptor-mediated endocytosis.[4] The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as cathepsin B, lead to the cleavage of the peptide bond between the citrulline and PAB moieties.[3][7] This cleavage event triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which promptly releases the unmodified, active cytotoxic drug inside the cancer cell.[5][6]
Stability in Systemic Circulation
An ideal ADC linker remains stable in the bloodstream to prevent premature release of its potent payload, which can cause off-target toxicity and reduce the therapeutic window.[8][9]
Stability in Human vs. Rodent Plasma
The Val-Cit linker demonstrates high stability in human and non-human primate plasma.[10][11] However, it is notably unstable in mouse plasma.[10][12][13] This species-specific instability is due to the activity of an extracellular enzyme, carboxylesterase 1c (Ces1c), which hydrolyzes the linker, leading to premature drug release.[13][14][15] This discrepancy is a critical consideration for preclinical ADC development, as positive outcomes in mouse models may not be achievable without linker modification.[13]
To address this, researchers have found that adding a hydrophilic amino acid, such as glutamic acid, to the N-terminus of the valine residue (creating an EVCit linker) dramatically improves stability in mouse plasma without impairing the desired intracellular cleavage by cathepsin B.[10][13][16]
Off-Target Cleavage
Beyond Ces1c in rodents, other enzymes can contribute to off-target cleavage in humans. Human neutrophil elastase (NE), a serine protease, has been shown to cleave the Val-Cit bond, potentially contributing to ADC-associated toxicities like neutropenia.[17][18][19] This highlights the importance of evaluating linker stability against a range of relevant enzymes, not just in whole plasma.
Quantitative Stability Data
The following tables summarize key quantitative data on the stability of Val-Cit-based linkers from various studies.
Table 1: In Vivo Half-Life of ADCs with Different Linkers in Mice
| Linker Type | ADC Half-Life (days) | Species | Reference |
| Val-Cit (VCit) | ~2 | Mouse | [13] |
| Glu-Val-Cit (EVCit) | ~12 | Mouse | [13] |
| Mc-Val-Cit-PABOH | 6.0 | Mouse | [11] |
Table 2: Comparative In Vivo Stability of Mc-Val-Cit-PABOH Linker
| Species | ADC Half-Life (days) | Reference |
| Mouse | 6.0 | [11] |
| Cynomolgus Monkey | 9.6 | [11] |
Experimental Protocols for Stability Assessment
Evaluating the stability of an ADC linker is a critical step in its development. The following protocols outline standard methodologies used in the field.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species (e.g., human, monkey, mouse) under physiological conditions.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer. Obtain commercially available frozen plasma from the desired species.
-
Incubation: Thaw the plasma at 37°C. Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL).
-
Time Points: Incubate the plasma-ADC mixture in a 37°C water bath. Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Sample Processing: Immediately after collection, stop the reaction by freezing the aliquot at -80°C. Samples can be processed for analysis by various methods. For LC-MS analysis of the released payload, proteins are typically precipitated with an organic solvent (e.g., acetonitrile). For analysis of the intact ADC, immuno-affinity capture can be used to enrich the ADC from the plasma matrix.[20][21]
-
Quantification:
-
ELISA: Use two separate enzyme-linked immunosorbent assays. One measures the total antibody concentration, and the other measures the concentration of the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[9][20]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can directly measure the average drug-to-antibody ratio (DAR) of the intact ADC over time. It is also used to quantify the concentration of the free payload that has been released into the plasma.[20][22][23]
-
Cathepsin B Cleavage Assay
Objective: To confirm that the linker can be efficiently cleaved by its target enzyme, cathepsin B, to release the payload.
Methodology:
-
Reagents: Prepare an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-6.0) containing a reducing agent like dithiothreitol (B142953) (DTT) to ensure cathepsin B activity.
-
Reaction: In a microplate, combine the ADC or a small molecule linker-payload conjugate with activated human cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Analysis: Monitor the release of the free payload over time using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.[24] Alternatively, a fluorogenic linker substrate (e.g., Val-Cit-AMC) can be used where cleavage releases a fluorescent molecule, allowing for a continuous kinetic reading on a fluorescence plate reader.[4]
In Vivo Pharmacokinetic (PK) Study
Objective: To measure the stability and clearance of the ADC in a living organism.
Methodology:
-
Administration: Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or cynomolgus monkeys).
-
Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h, etc.) post-injection.
-
Processing: Process the blood to isolate plasma.
-
Quantification: Analyze the plasma samples using validated ELISA and/or LC-MS methods to determine the concentration of total antibody, intact ADC (conjugated drug), and free payload over time. These data are used to calculate key PK parameters, including half-life and clearance.[13][20]
Linker Stability and the Therapeutic Window
The stability of the MC-Val-Cit-PAB linker in systemic circulation is directly proportional to the therapeutic window of the ADC. An unstable linker leads to premature payload release, which increases systemic exposure to the highly potent cytotoxin. This can cause severe off-target toxicities and a narrow therapeutic window, limiting the maximum tolerated dose (MTD). Conversely, a highly stable linker minimizes premature drug release, ensuring that the payload is delivered preferentially to the tumor site. This reduces systemic toxicity, improves the safety profile, and allows for higher dosing, thereby widening the therapeutic window and maximizing potential efficacy.
Conclusion
The MC-Val-Cit-PAB linker is a well-established, conditionally stable system that has enabled the success of multiple ADCs. Its stability in human circulation is generally high, but its susceptibility to cleavage by rodent carboxylesterases and human neutrophil elastase are critical factors to consider during preclinical development and safety assessment. By employing rigorous in vitro and in vivo stability assays and utilizing chemical modifications to the linker backbone, such as the EVCit variant, researchers can optimize ADC design to ensure maximal stability, minimize off-target toxicity, and widen the therapeutic window for more effective cancer therapies.
References
- 2. caymanchem.com [caymanchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Dawn of a New Therapeutic Arsenal: A Technical Guide to the Discovery and Development of Proteasome Inhibitor Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. While traditional ADC payloads have primarily focused on DNA-damaging agents and microtubule inhibitors, a new class of payloads targeting the proteasome is emerging as a promising strategy to overcome existing therapeutic challenges, including drug resistance. This technical guide provides an in-depth overview of the discovery and development of proteasome inhibitor ADCs, summarizing the preclinical rationale, key signaling pathways, and the critical challenges and considerations in their design and evaluation. While detailed public data on clinically successful proteasome inhibitor ADCs remains limited, this paper consolidates the available information to guide ongoing research and development in this innovative area of oncology.
Introduction: The Rationale for Proteasome Inhibitor ADCs
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.[1] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to maintain protein homeostasis and degrade misfolded or damaged proteins.[2][3] Inhibition of the proteasome leads to the accumulation of these proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3]
The clinical validation of proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib (B1672701) for the treatment of hematological malignancies, particularly multiple myeloma, has established the proteasome as a key therapeutic target in oncology.[3][4] However, systemic administration of these potent agents can be associated with significant toxicities and the development of resistance.[3]
The core concept behind proteasome inhibitor ADCs is to leverage the tumor-targeting specificity of a monoclonal antibody to deliver a highly potent proteasome inhibitor payload directly to cancer cells. This approach aims to:
-
Enhance the Therapeutic Window: By concentrating the cytotoxic payload at the tumor site, ADCs can potentially minimize systemic exposure and reduce off-target toxicities.
-
Overcome Resistance: Targeted delivery of a novel payload class may circumvent existing mechanisms of resistance to conventional chemotherapies and other targeted agents.[2]
-
Broaden Therapeutic Applications: Proteasome inhibitor ADCs could potentially be effective against a wider range of solid and hematological malignancies.[2]
Recent research has demonstrated the feasibility and potential of this approach. A novel proteasome inhibitor ADC platform has shown strong in vitro cytotoxicity and robust in vivo anti-tumor efficacy across multiple preclinical tumor models, including those with limited sensitivity to existing ADC therapies.[2]
Mechanism of Action: Key Signaling Pathways
The cytotoxic effects of proteasome inhibitor ADCs are mediated through the disruption of several critical intracellular signaling pathways upon internalization and payload release.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to apoptosis. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, the proteasome inhibitor payload prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[2]
Caption: Inhibition of the NF-κB signaling pathway by a proteasome inhibitor ADC.
Induction of the Unfolded Protein Response (UPR)
The accumulation of ubiquitinated and misfolded proteins resulting from proteasome inhibition leads to ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network that initially aims to restore protein homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response, ultimately leading to programmed cell death.
Caption: The Unfolded Protein Response (UPR) pathway activated by proteasome inhibition.
Preclinical Data Summary
While a comprehensive public database of quantitative preclinical data for various proteasome inhibitor ADCs is not yet available, preliminary findings from conference abstracts and publications indicate promising anti-tumor activity. A novel proteasome inhibitor ADC platform has demonstrated potent in vitro cytotoxicity and significant in vivo tumor growth inhibition in multiple preclinical models.[2]
It is important to note that the development of proteasome inhibitor ADCs is not without its challenges. For instance, a study on a carfilzomib-based ADC revealed that while the payload was effectively released from the linker by lysosomal enzymes, it was subsequently inactivated within the lysosome, leading to a loss of in vitro potency. This highlights the critical importance of payload stability in the lysosomal compartment for this class of ADCs.
Table 1: Representative Preclinical Data for Proteasome Inhibitors (as standalone agents)
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Bortezomib | ALL/AML primary cells | Growth Inhibition | 4.5 ± 1 / 11 ± 4 | [3] |
| Ixazomib | ALL/AML primary cells | Growth Inhibition | 24 ± 11 / 30 ± 8 | [3] |
Note: This table summarizes data for the proteasome inhibitors as standalone agents to provide context for their potency. Data for these agents in an ADC format is currently limited in the public domain.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of a specific, successful proteasome inhibitor ADC are not yet publicly available. However, based on established methodologies for ADC development, a general workflow can be outlined.
Synthesis and Conjugation of a Proteasome Inhibitor ADC
The synthesis of a proteasome inhibitor ADC involves three main stages: synthesis of the payload-linker, antibody modification, and the final conjugation reaction.
Caption: A generalized workflow for the synthesis and conjugation of a proteasome inhibitor ADC.
Protocol Outline: Thiol-Mediated Conjugation
-
Payload-Linker Synthesis: Synthesize the proteasome inhibitor payload and a linker with a reactive handle (e.g., maleimide). Couple the payload to the linker and purify the resulting payload-linker construct.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent (e.g., TCEP) to generate free thiol groups.
-
Conjugation: React the reduced antibody with the maleimide-containing payload-linker. The maleimide (B117702) group will react with the free thiols on the antibody to form a stable thioether bond.
-
Purification and Characterization: Purify the resulting ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs). Characterize the final ADC product for DAR, aggregation, purity, and endotoxin (B1171834) levels.
In Vitro Cytotoxicity Assay
Protocol Outline: MTT-based Cell Viability Assay
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the proteasome inhibitor ADC, a non-targeting control ADC, and the free proteasome inhibitor payload. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
In Vivo Xenograft Efficacy Study
Protocol Outline: Subcutaneous Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, proteasome inhibitor ADC, non-targeting control ADC).
-
ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Future Perspectives and Conclusion
The development of proteasome inhibitor ADCs represents a logical and promising evolution in the field of targeted cancer therapy. By combining a validated mechanism of action with the precision of antibody-based delivery, these novel constructs have the potential to address significant unmet needs in oncology, including overcoming drug resistance and improving the therapeutic index of proteasome inhibitors.[2][3]
However, the journey from concept to clinic is fraught with challenges. As exemplified by the case of the carfilzomib-ADC, careful consideration must be given to the physicochemical properties of the payload, the design of the linker to ensure lysosomal stability and efficient cleavage, and the selection of appropriate tumor targets.
The preliminary data from novel proteasome inhibitor ADC platforms are highly encouraging and warrant further investigation.[2] As more detailed preclinical and clinical data become available, the full potential of this exciting new class of ADCs will be elucidated. Continued innovation in payload design, linker technology, and target selection will be crucial to unlocking the therapeutic promise of proteasome inhibitor ADCs for the benefit of cancer patients.
References
An In-Depth Technical Guide to the In Vitro Characterization of Carfilzomib-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays and analytical methods required to characterize Antibody-Drug Conjugates (ADCs) utilizing the proteasome inhibitor carfilzomib (B1684676) as a payload. While carfilzomib is a potent cytotoxic agent, its application in an ADC format presents unique challenges, primarily related to its stability within the lysosomal compartment. This document details the experimental protocols necessary to assess the quality, potency, and ultimate viability of a carfilzomib-based ADC.
Introduction: The Rationale and Challenges of Carfilzomib ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. Carfilzomib, a second-generation proteasome inhibitor, is an attractive payload candidate due to its high potency against various cancer cell lines, with IC50 values often in the low nanomolar range.[1][2] It functions by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, a key cellular component for protein degradation.[3][4][5] This inhibition leads to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][6]
However, a critical challenge for carfilzomib-based ADCs is the payload's stability following internalization. Upon binding to the target antigen on a cancer cell, the ADC is internalized into endosomes and trafficked to lysosomes. For the ADC to be effective, the linker must be cleaved, releasing the active carfilzomib payload. Studies have shown that while linkers like valine-citrulline can be efficiently cleaved by lysosomal enzymes such as Cathepsin B, the released carfilzomib is rapidly metabolized and inactivated within the lysosome.[1][7] This rapid degradation via epoxide and amide hydrolysis can abolish the in vitro potency of the ADC.[1] Therefore, a rigorous in vitro characterization workflow is essential to evaluate not only the ADC's ability to bind, internalize, and release its payload but also the stability and activity of the payload once released.
Mechanism of Action: Carfilzomib-Induced Apoptosis
Carfilzomib exerts its cytotoxic effect by disrupting the ubiquitin-proteasome system. This pathway is crucial for cellular homeostasis, and its inhibition disproportionately affects cancer cells, which have high rates of protein synthesis and are more susceptible to ER stress.
Caption: Carfilzomib-ADC mechanism: binding, internalization, payload release, and proteasome inhibition leading to apoptosis.
Core In Vitro Characterization Workflow
A systematic approach is required to fully characterize a carfilzomib-based ADC. The workflow should assess each critical step from ADC construction to its final cytotoxic effect.
Caption: A comprehensive workflow for the in vitro characterization of a carfilzomib-based ADC.
Experimental Protocols and Data Presentation
Quality Control: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[8] It is typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol:
-
Sample Preparation: The ADC is subjected to reduction to separate the light and heavy chains. Alternatively, for intact analysis, the ADC may be deglycosylated.
-
LC Separation: The prepared sample is injected into a reverse-phase liquid chromatography system (e.g., UHPLC) to separate the different drug-loaded antibody fragments.[9]
-
MS Detection: The eluate is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF) to determine the precise mass of each species.[8][9]
-
Data Analysis: The mass spectrum is deconvoluted to identify peaks corresponding to the antibody fragments with different numbers of carfilzomib molecules attached.
-
DAR Calculation: The average DAR is calculated by a weighted average of the different drug-loaded species based on their relative abundance (peak area) in the chromatogram or mass spectrum.[9][]
Table 1: Representative DAR Analysis Data
| Species | Observed Mass (Da) | Relative Abundance (%) | Drugs per Species | Weighted Value |
| Light Chain + 0 Drug | 23,500 | 40 | 0 | 0 |
| Light Chain + 1 Drug | 24,220 | 60 | 1 | 0.60 |
| Heavy Chain + 0 Drug | 50,200 | 10 | 0 | 0 |
| Heavy Chain + 1 Drug | 50,920 | 50 | 1 | 0.50 |
| Heavy Chain + 2 Drug | 51,640 | 35 | 2 | 0.70 |
| Heavy Chain + 3 Drug | 52,360 | 5 | 3 | 0.15 |
| Total | Average DAR | ~3.9 |
Note: The final DAR is calculated based on the sum of weighted values for all chains, accounting for two light and two heavy chains per antibody.
Antibody Internalization Assay
This assay confirms that the ADC is internalized by target cells after binding. pH-sensitive dyes are a common tool for this purpose.
Experimental Protocol:
-
ADC Labeling: Conjugate the carfilzomib-ADC with a pH-sensitive dye (e.g., pHrodo Red) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[11]
-
Cell Seeding: Plate target antigen-positive cells and antigen-negative control cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled ADC.
-
Real-Time Imaging: Place the plate in a live-cell imaging system (e.g., Incucyte) and acquire images in both phase-contrast and red fluorescence channels over 24-48 hours.[12]
-
Quantification: Use integrated software to quantify the red fluorescence intensity inside cells over time, which is proportional to the amount of internalized ADC.
Lysosomal Stability Assay
This is a critical assay to determine if carfilzomib remains intact after release in the lysosome.
Experimental Protocol:
-
Fraction Incubation: Incubate the carfilzomib payload (or a linker-payload construct) at a set concentration (e.g., 0.05 mg/mL) with human liver lysosomal fractions or S9 fractions.[7][13] These fractions contain the relevant metabolic enzymes.
-
Time Course: Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 24h).
-
Inactivation & Extraction: Stop the reaction by heat inactivation (95°C for 5 minutes) and precipitate the proteins using a solvent crash (e.g., with acetonitrile).[7]
-
LC-MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining intact carfilzomib and identify any metabolites.[13]
Table 2: Representative Carfilzomib Lysosomal Stability Data
| Time Point | Intact Carfilzomib Remaining (%) | Key Metabolite M1 (%) | Key Metabolite M2 (%) |
| 0 min | 100 | 0 | 0 |
| 30 min | 65 | 30 | 5 |
| 2 hours | 20 | 60 | 20 |
| 24 hours | <5 | 15 | >80 |
Data adapted from studies showing rapid metabolism in lysosomal and S9 fractions.[7] The results indicate that carfilzomib is highly unstable, with over 80% loss observed within hours.
Cell-Based Proteasome Inhibition Assay
This assay measures the functional activity of the released payload by assessing the level of proteasome inhibition within the cell.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed target-positive cells in a 96-well plate and treat with serial dilutions of the carfilzomib-ADC, free carfilzomib, and a non-targeting control ADC for a relevant time period (e.g., 24 hours).
-
Lysis and Reagent Addition: Use a commercial kit such as Proteasome-Glo™ (Promega). Lyse the cells and add the luminogenic substrate specific for the chymotrypsin-like activity of the proteasome.[14][15]
-
Signal Measurement: The proteasome in the cell lysate cleaves the substrate, producing a luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence relative to untreated cells indicates proteasome inhibition. Plot the percentage of inhibition against the drug concentration to determine the IC50 for proteasome activity.
Table 3: Representative Proteasome Inhibition Data
| Compound | Target Cell Line | Proteasome Inhibition IC50 (nM) |
| Free Carfilzomib | Antigen-Positive | 15 |
| Carfilzomib-ADC | Antigen-Positive | > 1000 |
| Non-targeting ADC | Antigen-Positive | No Inhibition |
| Free Carfilzomib | Antigen-Negative | 18 |
| Carfilzomib-ADC | Antigen-Negative | No Inhibition |
The expected result, due to lysosomal instability, is that the carfilzomib-ADC will show significantly weaker proteasome inhibition compared to the free drug.[1]
In Vitro Cytotoxicity Assay
This assay determines the dose-dependent cell-killing ability of the ADC.
Experimental Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the carfilzomib-ADC, free carfilzomib, a non-targeting control ADC, and an unconjugated antibody.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Assess cell viability using a reagent such as MTT, resazurin (B115843) (alamarBlue), or a luminescence-based assay like CellTiter-Glo®.[14][16][17]
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 4: Representative In Vitro Cytotoxicity Data
| Compound | Antigen-Positive Cells IC50 (nM) | Antigen-Negative Cells IC50 (nM) |
| Free Carfilzomib | 8 | 10 |
| Carfilzomib-ADC | > 2000 | > 2000 |
| Non-targeting ADC | > 2000 | > 2000 |
| Unconjugated Antibody | No Effect | No Effect |
The poor lysosomal stability of carfilzomib is expected to result in a dramatic loss of potency for the ADC, with IC50 values shifting into the micromolar range or higher, effectively abolishing its activity.[1]
Bystander Effect Assay
The bystander effect occurs when the payload released from a target cell diffuses and kills adjacent, non-target cells. This is a key feature for treating heterogeneous tumors.
Caption: Workflow for a co-culture-based bystander effect assay.
Experimental Protocol (Co-culture Method):
-
Cell Labeling: Engineer antigen-positive cells to express one fluorescent protein (e.g., RFP) and antigen-negative cells to express another (e.g., GFP).
-
Co-culture Seeding: Seed a mixed population of the labeled antigen-positive and antigen-negative cells in a 96-well plate.[18]
-
ADC Treatment: Treat the co-culture with the carfilzomib-ADC. Include controls such as a non-bystander ADC.
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable GFP-positive (antigen-negative) cells over time. A reduction in the GFP-positive cell count in the presence of RFP-positive cells indicates a bystander effect.[18]
Given carfilzomib's rapid intracellular inactivation, a significant bystander effect is not anticipated for a carfilzomib-ADC.
Conclusion and Future Directions
The in vitro characterization of a carfilzomib-based ADC requires a multi-faceted approach that assesses every stage of its mechanism of action. While carfilzomib itself is a highly potent proteasome inhibitor, its utility as an ADC payload is severely hampered by its rapid degradation in the lysosomal compartment following ADC internalization.[1][7] The experimental workflow detailed in this guide, particularly the lysosomal stability and comparative cytotoxicity assays, is designed to rigorously test for this critical liability.
The data consistently suggest that for a carfilzomib-based ADC to be successful, strategies to overcome this instability would be required. This could involve developing novel linkers that release the payload in the cytoplasm, modifying the carfilzomib structure to improve lysosomal stability while retaining proteasome activity, or exploring alternative payloads altogether. This technical guide provides the essential framework for researchers to conduct these critical evaluations and make informed decisions in the development of next-generation ADCs.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tocris.com [tocris.com]
- 3. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 4. Carfilzomib: Chemical property, Mechanism of action, and Clinical studies_Chemicalbook [chemicalbook.com]
- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. sartorius.com [sartorius.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Cellular effect and efficacy of carfilzomib depends on cellular net concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uknowledge.uky.edu [uknowledge.uky.edu]
- 18. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-carfilzomib iodide to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of the drug-linker MC-Val-Cit-PAB-carfilzomib iodide to monoclonal antibodies (mAbs) to generate an antibody-drug conjugate (ADC). The protocol covers antibody preparation, reduction of disulfide bonds, conjugation with the carfilzomib-linker, and subsequent purification and analysis of the ADC. It is critical to note a significant caveat for this specific conjugate: published research indicates that while the linker is effectively cleaved within the lysosome, the released carfilzomib (B1684676) payload is rapidly metabolized and inactivated by lysosomal enzymes, potentially rendering the resulting ADC ineffective in vitro and in vivo[1]. Researchers should consider this a high-risk approach and may need to explore alternative payloads or linker technologies.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker molecule, which connects the antibody and the payload, is a critical component, designed to be stable in circulation and to release the active drug at the target site.
The this compound is a drug-linker complex where:
-
Carfilzomib is a potent tetrapeptide epoxyketone that irreversibly inhibits the proteasome, a key cellular component for protein degradation, leading to cell cycle arrest and apoptosis[2].
-
MC-Val-Cit-PAB is a protease-cleavable linker system. The Maleimido-caproyl (MC) group provides a reactive maleimide (B117702) for conjugation to antibody thiols. The Valine-Citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells[3][4][5]. The p-aminobenzyl (PAB) group acts as a self-immolative spacer.
This protocol details the steps for conjugating this drug-linker to cysteine residues within the antibody, typically generated by the reduction of interchain disulfide bonds.
Critical Consideration: Lysosomal Instability of Carfilzomib
A pivotal study by Ma et al. (2019) at Genentech investigated carfilzomib as an ADC payload. Their findings demonstrated that upon internalization and delivery to the lysosome, cathepsin B efficiently cleaved the Val-Cit linker to release carfilzomib. However, the released carfilzomib was subsequently and rapidly degraded by other lysosomal enzymes through epoxide and amide hydrolysis. This inactivation completely abolished the cytotoxic potency of the carfilzomib-ADC in vitro[1]. Therefore, while this protocol provides the chemical methodology for creating the conjugate, its therapeutic potential is highly questionable. Researchers are strongly advised to include appropriate controls to validate the stability and activity of the released payload in lysosomal lysate assays.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific antibody and its characteristics. All buffer preparations should use degassed buffers to prevent the re-oxidation of thiols.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting moiety |
| This compound | Commercial Vendor | Drug-Linker |
| Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) | e.g., Sigma-Aldrich | Reducing Agent |
| Anhydrous Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for Drug-Linker |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | User-prepared | Buffer for antibody |
| Borate Buffer, pH 8.0 | User-prepared | Buffer for reduction (alternative) |
| EDTA Solution | e.g., Sigma-Aldrich | Chelating agent |
| Desalting Columns (e.g., Sephadex G-25) | e.g., Cytiva | Purification |
| Amicon® Ultra Centrifugal Filter Units | e.g., MilliporeSigma | Buffer exchange and concentration |
Protocol Workflow Diagram
Caption: Experimental workflow for antibody-carfilzomib conjugation.
Step-by-Step Methodology
Step 1: Antibody Preparation
-
Prepare the antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS pH 7.2 containing 1 mM EDTA). This can be done using a desalting column or centrifugal filtration.
-
Determine the final antibody concentration using UV absorbance at 280 nm.
Step 2: Preparation of Drug-Linker Stock Solution
-
Note: Carfilzomib and its conjugates are sensitive to aqueous environments and light[6][7]. Prepare this solution immediately before use.
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the drug-linker in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
Step 3: Antibody Reduction
-
Prepare a fresh 10 mM stock solution of TCEP in water or conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution. For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of ~1 mM.
-
Incubate the reaction at 37°C for 30-90 minutes. The optimal time may need to be determined empirically to achieve partial reduction of interchain disulfides without affecting intramolecular bonds.
Step 4: Conjugation Reaction
-
Add the prepared this compound solution (from Step 2) to the reduced antibody solution (from Step 3). A common starting point is a 10-20 fold molar excess of the drug-linker over the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
Step 5: Purification of the ADC
-
Remove the unreacted drug-linker and byproducts immediately after the incubation period.
-
Purify the ADC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.0).
-
Alternatively, use centrifugal filter units to perform buffer exchange and concentrate the ADC.
-
The purified ADC should be filter-sterilized (0.22 µm filter) and stored at 4°C for short-term use or at -80°C for long-term storage.
Proposed ADC Mechanism of Action
Caption: Proposed mechanism of a carfilzomib-ADC, including lysosomal inactivation.
Data Presentation and Analysis
Summary of Protocol Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Conjugation Buffer | PBS, pH 7.2, with 1 mM EDTA | EDTA chelates trace metals that can catalyze thiol oxidation. |
| Reducing Agent (TCEP) Molar Excess | 10 - 20 fold (over mAb) | Optimization may be required for specific antibodies. |
| Reduction Time / Temp | 30 - 90 minutes at 37°C | Monitor to avoid over-reduction and antibody fragmentation. |
| Drug-Linker Molar Excess | 10 - 20 fold (over mAb) | Higher excess can drive conjugation but may increase aggregation. |
| Organic Co-solvent (DMSO) | < 10% (v/v) in final reaction | Minimize to prevent antibody denaturation. |
| Conjugation Time / Temp | 2 hours at RT or Overnight at 4°C | Protect from light. |
ADC Characterization
The final ADC product should be characterized to determine its purity, drug-to-antibody ratio (DAR), and extent of aggregation.
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
Hydrophobic Interaction Chromatography (HIC): This is the standard method for DAR analysis. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas[5][8][9][10].
-
Reversed-Phase HPLC (RP-HPLC): Can also be used to determine DAR, often with better resolution for less hydrophobic conjugates and direct compatibility with mass spectrometry (MS) for peak identification[3][11][12][13].
-
-
Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC should be performed to assess the percentage of high molecular weight species (aggregates) in the final ADC preparation. A high level of aggregation can impact efficacy and immunogenicity.
-
-
In Vitro Potency and Stability:
-
Cell-based Cytotoxicity Assays: To test the efficacy of the ADC on antigen-positive and antigen-negative cell lines.
-
Lysosomal Stability Assay: Incubate the ADC with purified lysosomal enzymes or a lysosomal lysate and analyze for the release and subsequent degradation of carfilzomib over time using LC-MS, as described by Ma et al.[1]. This is a critical experiment to determine if the payload remains active after release.
-
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
Application Note: Determination of Drug-to- Antibody Ratio (DAR) for a Model Carfilzomib-ADC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed guide for determining the Drug-to-Antibody Ratio (DAR) of a model antibody-drug conjugate (ADC) utilizing the proteasome inhibitor carfilzomib (B1684676). The DAR is a critical quality attribute (CQA) of ADCs, directly impacting their potency, safety, and pharmacokinetics.[1][2] This document outlines three common analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, data presentation guidelines, and workflow visualizations are provided for researchers, scientists, and drug development professionals. While carfilzomib has been explored as a potential ADC payload, studies have indicated its rapid inactivation by lysosomal enzymes, posing a significant challenge for its use in traditional ADC development.[3] Therefore, this note should be considered a methodological guide using a carfilzomib-ADC as a model system to illustrate the application of these analytical techniques.
Introduction
Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][4] The efficacy and safety of an ADC are highly dependent on its DAR, which represents the average number of drug molecules conjugated to a single antibody.[1][2] An inconsistent or undesirable DAR can lead to a heterogeneous product with variable potency and potential for increased toxicity.[2]
Carfilzomib is a potent, second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[5] It functions by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.[5][6] The high potency of carfilzomib makes it an intriguing candidate for targeted delivery via an ADC. However, its stability within the lysosomal compartment following internalization is a critical consideration.[3]
This application note details the methodologies for characterizing the DAR of a model carfilzomib-ADC. The described techniques are fundamental in the development and quality control of ADCs.
Mechanism of Action: Carfilzomib
Carfilzomib exerts its cytotoxic effects by inhibiting the proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading misfolded or unnecessary proteins.[6] This inhibition leads to the accumulation of pro-apoptotic proteins and the induction of the unfolded protein response (UPR), ultimately triggering apoptosis.[7] The pathway is illustrated below.
Caption: Carfilzomib-ADC Mechanism of Action.
DAR Determination Methods
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[8][9] This technique relies on the distinct UV absorbance spectra of the antibody and the conjugated drug.[10] The antibody typically exhibits a maximum absorbance at 280 nm, while the drug should have a unique absorbance maximum at a different wavelength.[] For carfilzomib, a maximum absorbance has been reported at approximately 203 nm and 258 nm.[12][13][14] The 258 nm peak is more suitable for this analysis to avoid interference from the solvent and antibody absorbance at lower wavelengths.
Caption: UV-Vis Spectroscopy Workflow for DAR Determination.
-
Determine Extinction Coefficients:
-
Prepare stock solutions of the unconjugated antibody and free carfilzomib in an appropriate buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of serial dilutions of the antibody at 280 nm and 258 nm.
-
Measure the absorbance of serial dilutions of carfilzomib at 280 nm and 258 nm.
-
Calculate the molar extinction coefficients (ε) for both the antibody and carfilzomib at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the carfilzomib-ADC at a known concentration.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and 258 nm (A258).
-
-
Calculate Average DAR:
-
The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample can be calculated using the following simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A258 = (εAb,258 * CAb) + (εDrug,258 * CDrug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = CDrug / CAb
-
-
| Parameter | Wavelength | Antibody | Carfilzomib | Carfilzomib-ADC |
| Extinction Coefficient (ε) | 280 nm | εAb,280 | εDrug,280 | N/A |
| 258 nm | εAb,258 | εDrug,258 | N/A | |
| Absorbance (A) | 280 nm | N/A | N/A | AADC,280 |
| 258 nm | N/A | N/A | AADC,258 | |
| Calculated Concentration | CAb | CDrug | N/A | |
| Average DAR | DAR |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of an ADC.[15][16] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[15][17] The conjugation of the hydrophobic carfilzomib payload increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[18] This allows for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).
Caption: HIC Workflow for DAR Determination.
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Sample Preparation and Injection:
-
Dilute the carfilzomib-ADC sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Inject an appropriate volume (e.g., 20 µL) onto the column.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR 0, DAR 1, etc.).
-
Calculate the percentage of each species based on its peak area relative to the total peak area.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (% Areai * i) / 100
-
where 'i' is the number of drugs conjugated for a given species.
-
-
| DAR Species (i) | Retention Time (min) | Peak Area | % of Total Area | % Area * i |
| 0 | t0 | A0 | %A0 | 0 |
| 1 | t1 | A1 | %A1 | %A1 |
| 2 | t2 | A2 | %A2 | 2 * %A2 |
| ... | ... | ... | ... | ... |
| n | tn | An | %An | n * %An |
| Total | ΣAi | 100% | Σ(%Aii) | |
| Average DAR | Σ(%Aii)/100 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of an ADC, offering information on the DAR distribution, the mass of each species, and the presence of any modifications.[19][20][21] For intact ADC analysis, denaturing conditions using reversed-phase chromatography are often employed.
Caption: LC-MS Workflow for DAR Determination.
-
Sample Preparation (Optional but Recommended):
-
To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F. Incubate the ADC with the enzyme according to the manufacturer's protocol.
-
-
LC Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).
-
Acquisition Mode: Positive ion, full scan from m/z 500 to 4000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Agilent MassHunter BioConfirm) to obtain the zero-charge mass of each ADC species.
-
Calculate the average DAR based on the relative abundance of the deconvoluted peaks.
-
| DAR Species (i) | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| 0 | MAb | Mobs,0 | A0 |
| 1 | MAb + MDrug | Mobs,1 | A1 |
| 2 | MAb + 2MDrug | Mobs,2 | A2 |
| ... | ... | ... | ... |
| n | MAb + nMDrug | Mobs,n | An |
| Average DAR | Σ(Ai*i)/ΣAi |
Summary and Conclusion
This application note has outlined three widely used methods for the determination of the Drug-to-Antibody Ratio of a model carfilzomib-ADC. UV-Vis spectroscopy provides a rapid estimation of the average DAR, while HIC offers a detailed view of the DAR distribution under native conditions. LC-MS delivers the most comprehensive characterization, including precise mass identification of each species. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of ADC development. Given the known instability of carfilzomib in the lysosomal environment, researchers developing ADCs with novel payloads should also consider lysosomal stability assays as a critical component of their characterization workflow.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. actascientific.com [actascientific.com]
- 14. A rapid sensitive and an efficient method development and validation of carfilzomib by UV-Vis spectrophotometric analysis - World Scientific News [worldscientificnews.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. waters.com [waters.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay Using MC-Val-Cit-PAB-Carfilzomib ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of an ADC composed of a monoclonal antibody conjugated to the proteasome inhibitor carfilzomib (B1684676) via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.
The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[2][] Upon internalization of the ADC and cleavage of the linker, the potent cytotoxic payload, carfilzomib, is released. Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[4][5] This inhibition leads to a buildup of polyubiquitinated proteins, causing cell cycle arrest and apoptosis in cancer cells.[6][7]
These application notes provide a comprehensive guide for researchers to evaluate the potency and specificity of MC-Val-Cit-PAB-carfilzomib ADCs in a laboratory setting.
Mechanism of Action
The mechanism of action for the MC-Val-Cit-PAB-carfilzomib ADC involves a multi-step process that ensures targeted delivery and activation of the cytotoxic payload within cancer cells.
Caption: Mechanism of action of the MC-Val-Cit-PAB-carfilzomib ADC.
Experimental Protocols
A critical step in the preclinical development of ADCs is the robust evaluation of their cytotoxic potential in vitro.[1] The following protocols describe the necessary steps to determine the in vitro cytotoxicity of the MC-Val-Cit-PAB-carfilzomib ADC.
I. Cell Culture
-
Cell Lines:
-
Target-Positive Line: A cancer cell line overexpressing the target antigen for the ADC's monoclonal antibody (e.g., SK-BR-3 or BT-474 for HER2-positive breast cancer).[8][9]
-
Target-Negative Line: A cancer cell line with low or no expression of the target antigen to serve as a negative control (e.g., MCF-7 for a HER2-targeted ADC).[8]
-
-
Culture Conditions:
-
Culture the cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for the assay.
-
II. In Vitro Cytotoxicity Assay Workflow
The general workflow for an in vitro cytotoxicity assay involves cell seeding, treatment with the ADC, incubation, and assessment of cell viability.[1]
Caption: General workflow for an in vitro cytotoxicity assay.
III. Detailed Assay Protocol (Using MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MC-Val-Cit-PAB-carfilzomib ADC in complete culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Include the following controls:
-
Untreated Cells: Cells with medium only.
-
Vehicle Control: Cells treated with the formulation buffer of the ADC.
-
Free Drug Control: Cells treated with carfilzomib alone.
-
Antibody Control: Cells treated with the unconjugated monoclonal antibody.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions or control solutions.
-
Incubate the plate for 72 to 120 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line and the ADC's mechanism of action.[12]
-
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
IV. Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each ADC concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
-
Determine IC50 Value:
Data Presentation
The following tables present hypothetical data from a representative in vitro cytotoxicity experiment using a HER2-targeted MC-Val-Cit-PAB-carfilzomib ADC on HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cell lines.
Table 1: Cell Viability Data for MC-Val-Cit-PAB-Carfilzomib ADC
| ADC Concentration (ng/mL) | % Viability (SK-BR-3, HER2+) | % Viability (MCF-7, HER2-) |
| 1000 | 5.2 | 85.1 |
| 300 | 8.9 | 88.3 |
| 100 | 15.4 | 90.7 |
| 30 | 35.8 | 92.4 |
| 10 | 50.1 | 95.6 |
| 3 | 75.3 | 98.2 |
| 1 | 90.6 | 99.1 |
| 0.3 | 98.2 | 100.0 |
| 0.1 | 99.5 | 100.0 |
| 0 (Untreated) | 100.0 | 100.0 |
Table 2: Summary of IC50 Values
| Compound | SK-BR-3 (HER2+) IC50 (ng/mL) | MCF-7 (HER2-) IC50 (ng/mL) |
| MC-Val-Cit-PAB-Carfilzomib ADC | 10.0 | > 1000 |
| Carfilzomib (Free Drug) | 5.0 | 6.5 |
| Unconjugated Antibody | > 1000 | > 1000 |
Troubleshooting
-
High background: Ensure complete removal of MTT solution before adding the solubilizing agent.
-
Low signal: Optimize cell seeding density and incubation times.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Check for potential interference of the test compound with the assay reagents.[1]
Conclusion
This application note provides a detailed framework for conducting in vitro cytotoxicity assays to evaluate the efficacy and specificity of MC-Val-Cit-PAB-carfilzomib ADCs. The provided protocols and diagrams serve as a guide for researchers in the field of targeted cancer therapy. Accurate and reproducible in vitro cytotoxicity data is essential for the selection and advancement of promising ADC candidates into further preclinical and clinical development.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Carfilzomib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 6. kyprolis-hcp.com [kyprolis-hcp.com]
- 7. massivebio.com [massivebio.com]
- 8. Novel Antibody-Drug Conjugate to Treat HER2-positive Metastatic Breast Cancer [lifelinecelltech.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell-Based Assays for Measuring Lysosomal Delivery of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1][2][3] The efficacy of an ADC is critically dependent on its successful internalization by the target cell and subsequent trafficking to the lysosome.[1][4][5] Within the acidic environment of the lysosome, the cytotoxic payload is released from the antibody, enabling it to exert its therapeutic effect.[2][6][7] Therefore, the accurate measurement of lysosomal delivery is a crucial step in the development and optimization of novel ADCs.[1][7]
This document provides detailed protocols for cell-based assays designed to quantify the lysosomal delivery of ADCs. These assays are essential for screening ADC candidates, understanding their mechanism of action, and identifying key parameters that influence their therapeutic efficacy. The protocols described herein utilize fluorescence-based methods, including the use of pH-sensitive dyes and lysosome-specific probes, which can be analyzed by flow cytometry and high-content imaging.
Core Concepts of ADC Lysosomal Trafficking
The journey of an ADC from the cell surface to the lysosome is a multi-step process. Understanding this pathway is fundamental to designing and interpreting lysosomal delivery assays.
-
Binding: The ADC first binds to a specific antigen on the surface of the target cancer cell.[2][4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2][5][8]
-
Endosomal Trafficking: The internalized ADC is enclosed within an endosome, which matures from an early endosome to a late endosome.
-
Lysosomal Fusion & Degradation: The late endosome fuses with a lysosome.[7] The acidic environment and enzymatic content of the lysosome lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload.[2][6][7]
Figure 1: Schematic of ADC internalization and lysosomal delivery pathway.
Protocol 1: pH-Sensitive Dye-Based Assay for ADC Internalization and Lysosomal Delivery
This protocol utilizes a pH-sensitive dye, such as pHrodo™, which exhibits minimal fluorescence at neutral pH but fluoresces brightly in the acidic environment of the endosomes and lysosomes.[8] This allows for the specific detection of internalized ADCs that have reached these acidic compartments.
Materials and Reagents
-
Target cells expressing the antigen of interest
-
Complete cell culture medium
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red or Green)
-
Control unlabeled antibody
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or high-content imaging system
-
96-well black, clear-bottom microplates (for imaging) or FACS tubes (for flow cytometry)
Experimental Workflow
Figure 2: Workflow for the pH-sensitive dye-based ADC internalization assay.
Detailed Procedure
-
Cell Seeding:
-
For flow cytometry: Seed 1 x 10^5 to 5 x 10^5 cells per well in a 12-well plate.
-
For high-content imaging: Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.
-
Allow cells to adhere overnight at 37°C, 5% CO2.
-
-
ADC Labeling:
-
Label the ADC with a pH-sensitive amine-reactive dye according to the manufacturer's instructions.
-
Determine the degree of labeling (DOL) using spectrophotometry.
-
-
Cell Treatment:
-
Prepare dilutions of the labeled ADC and control antibody in complete cell culture medium. A typical concentration range is 1-10 µg/mL.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the ADC dilutions and controls to the respective wells. Include a negative control of untreated cells.
-
Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C, 5% CO2.
-
-
Sample Preparation for Analysis:
-
For Flow Cytometry:
-
Wash cells twice with cold PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in FACS buffer (PBS with 1% BSA).
-
-
For High-Content Imaging:
-
Gently wash the cells three times with PBS.
-
Add fresh culture medium or a suitable imaging buffer to the wells.
-
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
-
High-Content Imaging: Acquire images using a high-content imaging system. Segment the cells and quantify the intensity and number of fluorescent spots per cell, which correspond to endo-lysosomal vesicles.
-
Data Presentation
| Treatment Group | Concentration (µg/mL) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Untreated Control | 0 | 24 | 150 | 0.5 |
| Labeled ADC | 1 | 6 | 5,000 | 65 |
| Labeled ADC | 1 | 24 | 15,000 | 92 |
| Labeled ADC | 10 | 6 | 12,000 | 88 |
| Labeled ADC | 10 | 24 | 35,000 | 98 |
| Control Antibody | 10 | 24 | 300 | 1.2 |
Protocol 2: Co-localization Assay with Lysosomal Markers
This protocol directly visualizes the delivery of a fluorescently labeled ADC to the lysosomes by co-localizing its signal with a known lysosomal marker.
Materials and Reagents
-
Target cells
-
Complete cell culture medium
-
Fluorescently labeled ADC (e.g., with Alexa Fluor™ 488)
-
Lysosomal marker dye (e.g., LysoTracker™ Red DND-99)
-
Hoechst 33342 (for nuclear staining)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with anti-fade reagent
-
Confocal microscope or high-content imaging system
Experimental Workflow
Figure 3: Workflow for ADC and lysosome co-localization assay.
Detailed Procedure
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for high-resolution imaging and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL) for the desired time to allow for internalization and trafficking (e.g., 4-24 hours).
-
Lysosomal Staining:
-
In the last 30-60 minutes of the ADC incubation, add the lysosomal marker dye (e.g., LysoTracker™ Red, 50-75 nM) to the culture medium.
-
Add Hoechst 33342 (1 µg/mL) for the final 10 minutes to stain the nuclei.
-
-
Cell Fixation (Optional but recommended for high-quality imaging):
-
Gently wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Note: If using LysoTracker, fixation should be done carefully as it can affect the dye's accumulation. Live-cell imaging is often preferred.
-
-
Imaging and Analysis:
-
Acquire images on a confocal microscope using appropriate laser lines and filters for the ADC fluorophore, the lysosomal marker, and the nuclear stain.
-
Analyze the images for co-localization between the ADC signal and the lysosomal marker. Quantitative analysis can be performed by calculating a co-localization coefficient, such as Pearson's Correlation Coefficient, using imaging analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Data Presentation
| ADC Candidate | Incubation Time (h) | Pearson's Correlation Coefficient (ADC vs. Lysosome) | Qualitative Co-localization |
| ADC-001 | 4 | 0.35 ± 0.05 | Partial |
| ADC-001 | 24 | 0.82 ± 0.08 | High |
| ADC-002 | 24 | 0.45 ± 0.06 | Moderate |
| Control Antibody | 24 | 0.15 ± 0.04 | Low/None |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure thorough washing steps to remove unbound ADC. For pH-sensitive dyes, check the pH of the imaging buffer to ensure it is neutral.
-
Low Signal: The antigen may have a low expression level or a slow internalization rate.[3] Increase the ADC concentration or incubation time. Ensure the ADC is properly labeled with the fluorescent dye.
-
Cell Viability: High concentrations of ADC, especially with potent payloads, can induce cell death, affecting the assay. Monitor cell viability using a live/dead stain.
-
Choice of Dyes: Select fluorophores with minimal spectral overlap for co-localization studies.
-
In Vitro Alternatives: For mechanistic studies on linker cleavage, in vitro assays using isolated lysosomes or specific lysosomal enzymes like Cathepsin B can be employed.[9][10][11]
By implementing these detailed protocols, researchers can effectively and quantitatively assess the lysosomal delivery of ADC candidates, providing critical data to guide the selection and development of next-generation cancer therapeutics.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 10. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MC-Val-Cit-PAB-carfilzomib iodide in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-carfilzomib iodide is an antibody-drug conjugate (ADC) payload-linker system designed for targeted therapy of multiple myeloma. This system comprises the potent second-generation proteasome inhibitor, carfilzomib (B1684676), as the cytotoxic payload. Carfilzomib is covalently attached to a linker molecule, MC-Val-Cit-PAB, which is engineered for selective cleavage within the tumor cell microenvironment. This targeted delivery approach aims to enhance the therapeutic index of carfilzomib by maximizing its efficacy against malignant plasma cells while minimizing systemic toxicity.[1][2]
Carfilzomib exerts its anti-myeloma effect by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[1] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker, designed to be stable in systemic circulation but to release the carfilzomib payload upon internalization into target multiple myeloma cells and subsequent trafficking to the lysosome, where cathepsin B is highly active.[2]
These application notes provide a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for the evaluation of this compound in the context of multiple myeloma research.
Mechanism of Action
The therapeutic strategy of an ADC based on this compound involves a multi-step process that begins with the specific recognition of a multiple myeloma cell surface antigen by the monoclonal antibody component of the ADC.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen expressed on the surface of multiple myeloma cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[3]
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, facilitate the cleavage of the Val-Cit dipeptide within the linker.[2]
-
Payload Release: Cleavage of the linker initiates a self-immolative cascade of the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the active carfilzomib payload into the cytoplasm of the multiple myeloma cell.[2]
-
Proteasome Inhibition and Apoptosis: The released carfilzomib irreversibly binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[1] This leads to the accumulation of misfolded and regulatory proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of the multiple myeloma cell.[1]
A critical consideration in the use of carfilzomib as an ADC payload is its potential for rapid inactivation by lysosomal enzymes following its release from the linker. Studies have suggested that while cathepsin B can efficiently cleave the Val-Cit linker to release carfilzomib, the payload itself may be susceptible to further metabolism within the lysosome, potentially reducing its cytotoxic efficacy.[4] This highlights the importance of empirical validation of the therapeutic window for any ADC utilizing this payload-linker combination.
Data Presentation
Table 1: In Vitro Cytotoxicity of Carfilzomib in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| RPMI-8226 | MTT Assay | 48 | 10.73 ± 3.21 µM * | [5] |
| MM.1S | CCK-8 Assay | 72 | ~13.2 nM | [6] |
| MM.1R | CCK-8 Assay | 72 | ~18.3 nM | [6] |
| U266 | Not Specified | Not Specified | Not Specified | |
| NCI-H929 | MTT Assay | 48 | 26.15 ± 2.05 µM * | [5] |
| OPM-2 | MTT Assay | 48 | 15.97 ± 1.84 µM * | [5] |
| AMO-1 | Not Specified | Not Specified | Not Specified | |
| KMS-12-PE | Not Specified | Not Specified | Not Specified |
* Note: The IC50 values from reference[5] are reported in µM, which are significantly higher than other reported values for carfilzomib and may reflect differences in experimental conditions or the specific carfilzomib formulation used. Most literature reports IC50 values for carfilzomib in the low nanomolar range.[6][7][8]
Table 2: Proteasome Inhibition by Carfilzomib in Multiple Myeloma Cell Lines
| Cell Line | Proteasome Subunit | Incubation Time (h) | IC50 (nM) | Reference |
| RPMI-8226 | Chymotrypsin-like | 1 | 23.4 | [6] |
| MM.1S | Chymotrypsin-like | 1 | 13.2 | [6] |
| MM.1R | Chymotrypsin-like | 1 | 18.3 | [6] |
| Various | Chymotrypsin-like | 1 | 21.8 ± 7.4 | [8] |
| Various | Caspase-like | 1 | 618 ± 149 | [8] |
| Various | Trypsin-like | 1 | 379 ± 107 | [8] |
Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of an ADC utilizing the this compound system in multiple myeloma research.
In Vitro Protocols
1. Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol determines the cytotoxic effect of the ADC on multiple myeloma cell lines.
-
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, MM.1S)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear or opaque-walled microplates
-
This compound ADC
-
Unconjugated carfilzomib
-
Isotype control antibody
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed multiple myeloma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere or acclimate overnight.
-
Prepare serial dilutions of the ADC, free carfilzomib, and the isotype control antibody in complete culture medium.
-
Remove the existing medium from the cells and add the drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control wells and plot the results as a dose-response curve to determine the IC50 value for each compound.
-
2. ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of the ADC into target cells.
-
Materials:
-
Multiple myeloma cell lines
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Fluorescently labeled isotype control antibody
-
FACS buffer (PBS with 1% BSA)
-
Trypan blue or other quenching agent
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the multiple myeloma cells, then resuspend them in cold FACS buffer.
-
Incubate the cells with the fluorescently labeled ADC or isotype control antibody on ice for 30-60 minutes to allow for surface binding.
-
Wash the cells with cold FACS buffer to remove unbound antibody.
-
To measure internalization, shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control group should remain on ice (0 hours).
-
At each time point, stop the internalization by placing the cells on ice.
-
Quench the fluorescence of the surface-bound antibody by adding trypan blue or using an acidic wash buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the internalized antibody.
-
The increase in MFI over time at 37°C compared to the 0-hour time point indicates the extent of internalization.
-
3. Cathepsin B-Mediated Linker Cleavage Assay
This protocol assesses the cleavage of the Val-Cit linker by cathepsin B, leading to payload release.
-
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Activate the recombinant cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, incubate the ADC with activated cathepsin B in the assay buffer at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released carfilzomib.
-
Plot the concentration of released carfilzomib over time to determine the cleavage kinetics.
-
In Vivo Protocol
1. Multiple Myeloma Xenograft Model and ADC Efficacy Study
This protocol describes the establishment of a multiple myeloma xenograft model and the evaluation of ADC efficacy in vivo.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Luciferase-expressing multiple myeloma cell line (e.g., RPMI-8226-Luc)
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Isotype control ADC
-
D-luciferin
-
Bioluminescence imaging (BLI) system
-
Calipers for subcutaneous tumor models (if applicable)
-
-
Procedure:
-
Tumor Cell Implantation:
-
For a disseminated model, inject 1-5 x 10^6 RPMI-8226-Luc cells intravenously via the tail vein into 6-8 week old immunodeficient mice.
-
For a subcutaneous model, inject the cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and progression weekly using BLI. Administer D-luciferin intraperitoneally and image the mice after 10-15 minutes.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
-
Treatment:
-
Once tumors are established (e.g., a palpable tumor of ~100 mm³ or a detectable BLI signal), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Administer the ADC, vehicle control, or isotype control ADC intravenously at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor burden (BLI or caliper measurements) and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors and organs can be harvested for further analysis (e.g., histology, immunohistochemistry, or measurement of intratumoral carfilzomib concentration by LC-MS/MS).
-
-
Conclusion
The this compound system represents a promising platform for the development of targeted therapies for multiple myeloma. The protocols and data presented here provide a framework for the preclinical evaluation of ADCs based on this technology. It is crucial to empirically determine the therapeutic window of any such ADC, taking into account factors such as antigen expression levels, ADC internalization and trafficking, and the potential for lysosomal inactivation of the carfilzomib payload. Rigorous in vitro and in vivo studies are essential to validate the efficacy and safety of this approach before clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carfilzomib delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Evaluation of Carfilzomib for Infant KMT2A-Rearranged Acute Lymphoblastic Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Carfilzomib Antibody-Drug Conjugates in Solid Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carfilzomib (B1684676) (CFZ) is a second-generation proteasome inhibitor that selectively and irreversibly binds to the chymotrypsin-like activity of the proteasome.[1][2] This mechanism of action induces apoptosis in cancer cells and has led to its approval for treating multiple myeloma.[1][3] The high potency of carfilzomib, with IC50 values in the low nanomolar range for various cancer cell lines, has generated interest in its potential use as a payload for antibody-drug conjugates (ADCs) to target solid tumors.[1][4] The goal of such an ADC would be to combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of carfilzomib, thereby increasing the therapeutic window and reducing systemic toxicity.
However, a critical challenge has been identified in the development of carfilzomib-based ADCs. Research has shown that when carfilzomib is conjugated to an antibody and internalized into the lysosome of a cancer cell, it is rapidly inactivated by lysosomal enzymes.[5][6] Specifically, after the linker is cleaved by enzymes like cathepsin B, the released carfilzomib undergoes further metabolism through epoxide and amide hydrolysis, rendering it ineffective.[5] This rapid lysosomal degradation prevents the active payload from reaching its target, the proteasome, and ultimately abolishes the in vitro potency of the ADC.[5]
Therefore, while the concept of a carfilzomib ADC is appealing, its practical application is hindered by the payload's instability in the lysosomal compartment.[5][6] This is a crucial consideration for researchers in the field of ADC development, as the stability of the payload post-internalization is paramount for efficacy.[5]
Despite these challenges with a carfilzomib ADC, the unconjugated (free) form of carfilzomib has demonstrated significant anti-tumor activity in various solid tumor xenograft models, including non-small cell and small cell lung cancer.[1][4] These studies provide valuable insights into the in vivo efficacy of carfilzomib and serve as a benchmark for the development of future proteasome inhibitor-based therapies.
Experimental Protocols
Protocol 1: Hypothetical In Vivo Efficacy Study of a Carfilzomib ADC in a Solid Tumor Xenograft Model
Disclaimer: This protocol is a generalized template. The lysosomal instability of carfilzomib as an ADC payload is a significant hurdle that must be addressed for successful application.
1. Cell Line and Culture:
-
Select a human solid tumor cell line with high expression of the target antigen for the ADC's monoclonal antibody.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2, using the recommended medium supplemented with fetal bovine serum and antibiotics.[7]
-
Harvest cells during the exponential growth phase (80-90% confluency) for tumor implantation.[7][8]
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.[7]
-
Allow for at least one week of acclimatization before the experiment begins.[7]
3. Tumor Implantation:
-
Prepare a cell suspension in a serum-free medium or PBS at a concentration of approximately 5 x 10^7 cells/mL.[7]
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]
-
Monitor the mice for tumor growth.
4. Study Groups and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Treatment groups could include:
-
Vehicle control (e.g., PBS)
-
Isotype control ADC (non-binding antibody with the same payload and linker)
-
Carfilzomib ADC at various dose levels (e.g., 1, 3, and 10 mg/kg)
-
Positive control (e.g., free carfilzomib or a standard-of-care therapeutic)
-
-
Administer the treatments intravenously (IV) according to a predetermined schedule (e.g., once weekly for 3-4 weeks).
5. Monitoring and Endpoints:
-
Measure tumor volumes with digital calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[7]
-
Monitor body weights and observe for any signs of toxicity.[7]
-
The study can be concluded when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a set duration.[7]
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).[7]
Protocol 2: In Vivo Efficacy of Unconjugated Carfilzomib in a SHP77 Small Cell Lung Cancer Xenograft Model
This protocol is based on published preclinical studies of carfilzomib.[1][4]
1. Cell Line and Culture:
-
Use the SHP77 human small cell lung cancer cell line.
-
Culture conditions are as described in Protocol 1.
2. Animal Model:
-
Use SCID mice, 6-8 weeks old.
3. Tumor Implantation:
-
Follow the procedure for subcutaneous tumor implantation as described in Protocol 1.
4. Study Groups and Treatment:
-
Randomize mice with established tumors into the following groups:
-
Vehicle control
-
Carfilzomib monotherapy (e.g., 5 mg/kg)
-
Cisplatin monotherapy (as a comparator)
-
Carfilzomib and Cisplatin combination
-
-
Administer carfilzomib intravenously on a schedule such as two consecutive days per week.[9]
5. Monitoring and Endpoints:
-
Monitor tumor growth, body weight, and animal health as described in Protocol 1.
-
The primary endpoints are tumor growth delay and overall survival advantage.[1][4]
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of a Carfilzomib ADC in a Solid Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1850 ± 210 | - |
| Isotype Control ADC | 10 | QW x 3 | 1790 ± 195 | 3.2 |
| Carfilzomib ADC | 1 | QW x 3 | 1450 ± 150 | 21.6 |
| Carfilzomib ADC | 3 | QW x 3 | 980 ± 110 | 47.0 |
| Carfilzomib ADC | 10 | QW x 3 | 550 ± 85 | 70.3 |
Table 2: In Vivo Efficacy of Unconjugated Carfilzomib in a SHP77 SCLC Xenograft Model
| Treatment Group | Outcome | Result |
| Carfilzomib Monotherapy | Tumor Growth | Significant inhibition of tumor growth compared to vehicle control.[1][4] |
| Carfilzomib Monotherapy | Survival | Prolonged survival in mice bearing flank SHP77 tumors.[1][4] |
| Carfilzomib + Cisplatin | Tumor Growth | Tumor growth delay observed.[1][4] |
| Carfilzomib + Cisplatin | Survival | No significant additive or synergistic survival advantage was observed.[1][4] |
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an in vivo solid tumor xenograft study.
Caption: Signaling pathway showing carfilzomib's inhibition of the proteasome.
References
- 1. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Preclinical Evaluation of Carfilzomib for Infant KMT2A-Rearranged Acute Lymphoblastic Leukemia [frontiersin.org]
- 4. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug. The intricate nature of ADCs, with their heterogeneous drug-to-antibody ratios (DAR), various conjugation sites, and potential for post-translational modifications, presents significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of ADCs, providing detailed insights into their critical quality attributes (CQAs) that are essential for ensuring safety and efficacy.[1][2][3]
This document provides detailed application notes and experimental protocols for the characterization of ADCs using a suite of mass spectrometry-based methods. These protocols cover the analysis of the intact ADC, its subunits, and peptide fragments, enabling the determination of molecular weight, DAR, conjugation sites, and glycan profiles.
Overall Workflow for ADC Characterization
The comprehensive characterization of an ADC typically involves a multi-level mass spectrometric approach, often referred to as a "top-down," "middle-down," and "bottom-up" strategy. This integrated workflow provides a holistic view of the ADC's structure and heterogeneity.
Intact Mass Analysis for Average DAR and Drug Load Distribution
Intact mass analysis provides a global overview of the ADC, including the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[4] This "top-down" approach is critical for assessing the heterogeneity of the ADC product. Native size-exclusion chromatography (SEC) coupled to MS is often preferred for cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains.[5][6][7][8] Reversed-phase liquid chromatography (RPLC) is also widely used, particularly for lysine-conjugated ADCs.
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
This protocol is suitable for determining the average DAR and drug load distribution of cysteine-linked ADCs under non-denaturing conditions.
Materials:
-
ADC sample
-
Volatile buffer, e.g., 100 mM Ammonium (B1175870) Acetate, pH 6.9
-
Size-Exclusion Chromatography (SEC) column suitable for native protein separations
-
UHPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-5 mg/mL in the native MS-compatible mobile phase (e.g., 100 mM ammonium acetate).
-
If necessary, perform buffer exchange into the volatile buffer using a desalting column.
-
-
LC-MS Analysis:
-
LC System: UHPLC system with a biocompatible flow path.
-
Column: SEC column (e.g., Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm).
-
Mobile Phase: 100 mM Ammonium Acetate, pH 6.9.
-
Flow Rate: 0.5-0.8 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 250-300 °C.
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each species from the peak areas in the deconvoluted spectrum.
-
Calculate the average DAR using the following formula: Average DAR = Σ(%Abundance of each DAR species × Number of drugs) / 100
-
Data Presentation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050.5 | 10.2 |
| DAR2 | 150,005.1 | 25.5 |
| DAR4 | 151,959.8 | 45.1 |
| DAR6 | 153,914.3 | 15.7 |
| DAR8 | 155,868.9 | 3.5 |
| Average DAR | 4.0 |
Table 1: Example of quantitative data from intact mass analysis of a cysteine-linked ADC.
Subunit Analysis for Chain-Specific Drug Distribution
"Middle-down" analysis involves the characterization of ADC subunits, typically the light chain (LC) and heavy chain (HC), or fragments generated by specific enzymatic digestion (e.g., using IdeS).[9] This approach provides more detailed information on the distribution of the drug load between the different chains of the antibody.
Experimental Protocol: RPLC-MS of Reduced ADC Subunits
This protocol is used to determine the drug distribution on the light and heavy chains of an ADC.
Materials:
-
ADC sample
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Denaturing buffer: 8 M Guanidine-HCl or 6 M Urea in Tris buffer
-
Reversed-Phase (RP) column suitable for protein separations
-
UHPLC system
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1 mg/mL in the denaturing buffer.
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
LC-MS Analysis:
-
LC System: UHPLC system.
-
Column: RP column (e.g., Agilent AdvanceBio RP-mAb C4, 3.5 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80 °C.
-
Injection Volume: 5-10 µL.
-
MS System: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 300-350 °C.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra corresponding to the chromatographic peaks of the light and heavy chains.
-
Identify the different drug-loaded forms of each chain.
-
Calculate the average number of drugs per light chain and heavy chain.
-
Data Presentation
| Subunit | Drug Load | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,450.1 | 40.5 |
| 1 | 24,427.9 | 59.5 | |
| Heavy Chain | 0 | 50,125.3 | 5.2 |
| 1 | 51,103.1 | 35.8 | |
| 2 | 52,080.8 | 50.3 | |
| 3 | 53,058.6 | 8.7 |
Table 2: Example of quantitative data from subunit analysis of a cysteine-linked ADC.
Peptide Mapping for Conjugation Site Identification
"Bottom-up" proteomics, or peptide mapping, is the gold standard for identifying the specific amino acid residues where the drug is conjugated.[10][11][12] This involves proteolytic digestion of the ADC into smaller peptides, followed by LC-MS/MS analysis to sequence the peptides and pinpoint the modification site.
Experimental Protocol: Peptide Mapping by LC-MS/MS
This protocol outlines the general steps for identifying drug conjugation sites on an ADC.
Materials:
-
ADC sample
-
Denaturing buffer (e.g., 8 M Urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Proteolytic enzyme (e.g., Trypsin)
-
Quenching solution (e.g., Formic Acid)
-
Reversed-Phase (RP) column for peptide separations
-
UHPLC system
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (Digestion):
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC in 8 M Urea.
-
Reduce disulfide bonds with 10 mM DTT at 37 °C for 1 hour.
-
Alkylate free cysteines with 25 mM IAA in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample to reduce the Urea concentration to below 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w).
-
Incubate at 37 °C for 4-16 hours.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: RP column for peptides (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 60 minutes).
-
Flow Rate: 0.2-0.3 mL/min.
-
Column Temperature: 40-50 °C.
-
MS System: High-resolution tandem mass spectrometer.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
-
Data Analysis:
-
Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Include the mass of the drug-linker as a variable modification on the potential conjugation sites (e.g., lysine (B10760008) or cysteine).
-
Manually validate the spectra of drug-conjugated peptides to confirm the site of attachment.
-
Data Presentation
| Peptide Sequence | Conjugation Site | Precursor m/z | Charge | Observed Mass (Da) |
| TPECPSHTSC(drug)K | Cys-220 | 856.42 | 3+ | 2566.24 |
| VSC(drug)VMHEALHNHYTQK | Cys-88 | 1023.87 | 2+ | 2045.72 |
Table 3: Example of identified drug-conjugated peptides from a peptide mapping experiment.
N-Glycan Analysis
Glycosylation is a critical quality attribute of monoclonal antibodies that can affect their stability, efficacy, and immunogenicity.[13] It is therefore important to characterize the glycan profile of an ADC. This is typically done by enzymatically releasing the N-glycans, labeling them with a fluorescent tag, and analyzing them by HILIC-FLR-MS.
Experimental Protocol: N-Glycan Analysis by HILIC-FLR-MS
This protocol describes the analysis of N-linked glycans released from an ADC.
Materials:
-
ADC sample
-
Denaturing solution (e.g., SDS-based)
-
PNGase F enzyme
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
HILIC column
-
UHPLC system with a fluorescence detector (FLR)
-
Mass spectrometer
Procedure:
-
Sample Preparation (Glycan Release and Labeling):
-
Denature the ADC sample.
-
Add PNGase F and incubate at 37 °C to release the N-glycans.
-
Label the released glycans with a fluorescent tag (e.g., 2-AB) via reductive amination.
-
Purify the labeled glycans to remove excess labeling reagent.
-
-
LC-FLR-MS Analysis:
-
LC System: UHPLC with FLR detector.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC Glycan BEH Amide, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic content (e.g., 75% to 55% B).
-
FLR Detection: Excitation at 330 nm, Emission at 420 nm.
-
MS System: Coupled to a mass spectrometer for mass confirmation of the glycan structures.
-
-
Data Analysis:
-
Identify the glycan structures based on their retention times relative to a labeled glycan standard and their measured masses.
-
Quantify the relative abundance of each glycan based on the fluorescence peak area.
-
Data Presentation
| Glycan Structure | Abbreviation | Relative Abundance (%) |
| Fucosylated, biantennary with no galactose | G0F | 45.3 |
| Fucosylated, biantennary with one galactose | G1F | 35.1 |
| Fucosylated, biantennary with two galactoses | G2F | 15.2 |
| High mannose 5 | Man5 | 4.4 |
Table 4: Example of N-glycan profile of an ADC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of sample preparation and analysis for the different mass spectrometry-based methods.
Conclusion
Mass spectrometry is a powerful and versatile analytical tool for the in-depth characterization of antibody-drug conjugates. The combination of top-down, middle-down, and bottom-up approaches provides a comprehensive understanding of the critical quality attributes of these complex biotherapeutics. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the development and quality control of ADCs. The robust and detailed characterization enabled by these mass spectrometric methods is crucial for ensuring the safety, efficacy, and consistency of ADC products.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Native size-exclusion chromatography-mass spectrometry: suitability for antibody-drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. perlan.com.pl [perlan.com.pl]
- 11. agilent.com [agilent.com]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. datapdf.com [datapdf.com]
Purifying Antibody-Drug Conjugates: A Guide to Post-Synthesis Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their purity and homogeneity. Following the intricate process of conjugating a potent small-molecule drug to a monoclonal antibody, a heterogeneous mixture often results. This mixture can contain the desired ADC with a specific drug-to-antibody ratio (DAR), as well as undesirable byproducts such as unconjugated antibody, free drug, and aggregated or fragmented species. Therefore, robust and efficient purification strategies are paramount to isolate the therapeutically active ADC and ensure product quality. This document provides detailed application notes and protocols for the primary techniques employed in the purification of ADCs after synthesis.
Introduction to ADC Purification Strategies
The purification of ADCs presents unique challenges due to the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting conjugates. The addition of hydrophobic cytotoxic drugs can increase the propensity for aggregation and alter the surface charge of the antibody. Consequently, a multi-step purification strategy is often necessary to remove process-related and product-related impurities. The most commonly employed techniques include chromatography and tangential flow filtration.
Chromatographic methods form the cornerstone of ADC purification, offering high-resolution separation based on various physicochemical properties. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effectively removing aggregates and unconjugated small-molecule drugs.
-
Hydrophobic Interaction Chromatography (HIC): Exploits the increased hydrophobicity of ADCs due to the conjugated drug, allowing for the separation of species with different DARs.
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge, which can be altered by the conjugation process. This method is effective for removing charged impurities and, in some cases, resolving different DAR species.
Tangential Flow Filtration (TFF) , also known as ultrafiltration/diafiltration (UF/DF), is a membrane-based technique widely used for buffer exchange, concentration, and the removal of small-molecule impurities.[] It is a rapid and scalable method often employed as a primary purification step or in conjunction with chromatography.
Key Impurities to be Removed During ADC Purification
Effective ADC purification strategies must target the removal of several key impurities to ensure the final product's safety, efficacy, and stability.[2][3] These include:
-
Aggregates: High molecular weight species that can induce immunogenicity and alter the pharmacokinetic profile of the ADC.[4]
-
Unconjugated Antibody (DAR=0): Antibodies that have not been conjugated with the drug payload. Their presence can reduce the overall potency of the drug product.
-
Free Drug and Drug-Linker Species: Residual, highly cytotoxic small molecules that are not covalently attached to the antibody. These impurities can cause off-target toxicity.[5]
-
Species with Undesirable DARs: The conjugation process often yields a mixture of ADCs with varying numbers of drugs per antibody. Purification may be necessary to isolate a population with a specific, optimal DAR.
-
Fragments: Low molecular weight antibody fragments that may be generated during manufacturing or storage.
-
Process-Related Impurities: Contaminants from the manufacturing process, such as host cell proteins (HCPs), DNA, and endotoxins.
Comparative Performance of ADC Purification Techniques
The selection of a purification strategy depends on the specific characteristics of the ADC, the nature of the impurities, and the desired scale of production. The following table summarizes typical performance metrics for the most common purification techniques.
| Purification Technique | Primary Application | Typical Purity Achieved | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Aggregate and free drug removal, buffer exchange.[2][6] | >99% monomer purity | 80-95% | Mild conditions, effective for size-based separation.[6] | Limited resolution for different DAR species, not easily scalable for large volumes.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs, removal of unconjugated antibody.[8] | Can isolate specific DAR species | 60-90% | High resolution for DAR separation.[8] | Can be product-specific, may require optimization of salt concentrations to prevent precipitation.[9] |
| Ion Exchange Chromatography (IEX) | Removal of aggregates, charged impurities, and process-related impurities.[4][10] | High purity, can reduce aggregates to ≤ 0.1%.[11] | >90% | High binding capacity, robust and scalable.[10] | Separation can be influenced by the conjugated drug, potentially complex method development. |
| Tangential Flow Filtration (TFF) | Removal of free drug and organic solvents, buffer exchange, and concentration.[12][13] | Effective removal of small molecules (>99.99%) | >90%[] | Rapid, scalable, and efficient for buffer exchange.[14] | Does not separate based on DAR or aggregation state.[9] |
Application Notes and Protocols
This section provides detailed methodologies for the key ADC purification techniques.
Size Exclusion Chromatography (SEC) for Aggregate and Free Drug Removal
Application Note:
SEC is a fundamental technique for polishing ADCs, primarily used to remove high molecular weight aggregates and low molecular weight impurities like unconjugated drug-linkers.[2][15] The separation is based on the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the chromatography resin.[2] Larger molecules, such as aggregates, are excluded from the pores and elute first, followed by the ADC monomer, and finally the smaller, unconjugated drug molecules which can permeate the pores and have a longer residence time on the column.[6] This method is typically performed under non-denaturing conditions, preserving the integrity of the ADC.[6]
Experimental Protocol:
a. Materials:
-
SEC Column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
-
Chromatography System (e.g., ÄKTA system)
-
Mobile Phase/Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable neutral buffer. The buffer should be filtered (0.22 µm) and degassed.
-
Crude ADC sample, clarified by centrifugation or filtration (0.22 µm).
b. Method:
-
Column Packing and Equilibration:
-
Pack the SEC column with the chosen resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 2 column volumes (CVs) of the mobile phase at the desired flow rate until a stable baseline is achieved for UV absorbance and conductivity. A typical flow rate for a lab-scale column is 0.5-1.0 mL/min.
-
-
Sample Loading:
-
Load the clarified ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks in the chromatogram. Typically, the first major peak corresponds to aggregates, the main peak to the ADC monomer, and later eluting species to free drug and other small molecules.
-
-
Analysis:
-
Analyze the collected fractions for purity (e.g., by analytical SEC), DAR (e.g., by HIC or LC-MS), and concentration (e.g., by UV-Vis spectroscopy).
-
Workflow Diagram:
Caption: Workflow for ADC purification using Size Exclusion Chromatography.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Application Note:
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).[8] The principle of HIC is based on the interaction between the hydrophobic moieties on the ADC surface and a weakly hydrophobic stationary phase.[8] The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity. ADCs with higher DARs are more hydrophobic and bind more strongly to the HIC resin.[8]
The process involves binding the ADC to the column in a high-salt buffer, which promotes hydrophobic interactions.[8] Elution is achieved by decreasing the salt concentration in the mobile phase, which weakens the hydrophobic interactions and allows the bound molecules to elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).[8]
Experimental Protocol:
a. Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose, or TSKgel Phenyl-5PW)
-
Chromatography System
-
Binding Buffer (Mobile Phase A): High-salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[16]
-
Elution Buffer (Mobile Phase B): Low-salt or no-salt buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.[16]
-
Crude ADC sample, buffer exchanged into the Binding Buffer or diluted with a high-salt solution.
b. Method:
-
Column Equilibration:
-
Equilibrate the HIC column with at least 5 CVs of Binding Buffer (Mobile Phase A) at a defined flow rate (e.g., 1 mL/min).
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the ADC sample to match that of the Binding Buffer. This can be done by adding a concentrated salt solution.[16]
-
Load the sample onto the equilibrated column.
-
-
Wash:
-
Wash the column with 2-5 CVs of Binding Buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound ADCs using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes (e.g., 20-30 CVs).[16] Alternatively, a step gradient can be used.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs.
-
-
Fraction Collection:
-
Collect fractions across the elution gradient.
-
-
Regeneration and Storage:
-
Regenerate the column with a low ionic strength buffer followed by a sanitization solution (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% ethanol).[16]
-
Workflow Diagram:
Caption: Workflow for separating ADC species by DAR using Hydrophobic Interaction Chromatography.
Ion Exchange Chromatography (IEX) for Aggregate and Impurity Removal
Application Note:
IEX separates molecules based on their net surface charge.[10] The conjugation process can alter the charge of the antibody, and IEX can be used to remove charged impurities, aggregates, and in some cases, resolve different DAR species. Cation exchange chromatography (CEX) is commonly used for ADC purification, where the ADC binds to a negatively charged resin at a pH below its isoelectric point.[4]
This technique is particularly effective for removing aggregates, as aggregated proteins often have a greater surface charge than the monomeric form, leading to stronger binding to the IEX resin.[4] Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interactions.
Experimental Protocol:
a. Materials:
-
IEX Column (e.g., a strong or weak cation exchanger like SP Sepharose or CM Sepharose)
-
Chromatography System
-
Binding Buffer: A low ionic strength buffer at a pH where the ADC has a net positive charge (for CEX), e.g., 20 mM Sodium Acetate, pH 5.0.
-
Elution Buffer: A high ionic strength buffer, e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.
-
ADC sample, buffer exchanged into the Binding Buffer.
b. Method:
-
Column Equilibration:
-
Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the pH and conductivity of the eluate are the same as the buffer.
-
-
Sample Loading:
-
Load the buffer-exchanged ADC sample onto the column.
-
-
Wash:
-
Wash the column with 2-5 CVs of Binding Buffer to remove any unbound material.
-
-
Elution:
-
Elute the bound ADC using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 CVs) or a step gradient.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main elution peak. Aggregates and other strongly binding impurities will elute at higher salt concentrations.
-
-
Analysis:
-
Analyze the collected fractions for purity, aggregate content, and DAR.
-
Workflow Diagram:
Caption: Workflow for ADC purification using Ion Exchange Chromatography.
Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Application Note:
TFF is a rapid and efficient method for separating molecules based on size using a semi-permeable membrane.[12] In ADC purification, it is primarily used for:
-
Diafiltration: To remove small molecule impurities such as unconjugated drug, linker, and organic solvents used in the conjugation reaction.[12] The ADC is retained by the membrane, while smaller molecules pass through with the permeate.
-
Concentration: To increase the concentration of the purified ADC.[12]
-
Buffer Exchange: To transfer the ADC into the final formulation buffer.[12]
TFF is a highly scalable process and is often used as the final step in the purification workflow.[14]
Experimental Protocol:
a. Materials:
-
TFF system with a pump, reservoir, and membrane cassette or hollow fiber module (e.g., Pellicon® capsules with a 30 kDa molecular weight cut-off membrane).[12]
-
Diafiltration Buffer: The desired final buffer for the ADC.
-
ADC solution.
b. Method:
-
System Setup and Conditioning:
-
Install the TFF membrane into the system.
-
Flush the system with purified water and then with the diafiltration buffer to condition the membrane.[12]
-
-
Concentration (Optional, Initial Step):
-
If the initial ADC solution is dilute, concentrate it to a target concentration (e.g., 25-30 g/L) by recirculating the solution through the system and removing permeate.[12]
-
-
Diafiltration:
-
Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition to the retentate is equal to the permeate flow rate.[12]
-
Typically, 5-10 diavolumes (the volume of the retentate) are required to achieve sufficient removal of small molecule impurities.
-
-
Final Concentration:
-
After diafiltration, concentrate the ADC solution to the desired final concentration. It may be necessary to over-concentrate slightly to account for any dilution during product recovery.[12]
-
-
Product Recovery:
-
Recover the concentrated and purified ADC from the TFF system.
-
Workflow Diagram:
Caption: Workflow for ADC purification and formulation using Tangential Flow Filtration.
Conclusion
The purification of antibody-drug conjugates is a critical and often complex stage in their manufacturing process. A thorough understanding of the properties of the ADC and the potential impurities is essential for developing a robust and efficient purification strategy. The techniques outlined in this document—Size Exclusion Chromatography, Hydrophobic Interaction Chromatography, Ion Exchange Chromatography, and Tangential Flow Filtration—represent the primary tools available to researchers and process development scientists. Often, a combination of these techniques is required to achieve the high level of purity and homogeneity demanded for a safe and effective therapeutic product. The provided protocols and workflows serve as a foundational guide for the purification of ADCs, which should be further optimized for each specific conjugate.
References
- 2. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 3. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ymc.eu [ymc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 13. adcreview.com [adcreview.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
How to improve low conjugation efficiency of MC-Val-Cit-PAB-carfilzomib iodide
Welcome to the technical support center for the conjugation of MC-Val-Cit-PAB-carfilzomib iodide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation efficiency and other common issues encountered during the synthesis of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle for conjugating the MC-Val-Cit-PAB linker to an antibody?
The conjugation process relies on a maleimide-thiol reaction. The "MC" (maleimidocaproyl) group on the linker is highly reactive towards free sulfhydryl (thiol) groups.[][] The target antibody, typically an IgG1, does not have free thiols readily available. Its cysteine residues are engaged in interchain disulfide bonds.[3] Therefore, the antibody must first undergo a partial reduction step to break these disulfide bonds and expose the reactive thiol groups, which can then covalently bind to the maleimide (B117702) group of the drug-linker, forming a stable thioether bond.[]
Q2: Why am I observing a low Drug-to-Antibody Ratio (DAR) and poor conjugation efficiency?
Low conjugation efficiency is a common issue that can stem from several factors:
-
Inefficient Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in too few available thiol groups for the linker to react with.[3]
-
Maleimide Hydrolysis: The maleimide group on the linker is susceptible to hydrolysis (ring-opening) in aqueous solutions, especially at non-optimal pH.[][4] The hydrolyzed form, a maleamic acid, is unreactive towards thiols.[]
-
Thiol Re-oxidation: The newly generated free thiols on the antibody can re-oxidize to form disulfide bonds again, particularly in the presence of dissolved oxygen, making them unavailable for conjugation.[5]
-
Suboptimal Reaction Conditions: Incorrect pH, improper stoichiometry (molar ratio of linker to antibody), or the presence of interfering substances in the buffer can significantly hinder the reaction.[5]
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for a maleimide-thiol reaction is between 6.5 and 7.5 .[][4][5]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion (-S⁻).[5]
-
Above pH 7.5: The reaction becomes less specific. The maleimide group can start to react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody, leading to non-specific conjugation.[4] Furthermore, the rate of maleimide hydrolysis also increases at higher pH values.[][4]
Q4: How can I prevent the premature hydrolysis of the maleimide group on the drug-linker?
To maintain the reactivity of your this compound linker, follow these precautions:
-
Prepare Fresh Solutions: Always prepare the drug-linker solution in an anhydrous solvent like DMSO or DMF immediately before use.[5][6]
-
Avoid Aqueous Storage: Do not store the maleimide-containing linker in aqueous buffers for extended periods.[4][5]
-
Control pH: Ensure the conjugation buffer pH is maintained within the recommended 6.5-7.5 range.[4]
Q5: My conjugation appears successful (good DAR), but the resulting ADC shows low in vitro potency. What could be the issue?
While not strictly a conjugation efficiency problem, a critical consideration for this specific ADC is the stability of the carfilzomib (B1684676) payload itself. Research has shown that upon internalization into tumor cells and release within the lysosome, carfilzomib can be rapidly inactivated by lysosomal enzymes through epoxide and amide hydrolysis.[7] The Val-Cit linker is designed to be cleaved by the lysosomal enzyme Cathepsin B, releasing the payload.[7][8] However, if the payload is immediately degraded in the same environment where it is released, the ADC will fail to exert its cytotoxic effect.[7] Therefore, even with a successful conjugation, the choice of carfilzomib as a payload for a lysosomally-cleavable linker strategy may be inherently problematic.[7]
Troubleshooting Guide
Issue 1: Low or Inconsistent Free Thiol Levels on the Antibody
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Disulfide Reduction | Optimize Reducing Agent Concentration: Titrate the molar excess of the reducing agent (e.g., TCEP or DTT). A common starting point for partial reduction to achieve a DAR of 4 is ~2.5-3.5 molar equivalents of TCEP or DTT.[3] Adjust Temperature and Time: The extent of reduction is dependent on both temperature and incubation time. Increasing the temperature (e.g., from 4°C to 37°C) or time can increase the number of reduced disulfides.[3] However, harsh conditions can lead to antibody denaturation. Choice of Reducing Agent: TCEP is often preferred as it is stable, odorless, and does not contain thiols itself, meaning it does not need to be removed before adding the maleimide linker.[5][9] |
| Re-oxidation of Thiols | Degas Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas (e.g., argon or nitrogen) or by vacuum.[5][10] Oxygen can facilitate the re-formation of disulfide bonds. Include a Chelating Agent: Add 1-5 mM EDTA to the reaction buffer. EDTA sequesters divalent metal ions that can catalyze thiol oxidation.[5] Proceed Immediately: Perform the conjugation step as soon as possible after the reduction and removal of the reducing agent (if necessary). |
Issue 2: Low Drug-Linker Reactivity
| Potential Cause | Recommended Solution & Rationale |
| Hydrolysis of Maleimide Group | Use Anhydrous Solvent: Dissolve the lyophilized this compound in fresh, anhydrous DMSO or DMF to create a stock solution.[6][10] Prepare Just-in-Time: Add the drug-linker stock solution to the antibody solution immediately after preparation. Avoid pre-diluting the linker in aqueous buffers.[4] |
| Improper Storage | Follow Storage Guidelines: Store the lyophilized drug-linker at -20°C or -80°C, protected from light and moisture.[11] For stock solutions in DMSO, store at -80°C for long-term stability.[11] Repeated freeze-thaw cycles should be avoided. |
Issue 3: Inefficient Conjugation Reaction
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal pH | Verify Buffer pH: Ensure your reaction buffer (e.g., PBS, HEPES) is precisely within the 6.5-7.5 range.[5][6] Buffers should be free of primary amines (like Tris) if possible, as they can have some reactivity at the higher end of the pH range.[4] |
| Incorrect Stoichiometry | Optimize Molar Ratio: Use a molar excess of the drug-linker relative to the available thiol groups. A common starting point is a 10:1 to 20:1 molar ratio of maleimide dye to protein.[6] For ADCs, a lower excess (e.g., 5-10 fold over the antibody) is often used and should be empirically optimized. |
| Interfering Substances | Ensure Buffer Purity: The reduction and conjugation buffers must be free of any thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) that would compete with the antibody for the maleimide linker.[5][6] If DTT is used for reduction, it must be completely removed via dialysis, desalting columns, or TFF prior to adding the linker.[5] |
Quantitative Data Summary
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and specificity.[][4][5] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can increase stability for sensitive proteins, while room temperature increases the reaction rate.[6] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Should be optimized; longer times may lead to hydrolysis or aggregation.[6] |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 (empirically determined) | A molar excess of the linker drives the reaction to completion.[5][6] |
| Solvent for Linker Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group.[6][10] |
Table 2: Comparison of Common Reducing Agents for Antibody Reduction
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
|---|---|---|
| Mechanism | Non-thiol based | Thiol based |
| Optimal pH | Effective over a wide pH range (1.5-8.5)[5][9] | Activity is optimal at pH > 7[5] |
| Stability | More stable, resistant to air oxidation[9] | Prone to air oxidation |
| Interference | Does not contain thiols; removal before conjugation is not strictly necessary[5] | Contains thiols; must be completely removed before adding maleimide linker[5] |
| Odor | Odorless | Strong, unpleasant odor |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
-
Buffer Exchange: Prepare the antibody in a degassed reaction buffer (e.g., PBS with 2 mM EDTA, pH 7.2). Ensure the antibody concentration is between 5-10 mg/mL.
-
Prepare TCEP: Prepare a fresh stock solution of TCEP hydrochloride in water and adjust the pH to ~7.0.
-
Initiate Reduction: Add a predetermined molar excess of TCEP (e.g., 3 equivalents) to the antibody solution.
-
Incubate: Incubate the reaction at 37°C for 60-90 minutes. The exact time and temperature should be optimized for the specific antibody to achieve the desired number of free thiols.[3]
-
Quench/Proceed: Since TCEP does not interfere with the maleimide reaction, the drug-linker can be added directly. Alternatively, for precise control, TCEP can be removed using a desalting column equilibrated with degassed conjugation buffer.
Protocol 2: Conjugation with this compound
-
Prepare Drug-Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[6]
-
Add to Antibody: Add the required volume of the drug-linker stock solution to the reduced antibody solution to achieve the desired molar excess. Add the DMSO solution slowly while gently stirring to avoid precipitation. The final concentration of DMSO should typically be kept below 10% (v/v).
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, protected from light.[6]
-
Quench Reaction: Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine or cysteine and incubating for an additional 20 minutes.
-
Purification: Remove unconjugated drug-linker, quencher, and solvent using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[12][] The final ADC should be in the desired formulation buffer.
Protocol 3: Determination of Average DAR by HIC-HPLC
-
Instrumentation: Use an HPLC system with a hydrophobic interaction chromatography (HIC) column (e.g., Butyl or Phenyl).
-
Mobile Phases:
-
Mobile Phase A: A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Method: Equilibrate the column in Mobile Phase A. Inject the purified ADC sample. Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.), as the conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the protein.[14][15]
-
Calculation: The average DAR is calculated from the integrated peak areas of each species, weighted by their respective drug load.[]
Visualizations
Caption: A typical experimental workflow for ADC synthesis.
Caption: A logical flowchart for troubleshooting low DAR.
Caption: The desired conjugation vs. a competing side reaction.
References
- 3. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
ADC Conjugation Technical Support Center: Troubleshooting Aggregation
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during conjugation?
A1: ADC aggregation is a multifaceted issue stemming from the inherent instability of the antibody and the physicochemical properties of the conjugate. Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can expose or create hydrophobic patches. These patches can lead to self-association as the ADC molecules attempt to minimize their exposure to the aqueous environment.[1][2]
-
Conjugation Process Stress: The chemical and physical stresses of the conjugation process can induce aggregation.[2] This includes:
-
Unfavorable Buffer Conditions: Suboptimal pH or low/high salt concentrations can lead to aggregation.[1] If the pH is near the antibody's isoelectric point, the net charge on the molecule is zero, reducing solubility and promoting aggregation.[1]
-
Organic Co-solvents: Solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, leading to the formation of aggregates.[1][3]
-
Temperature and Shear Stress: Elevated temperatures and mechanical stress from mixing during conjugation can cause the antibody to denature, exposing hydrophobic regions that drive aggregation.[3]
-
-
High ADC Concentration: Higher concentrations of ADCs, often used to improve manufacturing efficiency, increase the likelihood of intermolecular interactions and subsequent aggregation.[3][]
-
Antibody-Specific Factors: Some antibodies are naturally more prone to aggregation.[1] Additionally, incorrect folding of the Fab and Fc domains or incomplete disulfide bond formation can promote aggregation.[5]
Q2: How does the choice of linker and payload impact aggregation?
A2: The linker and payload are significant contributors to ADC aggregation. Highly hydrophobic payloads, such as Monomethyl Auristatin E (MMAE), increase the overall hydrophobicity of the ADC, which is a primary driver for aggregation.[2] The linker can either mitigate or exacerbate this effect. The use of hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce the propensity for aggregation.[]
Q3: What formulation strategies can be employed to prevent ADC aggregation?
A3: Optimizing the formulation is a critical step in preventing ADC aggregation. This involves the careful selection of buffers and excipients to stabilize the conjugate.
-
Buffer System: The pH and ionic strength of the formulation buffer are crucial. Maintaining a pH away from the ADC's isoelectric point is essential for solubility.[1] Histidine buffers are often used to maintain a stable pH around 6.0, which can minimize aggregation.
-
Excipients: Various excipients can be included in the formulation to enhance stability:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are commonly used to prevent aggregation at air-water interfaces and can also bind to hydrophobic patches on the ADC to prevent self-association.[]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the ADC by reducing hydrophobic interactions.
-
Amino Acids: Amino acids such as arginine, glycine, and proline can suppress aggregation by interacting with hydrophobic regions on the protein surface and preventing protein-protein interactions.[2]
-
Q4: What analytical techniques are used to detect and quantify ADC aggregates?
A4: Several analytical methods are used to characterize and quantify ADC aggregates. It is often recommended to use a combination of orthogonal techniques for a comprehensive assessment.[7]
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[3][8]
-
Dynamic Light Scattering (DLS): DLS is a well-established technique for estimating the average size and size distribution of ADC aggregates and assessing overall sample stability.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis of mass spectrometry to provide detailed qualitative and quantitative information about the composition and aggregation state of ADCs.[3]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique allows for the determination of the molecular weight and size distribution of ADC species, which is critical for accurately assessing aggregation levels.[3]
Troubleshooting Guides
Issue 1: Observation of High Molecular Weight (HMW) Species Post-Conjugation
If you observe a significant increase in HMW species after the conjugation reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Hydrophobic Payload/Linker | Consider using a more hydrophilic linker or payload if possible.[] The introduction of PEGylation can also help to shield hydrophobic regions.[] |
| Suboptimal Buffer Conditions | Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point.[1] Adjust the ionic strength with salts like NaCl to minimize electrostatic interactions.[2] |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents used to dissolve the payload. Add the dissolved payload to the antibody solution slowly and with gentle mixing to avoid localized high concentrations.[9] |
| High Reaction Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[9] |
| High Protein Concentration | Reduce the concentration of the antibody during the conjugation step to decrease the probability of intermolecular interactions.[3] |
Issue 2: Aggregation Occurs During Purification or Buffer Exchange
Aggregation observed during downstream processing steps often points to colloidal instability of the ADC in the new buffer system.
| Potential Cause | Recommended Action |
| Unfavorable Formulation Buffer | The ADC may be unstable in the final formulation buffer. Screen a variety of buffers with different pH values and ionic strengths.[1] |
| Lack of Stabilizing Excipients | The formulation may require the addition of excipients to maintain stability. Systematically screen different classes of excipients, including surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[2] |
| Stress from Purification Method | Certain chromatography methods can induce stress. For example, the acidic elution buffers used in Protein A chromatography can cause aggregation.[5] Consider alternative purification methods or the addition of stabilizers to the elution buffer. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.
Methodology:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Purification of ADCs Using Hydrophobic Interaction Chromatography (HIC)
Objective: To remove aggregates and other impurities from the ADC preparation based on differences in hydrophobicity.
Methodology:
-
Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Sample Loading: Dilute the ADC sample in the binding buffer and load it onto the equilibrated column.
-
Washing: Wash the column with the binding buffer until the baseline returns to zero to remove any unbound material.
-
Elution: Elute the bound ADC species using a decreasing salt gradient. This is typically achieved by mixing the binding buffer with a low-salt elution buffer (e.g., 50 mM Sodium Phosphate, pH 7.0). Aggregates, being more hydrophobic, will generally elute later in the gradient than the monomeric ADC.
-
Fraction Collection: Collect fractions throughout the elution gradient and analyze them by SEC-HPLC to identify the fractions containing the purified monomeric ADC.
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for improved therapeutic index of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common experimental issues in a direct question-and-answer format, providing actionable steps to resolve them.
Q1: My Hydrophobic Interaction Chromatography (HIC) analysis shows a very broad peak, indicating high heterogeneity in my ADC preparation. What is the cause and how can I fix it?
A1: A broad HIC peak is a classic sign of significant heterogeneity, primarily due to a wide distribution of drug-loaded species in your ADC sample.[1] Since the conjugated payload is typically hydrophobic, ADC species with higher DAR values exhibit greater hydrophobicity and elute later, smearing into a broad peak.[1]
Root Causes & Troubleshooting Steps:
-
Inconsistent Disulfide Bond Reduction (for Cysteine Conjugation): Incomplete or excessive reduction of interchain disulfide bonds can create a wide range of available conjugation sites, leading to high DAR variability.[1]
-
Solution: Carefully titrate the concentration of the reducing agent (e.g., TCEP). Optimize the reaction time and temperature to ensure controlled and consistent reduction across your antibody pool.[1]
-
-
Suboptimal Reactant Stoichiometry: The molar ratio of the linker-payload to the antibody directly influences the average DAR and its distribution.
-
Solution: Perform a series of small-scale conjugation reactions varying the molar excess of the linker-payload. Analyze the resulting DAR distribution by HIC or Mass Spectrometry (MS) to identify the optimal ratio for your desired average DAR.[1]
-
-
Variable Reaction Conditions: Fluctuations in pH, temperature, or incubation time during the conjugation step can lead to batch-to-batch inconsistency.
-
Solution: Standardize all reaction parameters. Ensure consistent mixing and temperature control throughout the incubation period. For new constructs, screen different buffer formulations to enhance stability and conjugation efficiency.[1]
-
-
Confirmation with Orthogonal Methods: Relying solely on HIC may not provide the complete picture.
Q2: My ADC has a high average DAR, but it shows poor potency in my in vitro cytotoxicity assays. Why is this happening?
A2: High DAR does not always correlate with high potency, and several factors related to the ADC's structure and the assay itself could be responsible.
Root Causes & Troubleshooting Steps:
-
Aggregation: Highly hydrophobic, high-DAR species are prone to aggregation.[3] Aggregates can reduce the effective concentration of monomeric, active ADC and may not bind to the target antigen efficiently.
-
Solution: Analyze your ADC preparation for aggregates using Size Exclusion Chromatography (SEC). If high molecular weight species are present, optimize the formulation buffer (e.g., by adjusting pH or adding stabilizing excipients) or refine the purification process to remove aggregates.[1]
-
-
Impaired Antigen Binding: Conjugation at or near the antigen-binding site (CDR) can sterically hinder the antibody's ability to bind its target. This issue can be exacerbated at higher DARs.
-
Solution: Confirm binding affinity using methods like Surface Plasmon Resonance (SPR) or ELISA. If binding is compromised, consider site-specific conjugation technologies that place the payload away from the binding domains.
-
-
Inefficient Internalization: Even if the ADC binds, it must be internalized by the cancer cell to release its payload. High DARs can sometimes alter the ADC's properties in a way that impedes this process.
-
Solution: Perform an internalization assay using live-cell imaging or flow cytometry to quantify the uptake of your ADC into target cells.[4]
-
-
Assay-Related Issues: The cytotoxicity assay itself may not be optimized.
-
Solution: Ensure the incubation time is sufficient for ADC internalization, payload release, and induction of cell death (typically 72-120 hours). Verify that the cell line has sufficient target antigen expression.[5]
-
Q3: My ADC was potent in vitro, but it demonstrated unexpected toxicity and rapid clearance in my in vivo animal model. What is the likely cause?
A3: This is a common challenge where in vitro results do not translate to in vivo outcomes. The issue often stems from the pharmacokinetic (PK) properties of high-DAR species.
Root Causes & Troubleshooting Steps:
-
Increased Hydrophobicity and Clearance: ADCs with very high DARs (e.g., >8) are significantly more hydrophobic. This can lead to rapid uptake and clearance by the liver, reducing the amount of ADC that reaches the tumor.[6] This rapid clearance limits efficacy and can increase liver toxicity.[7]
-
Linker Instability: The linker may be unstable in circulation, leading to premature release of the cytotoxic payload.[] This causes systemic toxicity similar to standard chemotherapy and reduces the therapeutic index.[]
-
Solution: Evaluate linker stability by incubating the ADC in plasma and measuring the amount of free payload over time. If the linker is unstable, explore alternative linker chemistries designed for higher stability in circulation.
-
-
Off-Target Toxicity: The payload itself may have inherent toxicities to normal, rapidly dividing cells, such as hematopoietic progenitors.[][10] This is exacerbated by premature payload release.
-
Solution: Conduct in vitro toxicity assays on relevant normal cells (e.g., a colony-forming cell assay for hematological progenitors) to understand the payload's off-target profile.[10] This can help in selecting payloads with a more favorable safety profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the "ideal" drug-to-antibody ratio (DAR)?
A1: There is no single ideal DAR; the optimal ratio is a balance between efficacy and toxicity and depends on the specific antibody, payload, linker, and target antigen.[11] However, a general consensus has emerged from numerous preclinical and clinical studies:
-
Low DAR (1-2): May have excellent pharmacokinetic profiles and low toxicity but can suffer from insufficient potency.[7]
-
Moderate DAR (2-4): Often represents the optimal therapeutic window, providing sufficient potency for anti-tumor activity while maintaining acceptable pharmacokinetics and tolerability.[7][8] Most approved ADCs have an average DAR in this range.[6]
-
High DAR (>4): While often more potent in vitro, these ADCs can suffer from faster clearance, increased aggregation, and higher systemic toxicity, leading to a narrower therapeutic index in vivo.[6][7]
The goal of optimization is to identify the DAR that provides the best combination of anti-tumor efficacy and safety for a specific ADC construct.[12]
Q2: How does DAR fundamentally impact the therapeutic index?
A2: The therapeutic index is the ratio between a drug's toxic dose and its effective dose.[12] DAR influences both sides of this ratio.
Caption: Logical relationship between DAR and the Therapeutic Index.
-
Impact on Efficacy: Increasing the DAR generally increases the cytotoxic potency of the ADC on a per-molecule basis.[6] More payload delivered to the target cell should, in theory, lead to more effective cell killing.
-
Impact on Toxicity & Pharmacokinetics: As the DAR increases, the ADC becomes more hydrophobic. This has several negative consequences:
-
Faster Clearance: High-DAR species are often cleared more rapidly from circulation, primarily by the liver, which can decrease the drug exposure at the tumor site and reduce overall efficacy.[6]
-
Increased Aggregation: Higher hydrophobicity increases the propensity for ADCs to form aggregates, which can be less effective and potentially immunogenic.[3]
-
Higher Off-Target Toxicity: A higher drug load can lead to increased toxicity in healthy tissues if the payload is released prematurely or if the target is expressed at low levels on normal cells.[8][]
-
Optimizing the DAR is therefore a critical exercise in balancing the desired on-target potency with an acceptable safety and pharmacokinetic profile.[13]
Q3: What are the primary analytical methods used to measure DAR and drug load distribution?
A3: Several orthogonal methods are used to characterize the average DAR and the distribution of different drug-loaded species.[2][11] No single method is sufficient, and a combination is often required for full characterization.
| Method | Principle | Information Provided | Pros | Cons |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (one for antibody, one for drug) and uses the Beer-Lambert law to calculate concentrations.[] | Average DAR only. | Simple, fast, and convenient for initial estimates.[][15] | Does not provide distribution data; susceptible to interference from free drug, leading to overestimation.[16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times.[2] | Average DAR and drug load distribution (e.g., DAR 0, 2, 4, 6, 8 peaks). | Gold standard for cysteine-conjugated ADCs; provides distribution profile; non-denaturing.[15][17] | Not ideal for heterogeneous lysine-conjugated ADCs; high salt mobile phases are incompatible with direct MS coupling.[3][18] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates reduced ADC light and heavy chains based on hydrophobicity under denaturing conditions.[15] | Average DAR and distribution of payload on light vs. heavy chains. | High resolution; compatible with MS.[11] | Denaturing conditions; does not analyze the intact ADC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact or fragmented ADC to determine its precise molecular weight. | Exact mass of each DAR species, confirming distribution and identifying unexpected modifications. | Highly accurate and specific; provides definitive identification of species.[2] | Can be complex; ionization efficiency may vary between different DAR species. |
Experimental Protocol: DAR Analysis by HIC-HPLC
This protocol provides a general methodology for determining the average DAR and drug load distribution for a cysteine-conjugated ADC.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[3]
-
-
Instrumentation & Columns:
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a specific DAR species (e.g., the first major peak is DAR 0, the next is DAR 2, etc.).
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100
-
Caption: Iterative workflow for optimizing Drug-to-Antibody Ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. lcms.cz [lcms.cz]
- 4. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. adcreview.com [adcreview.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
How to solve solubility problems with MC-Val-Cit-PAB-carfilzomib iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of MC-Val-Cit-PAB-carfilzomib iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a drug-linker conjugate. It consists of the potent, irreversible proteasome inhibitor carfilzomib (B1684676), connected to a cleavable linker, MC-Val-Cit-PAB.[1] The "MC" stands for maleimidocaproyl, "Val-Cit" is a valine-citrulline dipeptide, and "PAB" is a p-aminobenzyl alcohol spacer. This linker is designed to be cleaved by enzymes like Cathepsin B, which are often upregulated in tumor cells. The iodide is a counter-ion.
Q2: What are the general solubility characteristics of this compound?
The overall solubility of this compound is expected to be low in aqueous solutions. This is primarily due to the hydrophobic nature of carfilzomib, which is practically insoluble in water.[2] The MC-Val-Cit-PAB linker component is reported to be soluble in organic solvents like DMSO.[3] Therefore, a combination of an organic solvent and aqueous buffer is typically required for dissolution.
Q3: How does the iodide salt form affect solubility?
While specific data for this compound is unavailable, iodination of peptides can decrease their solubility in aqueous solutions.[4] The presence of counter-ions can influence a peptide's physicochemical properties, including solubility, by interacting with charged residues.[5][6][7][8]
Q4: What is the mechanism of action of carfilzomib?
Carfilzomib is a second-generation proteasome inhibitor.[9] It selectively and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[10][11] This leads to a buildup of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[10][11][12][13] Ultimately, this cascade of events induces apoptosis (programmed cell death) in cancer cells.[10][11][12] Carfilzomib can also modulate signaling pathways like NF-κB.[14]
Q5: I am not seeing the expected cytotoxic effect in my cell-based assays. What could be the reason?
A critical consideration for ADCs using a cleavable linker like MC-Val-Cit-PAB with carfilzomib is the stability of the payload after its release. Research has shown that while Cathepsin B in lysosomes can efficiently cleave the Val-Cit linker to release carfilzomib, the released drug is rapidly inactivated by other lysosomal enzymes through hydrolysis of its epoxide and amide groups. This inactivation within the lysosome may prevent the active drug from reaching its cytosolic target (the proteasome), leading to a loss of cytotoxic potency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The compound is highly hydrophobic. | Use a co-solvent approach. First, dissolve the compound in a minimal amount of a compatible organic solvent like DMSO. Then, slowly add the aqueous buffer of choice while vortexing gently. Sonication can also aid in dissolution. |
| Precipitation upon addition of aqueous buffer | The compound is "salting out" of the solution due to poor mixing with the aqueous environment. | Add the organic stock solution dropwise to the gently stirring aqueous buffer. This ensures a gradual change in solvent polarity and can prevent precipitation. |
| Inconsistent or low potency in cellular assays | 1. Incomplete dissolution or precipitation of the compound. 2. Degradation of the compound in the experimental medium. 3. Rapid inactivation of released carfilzomib in lysosomes. | 1. Visually inspect the solution for any particulates. If present, re-optimize the dissolution protocol. Consider filtering the final solution through a 0.22 µm filter. 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. This is an inherent property of the carfilzomib payload when released via a cleavable linker in the lysosome. Consider using the free drug as a positive control to confirm the sensitivity of your cell line to carfilzomib. |
| Formation of a gel or viscous solution | High concentration and intermolecular interactions. | Try dissolving at a lower concentration. If a high concentration is necessary, consider using a denaturing agent like 6M guanidine (B92328) hydrochloride to solubilize, followed by careful dilution. |
Data Presentation
Table 1: Solubility of Individual Components
| Component | Solvent | Solubility | Reference |
| Carfilzomib | DMSO | ~15 mg/mL | [15] |
| Ethanol | ~1 mg/mL | [15] | |
| Water | Practically insoluble | [2] | |
| MC-Val-Cit-PAB-Cl | DMSO | ≥ 100 mg/mL | [3] |
Note: The solubility of the complete this compound conjugate has not been quantitatively reported. The above data for its components should be used as a guideline.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized powder to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small, precise volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Gently vortex or sonicate the vial in a water bath for 5-10 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Product datasheets suggest storage at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium). While gently vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Concentration of Organic Solvent: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of the compound for extended periods.
Mandatory Visualizations
Carfilzomib's Mechanism of Action: Proteasome Inhibition and Downstream Signaling
Caption: Carfilzomib inhibits the proteasome, leading to ER stress, UPR activation, and apoptosis, while also affecting the NF-κB survival pathway.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for dissolving this compound, addressing common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2016116882A2 - Novel compositions of carfilzomib - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 12. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Proteasome Inhibitor Carfilzomib Functions Independently of p53 To Induce Cytotoxicity and an Atypical NF-κB Response in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Carfilzomib-Based Antibody-Drug Conjugates
Welcome to the technical support center for carfilzomib-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target toxicities and experimental challenges associated with carfilzomib-based ADCs.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vitro cytotoxicity with our carfilzomib-based ADC, but this does not translate to in vivo efficacy. What could be the underlying issue?
A1: A significant challenge with carfilzomib (B1684676) as an ADC payload is its susceptibility to rapid inactivation by lysosomal enzymes.[1] Upon internalization of the ADC into the target cell, the linker may be cleaved by enzymes like cathepsin B, releasing the carfilzomib payload. However, once in the lysosome, carfilzomib can be further metabolized via epoxide and amide hydrolysis, rendering it inactive before it can reach its proteasome target in the cytoplasm.[1] This lysosomal instability is a critical factor to consider when evaluating the discrepancy between in vitro and in vivo results.
Q2: What are the known off-target toxicities of carfilzomib that we should monitor for, even if our ADC shows limited efficacy?
A2: Carfilzomib has a well-documented profile of off-target toxicities, which can occur if the payload is prematurely released from the ADC in circulation or if the ADC has off-target binding. The most significant off-target toxicity is cardiotoxicity, including heart failure, hypertension, and arrhythmia.[2][3][4] Other potential toxicities include hematological events (anemia, thrombocytopenia), dyspnea (shortness of breath), and acute kidney injury.[5][6][7] It is crucial to monitor for these adverse events in preclinical models.
Q3: What are the molecular mechanisms behind carfilzomib-induced cardiotoxicity?
A3: The cardiotoxicity of carfilzomib is believed to be independent of its proteasome inhibition activity.[8][9] Research suggests that it involves the modulation of the autophagy pathway, inactivation of AMP-activated protein kinase α (AMPKα), and upregulation of protein phosphatase 2A (PP2A) activity.[3][8] These off-target effects can lead to left ventricular dysfunction.
Q4: How can we experimentally assess the lysosomal stability of our carfilzomib-based ADC?
A4: You can perform in vitro stability assays using isolated lysosomes or lysosomal fractions. By incubating your ADC with these preparations, you can monitor the release of carfilzomib and its subsequent degradation over time using techniques like liquid chromatography-mass spectrometry (LC-MS). A comparison with a control ADC carrying a known stable payload, such as MMAE, can provide a valuable benchmark.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| ADC shows high potency in cell-free proteasome inhibition assays but low cytotoxicity in cell-based assays. | Poor cell penetration of the ADC. Inefficient internalization of the ADC-target complex. | Confirm target expression on the cell surface. Evaluate ADC internalization using fluorescently labeled ADCs and microscopy or flow cytometry. |
| Inconsistent results between different batches of carfilzomib-based ADCs. | Heterogeneity in the drug-to-antibody ratio (DAR). Instability of the linker leading to premature drug release. | Characterize the DAR of each batch using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess linker stability in plasma from the relevant species. |
| Unexpected toxicity in animal models that does not correlate with target expression. | Premature release of the carfilzomib payload from the ADC in circulation.[12][13] Off-target uptake of the ADC, for example, through mannose receptors.[13] | Analyze plasma samples for the presence of free carfilzomib. Consider engineering the antibody's Fc region to reduce off-target binding.[14] |
| Observed cardiotoxicity in animal models. | Off-target effect of carfilzomib.[2][8][9] | Implement cardiac monitoring in your in vivo studies (e.g., echocardiography). Investigate potential mitigation strategies, such as co-administration of cardioprotective agents, though this is exploratory. |
Experimental Protocols
Protocol 1: Assessment of ADC Lysosomal Stability
Objective: To determine the stability of a carfilzomib-based ADC in a lysosomal environment.
Methodology:
-
Isolate Lysosomes: Isolate lysosomes from a relevant cell line or tissue (e.g., human liver S9 fraction) using a commercially available kit or standard differential centrifugation protocols.
-
Incubation: Incubate the carfilzomib-ADC at a final concentration of 0.05 mg/mL with the isolated lysosomal fraction at 37°C. Include a catabolic buffer and an NADPH regenerating system to ensure metabolic activity.[10][11]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).
-
Sample Preparation: Stop the reaction by heat inactivation at 95°C for 5 minutes, followed by protein precipitation.
-
LC-MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with a liquid chromatography system to quantify the remaining intact ADC, free carfilzomib, and any identified metabolites.[10][11]
Protocol 2: In Vivo Evaluation of Off-Target Cardiotoxicity
Objective: To assess the potential for a carfilzomib-based ADC to induce cardiotoxicity in a relevant animal model (e.g., mice).
Methodology:
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).
-
Dosing Regimen: Administer the carfilzomib-ADC at various dose levels. Include a control group receiving a vehicle and a group receiving an ADC with a different payload.
-
Echocardiography: Perform echocardiography at baseline and at regular intervals throughout the study to assess cardiac function, including fractional shortening.[8]
-
Biomarker Analysis: Collect blood samples to measure cardiac biomarkers such as troponins.
-
Histopathology: At the end of the study, perform histopathological examination of the heart tissue to look for signs of damage.
-
Molecular Analysis: Investigate molecular changes in the heart tissue, such as the activation of PPA2 and the phosphorylation status of AMPKα, to understand the underlying mechanisms.[8]
Visualizations
Caption: Intracellular trafficking and inactivation of a carfilzomib-based ADC.
Caption: Proposed off-target cardiotoxicity pathway of carfilzomib.
Caption: A logical workflow for troubleshooting carfilzomib-based ADC experiments.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management [frontiersin.org]
- 4. Carfilzomib Treatment Causes Molecular and Functional Alterations of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of carfilzomib- or bortezomib-based regimens for treatment of transplant-ineligible patients with newly diagnosed multiple myeloma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Toxicity Profile of Carfilzomib-Based Regimens for Treatment of Newly Diagnosed Multiple Myeloma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incidence and management of adverse events in patients with relapsed and/or refractory multiple myeloma receiving single-agent carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Off-target effects of carfilzomib that cause cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
Strategies to prevent premature cleavage of the Val-Cit-PAB linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in their antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the Val-Cit-PAB linker?
A1: The Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of target tumor cells.[][2] After an ADC binds to a specific antigen on a cancer cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[2] The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the enzymatic cleavage of the amide bond between the Valine and Citrulline residues.[][2][3] This initial cleavage triggers a self-immolative cascade through the PAB spacer, leading to the release of the cytotoxic payload in its active form inside the tumor cell, thereby minimizing systemic toxicity.[4]
Q2: My Val-Cit-PAB linked ADC is stable in human plasma but shows significant instability in mouse plasma. Why is this happening?
A2: This is a commonly observed phenomenon due to species-specific differences in plasma enzymes. Mouse plasma contains a carboxylesterase, Ces1C, which is known to prematurely cleave the Val-Cit dipeptide.[4][5][6] This enzyme is not present at the same activity level in human plasma, leading to the discrepancy in stability.[7] This instability in mouse models can lead to premature payload release, potentially causing off-target toxicity and reduced efficacy, which complicates preclinical evaluation.[4][6]
Q3: What are the primary causes of premature Val-Cit-PAB linker cleavage in circulation?
A3: Premature cleavage of the Val-Cit-PAB linker in systemic circulation is primarily attributed to two factors:
-
Enzymatic Degradation: Besides the aforementioned mouse-specific Ces1C, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit bond, potentially leading to off-target toxicity like neutropenia.[8][9]
-
Hydrophobicity and Aggregation: The inherent hydrophobicity of the Val-Cit-PAB linker, often compounded by a hydrophobic payload (e.g., MMAE), can lead to ADC aggregation.[6][8][9] Aggregation can alter the pharmacokinetic properties of the ADC and may expose the linker to non-specific degradation pathways.[]
Q4: Can the choice of payload affect the stability of the Val-Cit-PAB linker?
A4: Yes, the payload can significantly impact linker stability. Highly hydrophobic payloads can increase the overall hydrophobicity of the ADC, promoting aggregation, which can lead to faster clearance and reduced stability.[][11] Furthermore, the steric bulk of the payload can influence the accessibility of the cleavage site to enzymes.[4] If the payload is too bulky and positioned incorrectly, it might sterically hinder the binding of Cathepsin B in the lysosome, leading to inefficient payload release.[4]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: Cleavage by mouse carboxylesterase 1C (Ces1C).[6][7][12]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using both mouse and human plasma. A significant difference in stability confirms the species-specific effect.
-
Linker Modification: This is the most robust solution. Consider synthesizing a linker with a modification at the P3 position. Adding a hydrophilic glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1C, while maintaining cleavage by Cathepsin B.[6][7][8]
-
Utilize Ces1C Knockout Mice: If linker modification is not feasible, conducting in vivo studies in Ces1C knockout mice can provide a more accurate assessment of the ADC's efficacy and toxicity profile.[6]
-
Issue 2: ADC Aggregation and Poor Solubility
-
Possible Cause: High hydrophobicity of the linker-payload combination.[6][8][9]
-
Troubleshooting Steps:
-
Introduce Hydrophilic Moieties: Modify the linker by incorporating hydrophilic components, such as short polyethylene (B3416737) glycol (PEG) chains.[][13] This increases the overall solubility of the ADC and can create a "hydration shell" that masks the hydrophobic regions, reducing aggregation.[13]
-
Optimize Drug-to-Antibody Ratio (DAR): High DARs, especially with hydrophobic payloads, are a major cause of aggregation.[8][9] Reducing the DAR can improve solubility and stability. This can be achieved by controlling the stoichiometry during conjugation.[14]
-
Formulation Optimization: Adjusting the formulation buffer, pH, or including stabilizing excipients can help prevent aggregation during storage and administration.[]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence the exposure of the hydrophobic linker-payload. Conjugating at sites that are more shielded may reduce aggregation.[15][16]
-
Strategies to Enhance Val-Cit-PAB Linker Stability
For proactive prevention of premature cleavage, consider the following advanced linker strategies during the ADC design phase.
| Strategy | Description | Key Advantages |
| Glu-Val-Cit (EVCit) Linker | Incorporation of a glutamic acid residue at the P3 position of the peptide linker.[7][8] | Significantly reduces susceptibility to mouse Ces1C cleavage, enhancing stability in preclinical models while retaining sensitivity to Cathepsin B.[7][8] |
| Exo-cleavable Linkers | These linkers are designed to mask the cleavable peptide site, protecting it from premature enzymatic cleavage in circulation.[8][9] | Offer resistance to both Ces1C and human neutrophil elastase (NE), reducing off-target toxicity and allowing for higher DARs without significant aggregation.[8][9] |
| Hydrophilic Linkers (e.g., PEGylation) | Incorporating hydrophilic spacers like PEG into the linker structure.[][13] | Improves ADC solubility, reduces aggregation, prolongs plasma half-life, and can shield the linker from non-specific enzymatic degradation.[][13] |
| Tandem-Cleavage Linkers | Linkers that require two sequential enzymatic steps to liberate the payload. For example, a β-glucuronide moiety can be added to block the Val-Cit site until it is first cleaved by β-glucuronidase in the lysosome.[4][17] | Provides an additional layer of stability, significantly reducing the risk of premature payload release in the bloodstream.[17] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[12]
Materials:
-
ADC construct
-
Human and mouse plasma (e.g., K2 EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical system: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Methodology:
-
Dilute the ADC to a final concentration of approximately 1 mg/mL in pre-warmed human or mouse plasma.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately freeze the collected aliquots at -80°C to quench any further degradation.
-
Thaw the samples prior to analysis.
-
Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) or the concentration of released payload.
-
For HIC analysis: A decrease in the average DAR over time indicates linker cleavage.
-
For LC-MS analysis: Quantify the amount of free payload released into the plasma.
-
Protocol 2: Lysosomal Cleavage Assay
Objective: To confirm that the modified, more stable linker can still be efficiently cleaved by lysosomal enzymes.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (commercially available)
-
Cathepsin B inhibitor (e.g., CA-074) for specificity control
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.
-
To a separate control reaction, add a Cathepsin B inhibitor to confirm the specificity of the cleavage.
-
Initiate the reaction by adding the lysosomal fraction to the reaction mixtures.
-
Incubate all samples at 37°C.
-
At various time points, take aliquots and quench the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by LC-MS to quantify the amount of released payload. Compare the release in the presence and absence of the inhibitor to confirm Cathepsin B-mediated cleavage.
Visual Guides
Caption: Intended vs. Undesired Cleavage Pathway of a Val-Cit-PAB linked ADC.
Caption: Troubleshooting logic for premature Val-Cit-PAB linker cleavage.
References
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Carfilzomib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering carfilzomib (B1684676) resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to carfilzomib. What are the common underlying mechanisms?
A1: Acquired resistance to carfilzomib is a multifactorial phenomenon. Several molecular mechanisms have been identified, including:
-
Upregulation of Drug Efflux Pumps: A primary mechanism is the increased expression of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1) or multidrug resistance protein 1 (MDR1).[1][2][3][4] This protein actively pumps carfilzomib out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Proteasome Composition and Activity: Resistant cells can exhibit changes in the composition and activity of the proteasome, the direct target of carfilzomib. This can include upregulation of proteasome subunits like PSMB5, PSMB7, PSMB2, and PSMB1, and a notable increase in the caspase-like (C-L) activity of the proteasome.[1][3]
-
Metabolic Reprogramming: Carfilzomib-resistant cells often undergo significant metabolic shifts. This can involve a downregulation of metabolic pathways associated with mitochondrial function and an increase in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to higher levels of antioxidants like glutathione.[2][3][5]
-
Activation of Pro-Survival Signaling Pathways: To counteract the stress induced by proteasome inhibition, resistant cells can activate pro-survival pathways. A key pathway is the Unfolded Protein Response (UPR), which helps cells manage the accumulation of misfolded proteins.[6] Other pathways, such as cytokine-cytokine receptor interactions, autophagy, and the ErbB signaling pathway, have also been implicated.[7]
Q2: How can I confirm if my carfilzomib-resistant cell line overexpresses P-glycoprotein (P-gp/ABCB1)?
A2: You can assess P-gp overexpression and function through several methods:
-
Western Blotting: This is a standard technique to quantify the protein levels of P-gp (ABCB1) in your resistant cell line compared to the parental, sensitive cell line.
-
Quantitative PCR (qPCR): To determine if the upregulation is at the transcriptional level, you can measure the mRNA levels of the ABCB1 gene.
-
Flow Cytometry-Based Efflux Assays: Functional assays using fluorescent P-gp substrates like Rhodamine 123 can demonstrate increased efflux activity in resistant cells. A reduced accumulation of the dye in resistant cells, which can be reversed by a P-gp inhibitor, indicates functional P-gp-mediated efflux.
Q3: Are there established methods for creating a carfilzomib-resistant cell line in the lab?
A3: Yes, the most common method is through continuous exposure of a sensitive parental cell line to gradually increasing concentrations of carfilzomib over a prolonged period.[3][6][8] This process applies selective pressure, allowing for the survival and proliferation of cells that have acquired resistance mechanisms. The duration can range from several months to over a year.[8]
Troubleshooting Guides
Issue 1: Decreased Carfilzomib Efficacy in Cell Viability Assays
Possible Cause 1: P-glycoprotein (P-gp) Mediated Drug Efflux
-
Troubleshooting Steps:
-
Co-treatment with a P-gp Inhibitor: Perform a cell viability assay with carfilzomib in the presence of a P-gp inhibitor such as verapamil (B1683045) or ritonavir.[1][4] A significant restoration of carfilzomib sensitivity would suggest P-gp-mediated resistance.
-
Quantify P-gp Expression: As detailed in FAQ 2, confirm the overexpression of P-gp at the protein or mRNA level using Western blotting or qPCR.
-
Possible Cause 2: Altered Proteasome Activity
-
Troubleshooting Steps:
-
Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in both sensitive and resistant cells using a commercially available kit like the Proteasome-Glo™ 3-Substrate System.[8] Resistant cells may show preserved caspase-like activity in the presence of carfilzomib.[1]
-
Co-inhibition of Caspase-Like Activity: If enhanced caspase-like activity is observed, consider co-treating the cells with carfilzomib and a specific inhibitor of this proteasome activity to see if sensitivity is restored.[1]
-
Issue 2: Cross-Resistance to Other Proteasome Inhibitors
Observation: Your carfilzomib-resistant cell line also shows resistance to other proteasome inhibitors like bortezomib (B1684674).
-
Explanation: Cross-resistance can occur, but it is not always reciprocal. Some studies show that bortezomib-resistant cells are cross-resistant to carfilzomib.[6] However, carfilzomib-resistant cells may retain sensitivity to bortezomib.[2][6] This is because carfilzomib and bortezomib have different binding kinetics and subunit specificities. Carfilzomib binds irreversibly to the proteasome, which may contribute to its ability to overcome bortezomib resistance in some cases.[9]
-
Experimental Approach:
-
Determine IC50 Values: Systematically determine the half-maximal inhibitory concentration (IC50) for both carfilzomib and bortezomib in your resistant and parental cell lines. This will quantify the degree of resistance and cross-resistance.
-
Evaluate Other Proteasome Inhibitors: Test the efficacy of other proteasome inhibitors, such as ixazomib, as they may have different resistance profiles.[2]
-
Quantitative Data Summary
Table 1: IC50 Values of Proteasome Inhibitors in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Resistance Factor | Reference |
| MM1S | Bortezomib | 15.2 nM | 44.5 nM | 2.93 | [6][8] |
| MM1S | Carfilzomib | 8.3 nM | 23.0 nM | 2.77 | [6][8] |
| ANBL-6.BR | Bortezomib | - | - | - | [10] |
| ANBL-6.BR | Carfilzomib | - | - | 2.0-fold increased sensitivity to carfilzomib vs. bortezomib in BR cells | [10] |
| RPMI 8226.BR | Carfilzomib | - | - | 1.5-fold increased sensitivity to carfilzomib vs. bortezomib in BR cells | [10] |
| OPM-2.BR | Carfilzomib | - | - | 2.1-fold increased sensitivity to carfilzomib vs. bortezomib in BR cells | [10] |
Note: "-" indicates data not specified in the provided search results.
Key Experimental Protocols
Protocol 1: Generation of a Carfilzomib-Resistant Cell Line
-
Cell Culture Initiation: Begin by culturing the parental, carfilzomib-sensitive cancer cell line in standard culture medium supplemented with 10% FBS and antibiotics.[8]
-
Initial Drug Exposure: Treat the cells with a low concentration of carfilzomib, typically starting at the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of carfilzomib. This is typically done in a stepwise manner over several months.[8]
-
Monitoring: Regularly assess cell viability and morphology to ensure the cell population is recovering before each dose escalation.
-
Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of carfilzomib, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.
Protocol 2: Cell Viability Assay (CCK-8 or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of carfilzomib (and/or other compounds) for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Reagent Addition: Add the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo reagent to each well according to the manufacturer's instructions.[8][11]
-
Incubation: Incubate the plate for the time specified in the manufacturer's protocol.
-
Measurement: Measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
Visualizing Mechanisms and Workflows
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. ashpublications.org [ashpublications.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Carfilzomib resistance in multiple myeloma: A comparative metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Clarifying the molecular mechanism associated with carfilzomib resistance in human multiple myeloma using microarray gene expression profile and genetic interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carfilzomib Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetics of MC-Val-Cit-PAB-Carfilzomib ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and characterization of antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker with the proteasome inhibitor, carfilzomib (B1684676).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of payload release for a MC-Val-Cit-PAB-carfilzomib ADC?
A1: The MC-Val-Cit-PAB linker is a cleavable linker system designed for targeted drug release within cancer cells. Following the binding of the ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized via endocytosis.[1][2] Inside the cell, the complex traffics to the lysosome, where low pH and the presence of lysosomal proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide.[3][][5] This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active carfilzomib payload into the cytoplasm to exert its cytotoxic effect.[6]
Q2: What are the known limitations of the Val-Cit linker that can affect ADC pharmacokinetics?
A2: While widely used, the conventional Val-Cit linker has several drawbacks that can impact the pharmacokinetic profile and therapeutic index of an ADC. These include:
-
Hydrophobicity: The hydrophobic nature of the Val-Cit-PAB linker can lead to ADC aggregation, particularly with higher drug-to-antibody ratios (DARs).[7][8] This aggregation can result in faster clearance from circulation and reduced efficacy.
-
Premature Payload Release: The Val-Cit linker can be susceptible to premature cleavage in the systemic circulation by enzymes like human neutrophil elastase and carboxylesterase Ces1C.[7][8] This can lead to off-target toxicity and a reduced therapeutic window.[7][9]
-
Limited Drug-to-Antibody Ratio (DAR): Due to the hydrophobicity issues, achieving a high DAR (e.g., >4) can be challenging without compromising the ADC's stability and pharmacokinetic properties.[7][8]
Q3: How does the drug-to-antibody ratio (DAR) influence the pharmacokinetics of an ADC?
A3: The DAR is a critical parameter that significantly affects the pharmacokinetics of an ADC. A higher DAR can enhance the potency of the ADC but may also lead to:
-
Increased Clearance: ADCs with high DARs may be cleared more rapidly from circulation.[]
-
Altered Distribution: The physicochemical properties of the payload can influence the overall distribution of the ADC.
-
Potential for Aggregation: As mentioned, higher DARs can increase the hydrophobicity of the ADC, leading to aggregation and subsequent rapid clearance.[8] Finding the optimal DAR is crucial to balance efficacy and safety.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preclinical development of a MC-Val-Cit-PAB-carfilzomib ADC.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid clearance of total antibody in vivo. | 1. ADC aggregation due to high DAR and linker hydrophobicity.2. Immunogenicity of the ADC.3. Non-specific uptake by the reticuloendothelial system (RES). | 1. Reduce the DAR to an optimal level (typically 2-4).2. Introduce hydrophilic modifications to the linker (e.g., PEGylation) to improve solubility.[12]3. Characterize the aggregation state of the ADC using techniques like size-exclusion chromatography (SEC).4. Evaluate potential immunogenicity through anti-drug antibody (ADA) assays. |
| High levels of free carfilzomib detected in plasma shortly after administration. | 1. Premature cleavage of the Val-Cit linker in circulation by plasma enzymes.2. Instability of the maleimide (B117702) conjugation chemistry. | 1. Perform in vitro plasma stability assays to confirm linker stability.2. Consider alternative linker designs with enhanced stability, such as tandem-cleavage linkers that require two enzymatic steps for payload release.[9]3. Evaluate different conjugation strategies, such as site-specific conjugation, to create more homogeneous and stable ADCs.[6][13] |
| Sub-optimal anti-tumor efficacy in xenograft models despite in vitro potency. | 1. Poor tumor penetration of the ADC.2. Inefficient internalization or payload release within the tumor cells.3. Rapid clearance of the ADC, leading to insufficient tumor exposure. | 1. Analyze the biodistribution of the ADC to quantify tumor uptake.2. Investigate the internalization rate of the ADC in target cells.3. Assess the payload release efficiency within the tumor microenvironment.4. Optimize the dosing regimen to improve the therapeutic index.[14] |
| Inconsistent results in pharmacokinetic studies. | 1. Issues with the bioanalytical method for quantifying ADC components.2. Variability in the animal model. | 1. Validate the bioanalytical methods (ELISA for total antibody, LC-MS/MS for free payload) for accuracy, precision, and sensitivity.[15]2. Ensure consistent handling and processing of plasma and tissue samples.[16]3. Standardize the animal study protocol, including animal strain, age, and tumor implantation technique. |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the MC-Val-Cit-PAB linker and the rate of premature payload release in plasma.
Methodology:
-
Incubate the MC-Val-Cit-PAB-carfilzomib ADC in fresh rat, mouse, or human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Separate the ADC from plasma proteins.
-
Quantify the amount of intact ADC (conjugated antibody) remaining at each time point using an enzyme-linked immunosorbent assay (ELISA).[16]
-
Quantify the concentration of released (free) carfilzomib at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the half-life (t½) of the ADC in plasma.
Murine Pharmacokinetic Study
Objective: To determine the in vivo pharmacokinetic profile of the MC-Val-Cit-PAB-carfilzomib ADC.
Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.[16]
-
Blood Collection: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.[16]
-
Bioanalysis:
-
Pharmacokinetic Parameter Calculation: Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[15]
Bioanalytical Method for Free Carfilzomib Quantification (LC-MS/MS)
Objective: To accurately quantify the concentration of free carfilzomib in plasma samples.
Methodology:
-
Sample Preparation: Extract carfilzomib and an internal standard from plasma samples via protein precipitation with acetonitrile.[17][18]
-
Chromatographic Separation: Perform separation using a C18 reverse-phase HPLC column.[17][19]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer with positive-ion electrospray ionization (ESI). Monitor the specific mass transitions for carfilzomib and the internal standard.[17][18]
-
Quantification: Generate a standard curve using known concentrations of carfilzomib to calculate the concentration in the study samples.
Visualizations
Caption: Mechanism of action of a MC-Val-Cit-PAB-carfilzomib ADC.
Caption: Experimental workflow for ADC pharmacokinetic studies.
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative determination of carfilzomib in mouse plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Cytotoxicity Assays
Welcome to the technical support center for in vitro cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent or unreliable results in your cytotoxicity assays.
Section 1: General Issues & Inconsistent Results
Question 1: I am observing high variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1][2][3]
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[4] Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).[4]
-
Uneven Cell Seeding: A non-homogenous cell suspension during plating will lead to different cell numbers in each well.[5] Gently mix the cell suspension before and during plating.[5] Allow the plate to sit at room temperature for 15-30 minutes after seeding to promote even settling before incubation.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][4][6] To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[1][4][6]
-
Incubation Conditions: Ensure even temperature and humidity distribution in the incubator. Variations can affect cell health and metabolism differently across the plate.[4]
References
Technical Support Center: Method Refinement for Scaling Up ADC Production for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up antibody-drug conjugate (ADC) production for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Conjugation Process
Question: We are observing low conjugation efficiency and inconsistent drug-to-antibody ratio (DAR) during scale-up. What are the potential causes and how can we troubleshoot this?
Answer: Low conjugation efficiency and inconsistent DAR are common challenges when scaling up ADC production.[] Several factors can contribute to these issues. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Reaction parameters that were effective at the lab scale may not be optimal at a larger scale.[2]
-
pH: Ensure the pH of the reaction buffer is maintained within the optimal range for the specific conjugation chemistry.[3] Even minor pH shifts can significantly impact reaction kinetics. Implement robust pH monitoring and control during the process.
-
Temperature: Inconsistent temperature control can lead to variability. Ensure uniform heating or cooling of the reaction vessel.[2]
-
Reaction Time: A shorter reaction time at a larger scale might be insufficient for complete conjugation.[] Consider optimizing the reaction time through time-course studies.
-
Mixing: Inadequate mixing can create local concentration gradients of reactants, leading to incomplete and heterogeneous conjugation.[2] Evaluate the mixing efficiency of your large-scale reactor and adjust the agitation speed or impeller design if necessary.
-
-
Reagent Quality and Stoichiometry:
-
Antibody Quality: The purity and concentration of the monoclonal antibody (mAb) are critical. Ensure the mAb is free of aggregates and other impurities that could interfere with conjugation.[4]
-
Linker-Payload Quality: The purity of the linker-payload can affect conjugation efficiency.[] Use highly pure reagents and ensure accurate determination of their concentration.
-
Stoichiometry: Carefully control the molar ratio of the linker-payload to the antibody. An excess or deficit of the linker-payload can lead to inconsistent DAR.
-
-
Process-Related Issues:
-
Order of Addition: The order in which reagents are added can influence the outcome of the conjugation reaction.[2] Maintain a consistent and optimized order of addition.
-
Co-solvents: If using co-solvents to dissolve a hydrophobic linker-payload, their concentration must be carefully controlled, as they can impact antibody stability and reaction kinetics.[3][5]
-
Experimental Protocol: Small-Scale Re-optimization Study
To address these issues, perform a design of experiments (DoE) at a smaller scale to re-optimize critical process parameters before proceeding with the full-scale batch.
-
Parameter Screening: Identify key parameters to investigate (e.g., pH, temperature, reactant molar ratio, mixing speed).
-
Experimental Design: Use a factorial or fractional factorial design to efficiently study the main effects and interactions of these parameters.
-
Execution: Perform the conjugation reactions according to the DoE matrix.
-
Analysis: Analyze the resulting ADCs for DAR, conjugation efficiency, and impurity profiles using appropriate analytical methods like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Optimization: Based on the results, identify the optimal conditions and validate them in a confirmation run before implementing at the larger scale.
Purification and Aggregate Removal
Question: We are observing a significant increase in aggregate formation after scaling up our ADC production. How can we mitigate this and improve our purification process?
Answer: ADC aggregation is a major obstacle in process development, potentially impacting efficacy and causing immunogenicity.[3][6][7] The increased hydrophobicity of the ADC due to the conjugation of cytotoxic payloads is a primary driver of aggregation.[3][8][9]
Strategies to Mitigate Aggregation:
-
Optimize Conjugation Conditions:
-
Hydrophilic Linkers: Employing more hydrophilic linker designs can reduce the propensity for aggregation.[10]
-
pH and Buffer Conditions: Avoid pH conditions close to the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[3] Ensure the buffer composition and ionic strength are optimized for ADC stability.[3]
-
Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.[3]
-
-
Refine Purification Strategies:
-
Chromatographic Methods: While Tangential Flow Filtration (TFF) is often used, it may not be sufficient to remove all aggregates.[11] Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are effective methods for removing aggregates.[3]
-
Formulation: The addition of excipients like arginine can help inhibit aggregation during purification and storage.
-
Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration within the linear range of the detector.
-
Injection and Separation: Inject the sample onto the column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas to quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments).
Table 1: Comparison of Purification Methods for Aggregate Removal
| Purification Method | Principle | Advantages | Disadvantages |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | Rapid and efficient for buffer exchange and removal of small molecule impurities.[5][12] | May not be effective for removing soluble aggregates close in size to the ADC monomer. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution for separating aggregates from the monomer.[3] | Limited sample loading capacity, can be time-consuming for large-scale production. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can separate ADC species with different DARs and remove aggregates.[13] | Requires careful optimization of buffer conditions to avoid product loss or denaturation. |
Analytical Characterization
Question: We are struggling to get consistent and reliable results from our analytical methods for DAR and free drug analysis at the larger scale. What are the key considerations?
Answer: Robust and validated analytical methods are crucial for ensuring the quality and consistency of your ADC product.[2] The complexity of ADCs presents unique analytical challenges.[13]
Key Considerations for Analytical Methods:
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
Method Selection: Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the distribution of different DAR species.[13] Mass spectrometry (MS) can also provide accurate DAR values.[]
-
Method Validation: Ensure the analytical method is validated for linearity, accuracy, precision, and robustness.
-
-
Free Drug Analysis:
-
Sensitivity: The concentration of unconjugated (free) drug is a critical quality attribute due to its potential toxicity.[13][15] Highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are often required to detect and quantify low levels of free drug.[13]
-
Sample Preparation: Develop a robust sample preparation method to efficiently extract the free drug from the ADC formulation without causing further drug release.
-
-
Method Transfer and Scale-Up:
-
When transferring methods from R&D to a production or QC environment, ensure proper method transfer protocols are followed to maintain consistency.
-
Consider the impact of different equipment and analysts on the method performance.
-
Experimental Protocol: Free Drug Quantification by LC-MS/MS
-
Sample Preparation: Precipitate the ADC from the sample using a suitable organic solvent (e.g., acetonitrile) to separate the protein-bound drug from the free drug. Centrifuge and collect the supernatant containing the free drug.
-
LC Separation: Inject the supernatant onto a reverse-phase HPLC column. Use a gradient elution to separate the free drug from other small molecule impurities.
-
MS/MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the free drug.
-
Quantification: Create a calibration curve using standards of the free drug to quantify its concentration in the sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up ADC production from lab scale to preclinical scale?
A1: The primary challenges include:
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of drug-to-antibody ratio (DAR), purity, and impurity profile.[16]
-
Process Control: Scaling up reaction volumes requires tighter control over process parameters like mixing, temperature, and pH.[2]
-
Aggregation: Increased protein concentration and processing times during scale-up can lead to a higher propensity for aggregation.[3][6]
-
Purification: Purification methods that are effective at a small scale may not be easily scalable or may lead to product loss at a larger scale.[11]
-
Handling of Cytotoxic Materials: The handling of highly potent cytotoxic payloads requires specialized facilities and safety protocols.[2][17]
Q2: How does the choice of conjugation chemistry impact the scale-up process?
A2: The conjugation chemistry significantly influences the robustness and scalability of the ADC manufacturing process.
-
Lysine Conjugation: While widely used, it can result in a heterogeneous mixture of ADC species with varying DARs, which can be challenging to control and characterize during scale-up.[16]
-
Cysteine Conjugation: This method can produce more homogeneous ADCs, but it often requires a reduction step that needs to be carefully controlled to avoid antibody fragmentation.[16]
-
Site-Specific Conjugation: These newer technologies offer the potential for highly homogeneous ADCs with a well-defined DAR, which can simplify the manufacturing and analytical processes during scale-up.[10][11]
Q3: What are the key considerations for ADC formulation development for preclinical studies?
A3: A stable formulation is critical for maintaining the integrity of the ADC during storage and preclinical testing.
-
Stability: The formulation must prevent aggregation, degradation of the antibody, and premature cleavage of the linker.[18]
-
Excipient Selection: Excipients such as buffers, stabilizers (e.g., sugars, polysorbates), and bulking agents are chosen to protect the ADC from degradation.
-
Lyophilization: For long-term stability, ADCs are often lyophilized (freeze-dried). The lyophilization cycle needs to be carefully developed to ensure the stability of the ADC.
Q4: What are the critical quality attributes (CQAs) for an ADC that need to be monitored during scale-up?
A4: Critical quality attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For ADCs, key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.[13][]
-
DAR Distribution: The heterogeneity of the ADC population with different numbers of conjugated drugs.
-
Purity: The percentage of the desired ADC monomer, free from aggregates and fragments.[16]
-
Free Drug Level: The amount of unconjugated cytotoxic payload.[13][19]
-
Potency: The biological activity of the ADC, typically measured in a cell-based cytotoxicity assay.[19]
-
Antigen Binding: The ability of the ADC to bind to its target antigen.[20]
Visualizations
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. susupport.com [susupport.com]
- 5. duoningbio.com [duoningbio.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 9. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 10. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 11. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 12. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 13. bitesizebio.com [bitesizebio.com]
- 15. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 16. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 17. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 18. leukocare.com [leukocare.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in ADC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent Drug-to-Antibody Ratios (DAR) between our ADC batches. What are the primary causes and how can we troubleshoot this?
A1: Inconsistent DAR is a frequent challenge, particularly with stochastic conjugation methods that target native lysine (B10760008) or cysteine residues. The variability often stems from subtle deviations in reaction conditions.[1]
Troubleshooting Steps:
-
Reactant Stoichiometry: Precisely control the molar ratio of the linker-payload to the antibody. Even small variations can significantly impact the final DAR.[1] It is crucial to accurately determine the concentration of all reactants before initiating the conjugation.
-
Reaction Parameters: Tightly regulate critical process parameters such as pH, temperature, and reaction time, as the kinetics of the conjugation reaction are highly sensitive to these variables.[1][2][3]
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the interchain disulfide bond reduction step are paramount. Incomplete or variable reduction leads to a differing number of available thiol groups for conjugation in each batch.[1][4] This can be mitigated by precise control over the reducing agent's concentration, temperature, and incubation time.[4]
-
Reagent Quality: Always verify the purity and concentration of your linker-payload, reducing agents, and buffers before each synthesis. Degradation or incorrect concentration of stock solutions is a common source of error.[1]
-
Conjugation Chemistry: Consider the inherent variability of the conjugation method. Site-specific conjugation techniques generally produce more homogeneous ADCs with a precisely controlled DAR, leading to better batch-to-batch consistency compared to stochastic methods.[1][5]
Q2: Our ADC preparations show increasing levels of aggregation with each new batch. What factors contribute to ADC aggregation and how can we prevent it?
A2: ADC aggregation is a critical issue that can affect the stability, efficacy, and safety of the therapeutic.[6][7] Aggregation can be triggered by multiple factors throughout the synthesis and storage process.
Mitigation Strategies:
-
Payload and Linker Properties: Highly hydrophobic payloads and linkers can increase the propensity for aggregation as they promote intermolecular interactions to minimize exposure to the aqueous environment.[6][8] The use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counterbalance the hydrophobicity introduced by the payload.[9]
-
Buffer Conditions: Unfavorable buffer conditions, such as a pH close to the antibody's isoelectric point or inappropriate salt concentrations, can promote aggregation.[8] It is important to maintain the ADC in a buffer system that ensures its colloidal stability.
-
Process-Induced Stress: Certain manufacturing steps, like filtration or chromatography, can induce stress and lead to aggregation.[1] Optimization of these purification workflows to handle the more hydrophobic high-DAR species gently is necessary.
-
Storage and Handling: Exposure to thermal stress, shaking during transportation, and even light can accelerate product degradation and lead to a higher propensity for aggregation.[6] Ensure that ADCs are stored under optimal and well-controlled conditions.
-
Site of Conjugation: The location of drug conjugation on the antibody can impact its stability. Conjugation within the CH2 domain of the Fc region has been identified as being particularly susceptible to conformational instability.[10]
Q3: We are struggling to achieve consistent purification profiles for our ADCs. What are the best practices for purification to ensure batch-to-batch consistency?
A3: The purification process is critical for removing impurities such as unconjugated antibody, free drug-linker, and aggregates, and for isolating the desired ADC species.[11] Inconsistent purification can lead to significant variability in the final product's quality.
Recommended Purification Strategies:
-
Chromatographic Methods: A multi-step chromatography approach is often necessary to achieve high purity and homogeneity.
-
Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates and can also be used for buffer exchange.[][13]
-
Hydrophobic Interaction Chromatography (HIC): Effective for separating ADC species with different DAR values due to the increased hydrophobicity with higher drug loading.[][]
-
Ion Exchange Chromatography (IEX): Can be used to remove charged variants and other impurities.[]
-
-
Tangential Flow Filtration (TFF): Widely used for buffer exchange, removal of small molecule impurities, and concentrating the ADC solution.[][13]
-
Membrane Chromatography: Can be an efficient method for removing aggregates and free drug-linker complexes.[13][15]
-
Process Optimization: It is crucial to optimize and standardize the entire purification workflow, including the choice of chromatography resins, buffer compositions, flow rates, and loading capacities, to ensure reproducible results.
Quantitative Data Summary
Table 1: Impact of Conjugation Method on DAR Homogeneity
| Conjugation Method | Typical DAR Distribution | Key Advantages | Key Disadvantages |
| Stochastic (Lysine) | Heterogeneous mixture (DAR 0-8) | Simpler chemistry | High batch-to-batch variability, potential for affecting antigen binding |
| Stochastic (Cysteine) | Mixture of even-numbered DARs (0, 2, 4, 6, 8) | More controlled than lysine conjugation | Requires reduction of disulfide bonds, potential for antibody fragmentation |
| Site-Specific (Engineered Cysteines) | Highly homogeneous (e.g., DAR of exactly 2 or 4) | Precise control over DAR and conjugation site, improved therapeutic window | Requires antibody engineering |
| Site-Specific (Enzymatic) | Highly homogeneous | High specificity, mild reaction conditions | Potential for enzyme immunogenicity, requires additional purification steps |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC preparation to calculate the average DAR.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[4]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[4]
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared ADC sample onto the column.[4]
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.[4] Species with lower DAR will elute earlier.[4]
-
Detection: Monitor the elution profile at 280 nm.[4]
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for each species.
-
Visualizations
Caption: General workflow for ADC conjugation and analysis.
Caption: Troubleshooting guide for inconsistent DAR.
Caption: Factors contributing to ADC aggregation and its consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 3. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. researchgate.net [researchgate.net]
- 15. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Val-Cit-PAB Cleavable Linker vs. Non-Cleavable Linkers for In Vivo Applications in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective in vivo comparison of the widely used enzyme-cleavable Val-Cit-PAB linker and non-cleavable linkers, supported by experimental data and detailed methodologies.
The linker tethers the potent cytotoxic payload to the tumor-targeting monoclonal antibody. Its properties dictate the stability of the ADC in circulation and the mechanism of payload release at the target site. The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This leads to the release of an unmodified, potent payload that can, in some cases, exert a "bystander effect," killing adjacent antigen-negative tumor cells.[3] In contrast, non-cleavable linkers, like those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue.[4] This generally results in greater plasma stability and a more localized cytotoxic effect, potentially reducing off-target toxicities.[4][5]
In Vivo Performance: A Comparative Overview
The decision between a cleavable and a non-cleavable linker involves a trade-off between potent, targeted payload release with potential for bystander killing, and enhanced stability with a potentially wider therapeutic window. Preclinical and clinical data highlight these differing profiles.
Efficacy in Xenograft Models
In preclinical tumor xenograft models, both linker types can achieve significant anti-tumor activity. The choice often depends on the nature of the tumor and the target antigen expression.
| ADC Component | Linker Type | Xenograft Model | Efficacy Outcome |
| Trastuzumab-MMAE | Val-Cit (Cleavable) | HER2-positive NCI-N87 Gastric Cancer | Significant tumor growth inhibition.[5] |
| Trastuzumab-Exatecan (T-DXd) | GGFG (Cleavable) | NCI-N87 Gastric Cancer | Comparable tumor inhibition to a novel, more stable cleavable linker.[5] |
| Trastuzumab-DM1 (Kadcyla®) | SMCC (Non-cleavable) | HER2-positive Breast Cancer | Established efficacy leading to clinical approval.[4] |
| Anti-CD22-DM1 | CX (Novel Non-cleavable) | Human Lymphoma | Induced tumor regression at a single 3 mg/kg dose.[6] |
Pharmacokinetic Profile
Pharmacokinetic (PK) studies in animal models are crucial for understanding the stability and clearance of ADCs. Non-cleavable linkers generally demonstrate superior stability in circulation.
| ADC Component | Linker Type | Animal Model | Key PK Parameter (Half-life, t½) |
| Trastuzumab-DM1 | SMCC (Non-cleavable) | Mouse | 10.4 days[1] |
| Trastuzumab-DM1 | CX (Triglycyl Peptide, Non-cleavable) | Mouse | 9.9 days (comparable to SMCC)[1] |
| Anti-HER2-MMAF | EVCit (Glutamic acid–valine–citrulline, Cleavable) | Mouse | Showed almost no linker cleavage, improved stability over Val-Cit.[1] |
| Anti-CD79b-MMAE | Val-Cit (Cleavable) | Rat | Showed rapid payload loss in plasma.[1] |
Toxicity Profile
A meta-analysis of clinical trial data from commercially available ADCs suggests that cleavable linkers are associated with higher rates of systemic toxicities compared to non-cleavable linkers.[7] This is likely due to the premature release of the highly potent, unmodified payload into circulation.[8]
| Linker Type | Number of ADCs Analyzed | Number of Patients | Key Finding on Grade ≥3 Adverse Events (AEs) |
| Cleavable | 7 | 1,082 | 47% of patients experienced Grade ≥3 AEs.[7] |
| Non-cleavable | 2 | 1,335 | 34% of patients experienced Grade ≥3 AEs.[7] |
Specifically, a significant difference was observed in rates of Grade ≥3 neutropenia and anemia, favoring non-cleavable linkers.[7]
Mechanisms of Action and Experimental Workflows
To understand the fundamental differences in how these ADCs function and how they are evaluated, the following diagrams illustrate their mechanisms and a typical in vivo experimental workflow.
Caption: Mechanism of a Val-Cit-PAB cleavable linker.
Caption: Mechanism of a non-cleavable linker.
Caption: A typical workflow for in vivo comparison of ADCs.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in comparing ADC performance. Below are detailed protocols for key in vivo experiments.
Murine Xenograft Model for In Vivo Efficacy Assessment
This protocol outlines the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor efficacy of ADCs.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 4-6 weeks old.[9]
-
Tumor cell line expressing the target antigen.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional, can improve tumor take rate).
-
1-cc syringes with 27- or 30-gauge needles.[9]
-
Digital calipers.
-
ADC formulations and vehicle control.
Procedure:
-
Cell Preparation: Culture tumor cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with PBS, and perform a viable cell count using trypan blue exclusion. Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel mixture) to the desired concentration (e.g., 3 x 10^6 cells per 100 µL).[9]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined average volume (e.g., 100-200 mm³). Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).
-
ADC Administration: Administer the ADCs and vehicle control, typically via a single intravenous (IV) tail vein injection.
-
Efficacy Evaluation: Monitor tumor volume and body weight for each mouse throughout the study. Ethical endpoints should be established for tumor size and signs of toxicity.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis in Mice
This protocol describes the collection and analysis of samples to determine the pharmacokinetic profiles of different ADC formats.
Materials:
-
Mice (as used in efficacy studies).
-
ADC formulations.
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Equipment for blood collection (e.g., saphenous or submandibular vein puncture).
-
Centrifuge.
-
ELISA plates and reagents for total antibody and intact ADC quantification.
-
LC-MS/MS system for free payload quantification.[10]
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to each mouse.[10]
-
Serial Blood Collection: Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[10]
-
Plasma Preparation: Process the blood by centrifugation (e.g., 1,500 x g for 10-15 minutes at 4°C) to obtain plasma. Store plasma at -80°C until analysis.[10]
-
Quantification of Total Antibody and Intact ADC (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples. The intact ADC and total antibody will bind.
-
Use a detection antibody that recognizes the antibody portion of the ADC. For intact ADC, a secondary antibody that recognizes the payload can be used.
-
Add a substrate and measure the absorbance.
-
Calculate concentrations based on a standard curve.[1]
-
-
Quantification of Free Payload (LC-MS/MS):
-
Extract the free payload from plasma samples, typically using protein precipitation with an organic solvent.[1]
-
Analyze the supernatant using an LC-MS/MS system with multiple reaction monitoring (MRM) for sensitive and specific detection.[10]
-
Quantify the free payload concentration against a standard curve.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.
In Vivo Toxicity Assessment
This protocol provides a framework for assessing the toxicity of different ADC constructs.
Materials:
-
Rodents (mice or rats).
-
ADC formulations and vehicle control.
-
Equipment for clinical observation, body weight measurement, and blood collection for hematology and clinical chemistry.
-
Materials for tissue collection and histopathological analysis.
Procedure:
-
Dose Range Finding/Maximum Tolerated Dose (MTD) Study:
-
Administer escalating single doses of each ADC to different cohorts of animals.
-
Observe animals for a set period (e.g., 14-21 days) for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss).
-
The MTD is defined as the highest dose that does not cause mortality or severe morbidity.[2]
-
-
Repeated Dose Toxicology Study:
-
Administer the ADCs at doses up to the MTD on a schedule that mimics the intended clinical regimen (e.g., once every 3 weeks).
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
-
Sample Collection and Analysis:
-
Collect blood at various time points for hematology (complete blood counts) and clinical chemistry analysis to assess organ function (e.g., liver and kidney markers).
-
At the end of the study, perform a full necropsy.
-
-
Histopathology:
-
Collect and fix major organs and tissues in formalin.
-
Process tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes.
-
-
Data Analysis: Compare all toxicity parameters between treatment groups and the vehicle control group to identify any dose-dependent or linker-specific toxicities.
Conclusion
The selection of a linker is a pivotal decision in ADC design, with significant in vivo consequences. The Val-Cit-PAB cleavable linker offers the advantage of releasing a highly potent, unmodified payload capable of a bystander effect, which can be beneficial in heterogeneous tumors. However, this comes with a higher risk of premature payload release and associated systemic toxicity. Non-cleavable linkers provide greater plasma stability, leading to a more favorable safety profile and a potentially wider therapeutic window, but the released payload is less membrane-permeable, largely abrogating the bystander effect. The optimal choice depends on the specific target, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. Rigorous in vivo comparative studies, as detailed in this guide, are essential for making an informed decision and advancing the most promising ADC candidates to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Physiologically-Based Pharmacokinetic Model for Whole-Body Disposition of MMAE Containing Antibody-Drug Conjugate in Mice | Semantic Scholar [semanticscholar.org]
- 8. adcreview.com [adcreview.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. benchchem.com [benchchem.com]
Head-to-Head Study: Carfilzomib ADC vs. MMAE ADC - A Comparative Analysis of Payload Efficacy and Suitability
In the landscape of antibody-drug conjugate (ADC) development, the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of two distinct payloads: carfilzomib (B1684676), a proteasome inhibitor, and monomethyl auristatin E (MMAE), a microtubule-disrupting agent. While MMAE is a well-established and clinically validated payload in several approved ADCs, the development of carfilzomib-based ADCs has faced significant challenges. This report will delve into the preclinical data and mechanisms of action of both payload classes, highlighting the factors that have led to the widespread adoption of MMAE and the limitations encountered with carfilzomib as an ADC payload.
Executive Summary
Direct head-to-head preclinical or clinical studies comparing a carfilzomib ADC to an MMAE ADC are notably absent in the scientific literature. This is primarily due to early preclinical findings that identified a critical flaw in the design of carfilzomib-based ADCs. Specifically, carfilzomib is susceptible to rapid inactivation by lysosomal enzymes following internalization into the target cell.[1] This enzymatic degradation prevents the active drug from reaching its intracellular target, the proteasome, thereby abolishing its cytotoxic activity.
In contrast, MMAE has demonstrated robust and potent anti-tumor activity in numerous preclinical and clinical studies when delivered via an ADC.[2][3][4] Its mechanism of action, stability within the lysosomal compartment, and potent cytotoxicity have solidified its position as a cornerstone of ADC technology. This guide will therefore provide a detailed overview of the properties and performance of MMAE ADCs, supported by experimental data, and will elaborate on the scientific rationale precluding the successful development of carfilzomib ADCs.
Carfilzomib as an ADC Payload: A Challenging Proposition
Carfilzomib is a potent, irreversible epoxyketone proteasome inhibitor approved for the treatment of multiple myeloma.[5][6] Its high cytotoxicity in various cancer cell lines initially made it an attractive candidate for ADC development.[7][8][9] However, a pivotal study revealed that upon conjugation to an antibody and subsequent internalization, the cytotoxic activity of carfilzomib was completely lost.[1]
Mechanism of Inactivation:
Investigations into this phenomenon demonstrated that after the ADC is internalized and trafficked to the lysosome, the linker is cleaved by enzymes such as cathepsin B, successfully releasing the carfilzomib payload. However, the acidic and enzyme-rich environment of the lysosome leads to the rapid hydrolysis of carfilzomib's epoxide and amide moieties.[1] This metabolic inactivation occurs before the drug can escape the lysosome and engage with its target, the proteasome, in the cytoplasm. This fundamental instability within the lysosomal compartment renders carfilzomib unsuitable as an ADC payload.[1]
Monomethyl Auristatin E (MMAE): A Clinically Validated ADC Payload
MMAE is a synthetic antineoplastic agent and a potent inhibitor of tubulin polymerization.[10][] By disrupting the microtubule network, MMAE induces cell cycle arrest at the G2/M phase and triggers apoptosis. Unlike carfilzomib, MMAE remains stable within the lysosome following its release from the ADC, allowing it to diffuse into the cytoplasm and exert its cytotoxic effect. Several FDA-approved ADCs, including brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin, utilize MMAE as their payload, demonstrating its clinical utility.[3]
Preclinical Performance of MMAE ADCs
MMAE-based ADCs have consistently demonstrated potent and specific anti-tumor activity in a wide range of preclinical models.
In Vitro Cytotoxicity:
MMAE ADCs typically exhibit IC50 values in the low nanomolar to picomolar range against antigen-expressing cancer cell lines.
| Cell Line | Target Antigen | MMAE ADC IC50 (nM) |
| L-428 | CD30 | ~1 |
| Karpas 299 | CD30 | ~0.5 |
| SU-DHL-1 | CD30 | ~1.5 |
Note: The above data is representative and compiled from various preclinical studies of brentuximab vedotin.
In Vivo Efficacy:
In xenograft models, MMAE ADCs have been shown to induce significant tumor growth inhibition and, in many cases, complete tumor regression.
| Xenograft Model | Target Antigen | MMAE ADC Dose | Tumor Growth Inhibition (%) |
| Karpas 299 | CD30 | 1 mg/kg | >90 |
| L-428 | CD30 | 1 mg/kg | >90 |
Note: The above data is representative and compiled from various preclinical studies of brentuximab vedotin.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Plating: Target cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the MMAE ADC or a non-targeting control ADC for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Study
-
Tumor Implantation: Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with 5-10 million cancer cells.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-200 mm³.
-
ADC Administration: Mice are randomized into treatment groups and administered the MMAE ADC, a control ADC, or vehicle via intravenous injection. Dosing schedules can vary (e.g., single dose, or once weekly for three weeks).
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
Visualizations
Caption: Mechanism of action of an MMAE-ADC.
Caption: Preclinical evaluation workflow for ADCs.
Conclusion
The selection of a suitable cytotoxic payload is paramount for the successful development of an antibody-drug conjugate. While carfilzomib is a potent proteasome inhibitor in its free form, its inherent instability within the lysosomal compartment makes it an unsuitable payload for ADC applications. In contrast, MMAE has consistently demonstrated the requisite stability and potent cytotoxicity to be a highly effective and clinically validated ADC payload. The extensive preclinical and clinical data supporting MMAE-based ADCs underscore the importance of thorough payload characterization in the design of next-generation cancer therapeutics. Future research in ADC technology will continue to focus on identifying and developing novel payloads with improved therapeutic indices and mechanisms of action to overcome the challenges of cancer therapy.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A phase I/II study of carfilzomib 2–10-min infusion in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Validating the Target-Specific Killing of a Novel Carfilzomib Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target-specific killing of a novel antibody-drug conjugate (ADC) utilizing the potent proteasome inhibitor, carfilzomib (B1684676). A significant challenge with carfilzomib as an ADC payload is its rapid inactivation by lysosomal enzymes, which can abolish its cytotoxic activity upon internalization into target cells[1][2]. This guide, therefore, emphasizes methods to assess payload stability and outlines comparative analyses against alternative therapies.
The Challenge: Carfilzomib's Lysosomal Instability
Carfilzomib is a highly effective proteasome inhibitor approved for treating multiple myeloma[3]. Its mechanism involves irreversible binding to the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis[1]. However, when conjugated to an antibody, its efficacy is contingent on the stability of the payload after the ADC is internalized and trafficked to the lysosome. Studies have shown that while linkers like valine-citrulline can be efficiently cleaved by lysosomal enzymes such as cathepsin B to release carfilzomib, the liberated drug is rapidly metabolized and inactivated within the lysosome[1][2][4]. This rapid degradation presents a major hurdle in developing effective carfilzomib-based ADCs[1].
Validating a Novel Carfilzomib ADC: A Hypothetical Framework
Assuming the development of a novel carfilzomib ADC with a linker designed to protect the payload from lysosomal degradation or to facilitate its escape into the cytoplasm, the following experimental workflow is proposed for its validation.
Caption: Experimental workflow for validating a novel carfilzomib ADC.
Comparative Performance Data
The following tables summarize hypothetical data for a novel, stabilized carfilzomib ADC and compare it with existing therapies for multiple myeloma and other cancers.
Table 1: In Vitro Cytotoxicity of a Hypothetical Carfilzomib ADC vs. Comparators
| Compound | Target Antigen | Target Cell Line | Payload | IC50 (nM) |
| Novel Carfilzomib ADC (Hypothetical) | CD74 | MM.1S (Multiple Myeloma) | Carfilzomib | 0.5 - 5 |
| STRO-001 | CD74 | MM.1S (Multiple Myeloma) | Maytansinoid | 10 - 11[5] |
| Bortezomib (B1684674) | N/A | Multiple Myeloma Cell Lines | Bortezomib | 2.5 - 5[6] |
| Anti-CS-1 ADC | CS-1 | Multiple Myeloma Cell Lines | Pyrrolobenzodiazepine | Not Specified[7] |
| Trastuzumab Emtansine (T-DM1) | HER2 | HER2+ Breast Cancer | DM1 | ~10-15[8] |
Table 2: In Vivo Efficacy of a Hypothetical Carfilzomib ADC vs. Comparators
| Treatment | Cancer Model | Dosing Schedule | Outcome |
| Novel Carfilzomib ADC (Hypothetical) | Multiple Myeloma Xenograft | 1-3 mg/kg, single dose | Tumor Regression |
| STRO-001 (Anti-CD74 ADC) | ANBL-6 Multiple Myeloma Xenograft | ≥ 3 mg/kg, every 3 days x5 | Durable Tumor Regression[5] |
| Bortezomib | Multiple Myeloma Xenograft | 0.5 mg/kg, twice weekly for 4 weeks | Significant Tumor Growth Inhibition[9] |
| Anti-CS-1 ADC | Mouse Models of Multiple Myeloma | Single Administration | Durable Tumor Regression[7] |
| Trastuzumab Emtansine (T-DM1) | HER2 Transgenic Tumor Model | 10-15 mg/kg, single injection | Tumor Stasis/Regression[8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining ADC cytotoxicity[10][11][12][13].
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Novel Carfilzomib ADC, control ADC (non-targeting or with a different payload), and free carfilzomib
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the novel carfilzomib ADC, control ADC, and free carfilzomib.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals[10].
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals[10].
-
Measure the absorbance at 570 nm using a microplate reader[12].
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol is a generalized representation of preclinical ADC efficacy studies[14][15].
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line for xenograft implantation
-
Novel Carfilzomib ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment groups (n=5-8 per group): vehicle control, control ADC, and novel carfilzomib ADC at various doses.
-
Administer the treatments intravenously as a single dose or according to a specified schedule.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway of Carfilzomib Action
Caption: Mechanism of action of carfilzomib leading to apoptosis.
ADC Internalization and Payload Release
Caption: General mechanism of ADC binding, internalization, and payload release.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Emerging Multiple Myeloma Therapies: mAbs, ADCs, CAR-T Cells & Bispecific Antibodies | Biopharma PEG [biochempeg.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of an Antibody-Drug Conjugate Targeting CS-1 and the Identification of Uncharacterized Populations of CS-1-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn.aminer.org [cn.aminer.org]
- 9. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of ADC Linker Technologies
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
Key Determinants of ADC Stability
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][]
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][3]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][3]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[1][4] This mechanism generally leads to higher stability in circulation.[4][5]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers.
| Linker Type | Linker Chemistry | ADC Example | Animal Model | In Vivo Stability Metric | Reference |
| Non-Cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Not Specified | Increased plasma stability compared to cleavable counterparts. | [4][5] |
| Cleavable | Valine-Citrulline (vc) | Brentuximab vedotin | Not Specified | Susceptible to premature cleavage by extracellular enzymes like elastase.[6] | [6] |
| Cleavable | Valine-Citrulline (vc) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Serine-Valine-Citrulline (svc) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [1] |
| Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [1] |
| Cleavable | Tandem-Cleavage (P1' glucuronide-vc) | 1-CD79b | Rat | Dramatically improved tolerability and payload retention on the antibody compared to monocleavage vcMMAE.[7] | [7][8] |
| Non-Cleavable | Maleimide (SMCC) | J2898A-SMCC-DM1 | Not Specified | Clears slightly faster than a non-maleimide control, suggesting some payload loss. | [9] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.[1]
-
Substrate Addition: Add a substrate that produces a colorimetric or fluorometric signal in the presence of the enzyme on the secondary antibody.
-
Data Analysis: Measure the signal intensity and calculate the concentration of intact ADC based on a standard curve.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate the proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.[1]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Visualizing ADC Concepts
References
- 1. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals
The intricate nature of antibody-drug conjugates (ADCs), which combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents significant analytical challenges.[1] Ensuring the safety, efficacy, and consistency of these complex biotherapeutics necessitates robust analytical characterization and the cross-validation of orthogonal methods.[2][3] This guide provides a comparative overview of key analytical techniques used to characterize critical quality attributes (CQAs) of ADCs, offering experimental insights and data to support method validation and selection.
Drug-to-Antibody Ratio (DAR) Determination
The DAR, or the average number of drug molecules conjugated to an antibody, is a critical parameter that directly influences the ADC's potency and therapeutic window.[2][4] Several analytical methods are employed to determine the average DAR and the distribution of different drug-loaded species.
Comparison of Analytical Methods for DAR Analysis
| Analytical Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component and thereby the DAR.[2] | Simple, rapid, and requires minimal sample preparation.[4] | Provides an average DAR value and no information on the distribution of different drug-loaded species. Accuracy can be affected by the spectral overlap between the antibody and the payload.[2][5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with higher DAR are more hydrophobic and elute later.[4][6] | Provides information on the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8).[4] Considered a standard technique for cysteine-conjugated ADCs.[7] | May not be suitable for lysine-conjugated ADCs due to the heterogeneity of conjugation sites, which can lead to poor peak resolution.[7] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates the light and heavy chains of the ADC under denaturing conditions, allowing for the determination of drug load on each chain. Often coupled with mass spectrometry (MS) for mass confirmation.[2][6] | Provides detailed information on drug distribution at the subunit level.[2] Correlates well with spectrophotometric methods for cysteine-linked ADCs.[2] | The denaturing conditions may not be suitable for all ADCs. Resolution of heterogeneous, lysine-linked conjugates has not been widely reported.[2] |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drug molecules. Techniques include ESI-MS and MALDI-TOF-MS.[3][6] | Provides accurate mass measurements and can identify different drug-loaded species.[6] Can be used to confirm the identity of conjugation sites through peptide mapping.[8] | Validation can be challenging due to differences in ionization efficiencies of ADCs with varying DARs.[3] |
Experimental Protocol: DAR Determination by HIC-HPLC
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of each peak corresponding to a specific DAR value is used to calculate the weighted average DAR.[]
Caption: Workflow for ADC characterization and cross-validation.
Aggregation Analysis
The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can impact efficacy and immunogenicity.[2][10] Size-Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and fragments.
Comparison of Analytical Methods for Aggregation Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers and fragments).[11][12] | Robust and widely used method for quantifying aggregates and fragments.[2] Can be coupled with multi-angle light scattering (SEC-MALS) for absolute molecular weight determination.[12] | Non-specific interactions between the ADC and the column stationary phase can lead to peak tailing and inaccurate quantification.[2] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field to determine their size, shape, and molecular weight. | Provides high-resolution separation of different aggregated species and can characterize their hydrodynamic properties. Considered an orthogonal method to SEC.[13] | Requires specialized equipment and expertise. Lower throughput compared to SEC. |
Experimental Protocol: Aggregation Analysis by SEC-HPLC
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Chromatographic System: An HPLC or UPLC system with a UV detector.
-
Column: A silica-based SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Flow Rate: 0.5 mL/min (for HPLC).
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments) to determine their relative percentages.
Caption: Logical flow of cross-validation between two orthogonal methods.
Charge Variant Analysis
The conjugation process and subsequent modifications can introduce charge heterogeneity in ADCs.[14] Cation-exchange chromatography (CEX) and imaged capillary isoelectric focusing (iCIEF) are powerful techniques for resolving charge variants.
Comparison of Analytical Methods for Charge Variant Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Cation-Exchange Chromatography (CEX) | Separates molecules based on differences in their net positive charge at a given pH. More acidic variants elute earlier, while more basic variants elute later.[15] | Robust and reproducible method for profiling charge variants.[15] Can be performed using salt or pH gradients.[16] | Resolution can be challenging for highly complex ADCs.[14] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates proteins based on their isoelectric point (pI) in a pH gradient.[17] | High-resolution technique capable of resolving closely related charge variants.[17] Can be coupled with mass spectrometry for peak identification.[18] | Can be challenging to collect fractions for further characterization.[3] The assay itself may induce instability in some ADCs.[17] |
Experimental Protocol: Charge Variant Analysis by CEX-HPLC
-
Sample Preparation: Desalt the ADC sample and dilute to 1 mg/mL in Mobile Phase A.
-
Chromatographic System: An HPLC system with a UV or PDA detector.
-
Column: A weak cation-exchange column (e.g., ProPac WCX-10).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The chromatogram will show a main peak with acidic and basic variants eluting before and after it, respectively. The percentage of each variant is determined by peak area integration.
By employing and cross-validating these orthogonal analytical methods, researchers and drug developers can build a comprehensive understanding of their ADC's critical quality attributes, ensuring product consistency, safety, and efficacy throughout the development lifecycle.
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. pharmiweb.com [pharmiweb.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. sciex.com [sciex.com]
The Decisive Impact of Payload Selection on ADC Bystander Efficacy: A Comparative Analysis
The bystander effect, a critical mechanism for the success of antibody-drug conjugates (ADCs) in treating heterogeneous tumors, varies significantly among different cytotoxic payloads. This guide provides a comparative analysis of the bystander killing capabilities of prominent ADC payloads, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the strategic design of next-generation cancer therapeutics.
The ability of an ADC to not only kill the target antigen-positive (Ag+) cancer cell but also neighboring antigen-negative (Ag-) cells is a key determinant of its clinical efficacy.[1][2] This bystander effect is largely governed by the physicochemical properties of the released payload, particularly its ability to permeate cell membranes and diffuse into the surrounding tumor microenvironment.[3][] Payloads with high membrane permeability can effectively overcome tumor heterogeneity, a common obstacle in cancer treatment.[3][5]
Comparative Overview of ADC Payload Bystander Effects
The choice of payload and its linker technology is paramount in dictating the extent of the bystander effect. Payloads can be broadly categorized based on their mechanism of action and their inherent ability to traverse cellular membranes.
| Payload Class | Specific Payload | Linker Type | Bystander Effect Potential | Key Experimental Observations |
| Auristatins | MMAE | Cleavable (e.g., vc, PABC) | High | Demonstrates significant killing of antigen-negative cells in co-culture assays. The released MMAE is highly membrane-permeable.[3][6][7] |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | Less membrane-permeable due to a charged carboxyl group, limiting its diffusion out of the target cell.[2][3][8] | |
| Maytansinoids | DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation.[1][3] |
| DM4 | Cleavable (e.g., SPDB) | Moderate | More permeable than DM1, enabling some degree of bystander killing.[7] | |
| Topoisomerase I Inhibitors | SN-38 | Cleavable (e.g., hydrolyzable) | High | The active metabolite of irinotecan, SN-38 is a potent inducer of the bystander effect.[1][9] |
| Deruxtecan (DXd) | Cleavable (e.g., GGFG) | High | A potent topoisomerase I inhibitor with high membrane permeability, leading to a robust bystander effect.[1][10] | |
| Exatecan (B1662903) | Cleavable | High | A water-soluble camptothecin (B557342) derivative with favorable membrane permeability, resulting in a substantial bystander effect.[11][12][13] | |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimers | Cleavable | High | Highly potent DNA-damaging agents with good cell permeability, leading to a strong bystander effect.[3][7] |
| Calicheamicins | Calicheamicin D | Cleavable | High | Exhibits strong bystander cell killing in 3D spheroid models.[11] |
| Calicheamicin G | Cleavable | Moderate | Shows more modest bystander action compared to Calicheamicin D.[11] |
In-Depth Payload Comparisons
MMAE vs. MMAF: The structural difference between MMAE and MMAF is a prime example of how a subtle molecular change can have a profound impact on the bystander effect. MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly hindering its ability to passively diffuse across the lipid bilayers of cell membranes.[2][8] In contrast, the more hydrophobic and neutral MMAE readily crosses cell membranes, enabling a potent bystander killing effect.[3][8] Preclinical studies have consistently demonstrated the superior bystander activity of MMAE-ADCs compared to their MMAF counterparts.[8]
Topoisomerase I Inhibitors: SN-38, Deruxtecan, and Exatecan: This class of payloads has gained prominence in recently approved and investigational ADCs, largely due to their potent bystander effects. SN-38, the active metabolite of irinotecan, is a well-established bystander-competent payload.[9] Deruxtecan (DXd), the payload in trastuzumab deruxtecan, is highly membrane-permeable and has demonstrated significant bystander killing in preclinical models.[1][10] Similarly, exatecan and its derivatives have shown substantial bystander effects due to their favorable membrane permeability.[11][12][13]
Maytansinoids: DM1 vs. DM4: The bystander potential of maytansinoids is more nuanced. T-DM1, which utilizes a non-cleavable linker, exhibits a limited bystander effect because the payload remains largely trapped within the target cell.[1][3] In contrast, ADCs employing cleavable linkers with the more permeable DM4 payload can elicit a moderate bystander effect.[7]
Experimental Protocols for Assessing Bystander Effect
To quantitatively evaluate the bystander killing capacity of an ADC, several in vitro and in vivo assays are employed.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.[6][7][12]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[12]
-
Cell Seeding: Co-culture a mixture of Ag+ and Ag- cells in varying ratios (e.g., 1:1, 1:5, 1:10) in a 96-well plate.[12]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC and appropriate controls (e.g., non-targeting ADC, vehicle).
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).[12]
-
Data Acquisition: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or high-content imaging system.[12]
-
Data Analysis: The reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates the bystander effect.
In Vivo Admixed Tumor Model
This assay assesses the bystander effect in a more physiologically relevant setting.[3][6]
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[6]
-
ADC Administration: Once tumors reach a predetermined size, administer the ADC and control antibodies intravenously.
-
Tumor Monitoring: Measure tumor volume regularly over a set period. If using luciferase-expressing cells, perform in vivo imaging to specifically monitor the growth of the Ag- cell population.
-
Data Analysis: A significant reduction in the growth of the Ag- tumor cell population in the ADC-treated group compared to control groups validates the in vivo bystander effect.
Visualizing the Bystander Effect Workflow and Signaling
Caption: Workflow for in vitro and in vivo bystander effect assessment.
Caption: Mechanism of ADC-mediated bystander killing.
Conclusion
The bystander effect is a pivotal attribute of ADCs that can significantly enhance their therapeutic window, particularly in the context of heterogeneous tumors. The choice of payload, in conjunction with a cleavable linker strategy, is the most critical determinant of an ADC's bystander killing potential. A thorough understanding and quantitative assessment of the bystander effect using robust in vitro and in vivo models are essential for the rational design and clinical success of next-generation antibody-drug conjugates. As the field continues to evolve, the development of novel payloads with optimized membrane permeability and bystander activity will be a key driver of innovation in targeted cancer therapy.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Benchmarking a Novel Carfilzomib-Based ADC: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a theoretical MC-Val-Cit-PAB-carfilzomib antibody-drug conjugate (ADC) against a panel of approved and impactful ADCs. This document outlines the structural components, mechanisms of action, and key preclinical and clinical data of established ADCs to provide a framework for evaluating novel constructs. A significant focus is placed on the potential challenges and considerations for developing a carfilzomib-based ADC, particularly concerning payload stability.
Introduction to MC-Val-Cit-PAB-carfilzomib ADC
The conceptual MC-Val-Cit-PAB-carfilzomib ADC combines a monoclonal antibody (mAb) with the potent proteasome inhibitor carfilzomib (B1684676) via a cleavable linker. The linker, maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB), is designed to be stable in circulation and release the cytotoxic payload upon enzymatic cleavage by cathepsin B within the lysosome of target cancer cells. Carfilzomib, an irreversible proteasome inhibitor, induces apoptosis in malignant cells and is an established therapeutic for multiple myeloma.[1]
However, a critical consideration for the development of a carfilzomib-based ADC is the reported instability of carfilzomib in the lysosomal environment. Research indicates that upon cleavage from the Val-Cit linker by cathepsin B, carfilzomib can be rapidly inactivated by other lysosomal enzymes. This potential for premature degradation of the payload presents a significant hurdle to achieving therapeutic efficacy with this ADC design.[2]
Comparative Analysis of Approved ADCs
To provide a benchmark for the theoretical MC-Val-Cit-PAB-carfilzomib ADC, the following table summarizes key features of several FDA-approved ADCs.
| ADC Name (Brand Name) | Target Antigen | Payload | Payload Mechanism of Action | Linker Type | Indications | Reported Overall Response Rate (ORR) |
| Brentuximab vedotin (Adcetris®) | CD30 | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | Protease-cleavable (Val-Cit) | Hodgkin lymphoma, anaplastic large cell lymphoma | 64-86% in various settings |
| Trastuzumab emtansine (Kadcyla®) | HER2 | DM1 (a maytansine (B1676224) derivative) | Microtubule inhibitor | Non-cleavable thioether | HER2-positive breast cancer | 43.6% in pre-treated metastatic breast cancer[3] |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Deruxtecan (a topoisomerase I inhibitor) | DNA topoisomerase I inhibitor | Protease-cleavable | HER2-positive/low breast cancer, NSCLC, gastric cancer | 60.9% in pre-treated HER2-positive metastatic breast cancer[4] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | Protease-cleavable | Urothelial cancer | 44% in locally advanced or metastatic urothelial cancer |
| Polatuzumab vedotin (Polivy®) | CD79b | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | Protease-cleavable (Val-Cit) | Diffuse large B-cell lymphoma | 40% in relapsed/refractory DLBCL (in combination with BR)[2][5][6] |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | Monomethyl auristatin E (MMAE) | Microtubule inhibitor | Protease-cleavable (Val-Cit) | Cervical cancer | 24% in recurrent or metastatic cervical cancer[7][8][9] |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | SG3199 (a PBD dimer) | DNA alkylating agent | Protease-cleavable | Large B-cell lymphoma | 48.3% in relapsed or refractory large B-cell lymphoma[10][11] |
| Belantamab mafodotin (Blenrep®) | BCMA | Monomethyl auristatin F (MMAF) | Microtubule inhibitor | Non-cleavable | Multiple myeloma | 31% in relapsed or refractory multiple myeloma[12][13][14] |
| Tagraxofusp (Elzonris®) | CD123 | Diphtheria toxin | Protein synthesis inhibitor | N/A (fusion protein) | Blastic plasmacytoid dendritic cell neoplasm | 57% in treatment-naïve BPDCN[15][16][17] |
Signaling Pathways and Experimental Workflows
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Experimental Workflow for an In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of an ADC.[7][15]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MC-Val-Cit-PAB-carfilzomib ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
ADC Treatment: Prepare serial dilutions of the MC-Val-Cit-PAB-carfilzomib ADC and a relevant control ADC in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a mouse model.[14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells that express the target antigen
-
Matrigel (optional)
-
MC-Val-Cit-PAB-carfilzomib ADC and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MC-Val-Cit-PAB-carfilzomib ADC (at various dose levels) and the vehicle control intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Ethical Considerations: At the end of the study, or if tumors exceed a predetermined size or if mice show signs of excessive toxicity, euthanize the animals according to institutional guidelines.
Conclusion and Future Directions
The benchmarking of a theoretical MC-Val-Cit-PAB-carfilzomib ADC against established ADCs highlights both the potential of leveraging a potent proteasome inhibitor and the significant challenges that must be overcome. While the Val-Cit linker is a clinically validated component for payload delivery, the susceptibility of carfilzomib to lysosomal degradation remains a primary obstacle. Future research in this area should focus on strategies to enhance the lysosomal stability of carfilzomib or explore alternative linker technologies that release the payload in a different subcellular compartment. Furthermore, comprehensive in vitro and in vivo studies are necessary to validate the therapeutic window and efficacy of any novel carfilzomib-based ADC before it can be considered a viable clinical candidate. The data and protocols presented in this guide offer a foundational framework for conducting such evaluations.
References
- 1. Facebook [cancer.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. agilent.com [agilent.com]
- 6. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. GSK to present new data from its haematology portfolio at the 67th ASH Annual Meeting and Exposition [pharmabiz.com]
- 10. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. Potent Activity Of Carfilzomib, A Novel, Irreversible Inhibitor Of The Ubiquitin-Proteasome Pathway, Against Preclinical Models Of Multiple Myeloma - Vector Biolabs [vectorbiolabs.com]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Biodistribution of Carfilzomib Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) and biodistribution profiles of different hypothetical Carfilzomib (B1684676) Antibody-Drug Conjugates (ADCs). While Carfilzomib is a potent second-generation proteasome inhibitor, its use as an ADC payload presents unique challenges, primarily due to its potential for rapid inactivation by lysosomal enzymes.[1] This document will explore these challenges and present a framework for comparing different Carfilzomib ADC designs, supported by experimental data from Carfilzomib as a standalone agent and general principles of ADC development.
Introduction to Carfilzomib and its Mechanism of Action
Carfilzomib is an epoxyketone-based irreversible proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[2] It selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex in the ubiquitin-proteasome pathway responsible for degrading proteins involved in cell cycle control and apoptosis.[3][4][5] By inhibiting the proteasome, Carfilzomib leads to an accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancerous cells.[6]
The rationale for developing a Carfilzomib ADC is to combine the potent cytotoxicity of Carfilzomib with the target specificity of a monoclonal antibody, thereby increasing the therapeutic window and reducing off-target toxicities.
Below is a diagram illustrating the signaling pathway of Carfilzomib's mechanism of action.
Caption: Carfilzomib's mechanism of action, leading to apoptosis and cell cycle arrest.
Pharmacokinetics of Carfilzomib (Standalone)
Understanding the pharmacokinetics of unconjugated Carfilzomib is crucial for interpreting the behavior of its ADCs. As a standalone agent, Carfilzomib is characterized by rapid clearance and a short half-life.
| Parameter | Value | Species | Reference |
| Half-life (t½) | ≤ 1 hour | Human | [7] |
| Clearance (CL) | 151 to 263 L/h | Human | [7] |
| Primary Metabolism | Peptidase cleavage and epoxide hydrolysis | Human, Rat | [8][9] |
| Excretion | Metabolites in urine and bile | Rat | [9] |
This rapid clearance is primarily due to extrahepatic metabolism, with cytochrome P450 enzymes playing a minor role.[8] The short half-life suggests that for an ADC, the pharmacokinetic profile will be predominantly driven by the antibody component.
Hypothetical Comparison of Carfilzomib ADC Formulations
The central challenge in designing a Carfilzomib ADC is ensuring the payload remains intact until it reaches the target cell and is released in its active form. A key study has shown that while a valine-citrulline linker can be efficiently cleaved by the lysosomal enzyme cathepsin B to release Carfilzomib, the released drug is rapidly inactivated by other lysosomal enzymes through epoxide and amide hydrolysis.[1]
This finding suggests that conventional lysosomally-cleavable linkers may not be optimal for Carfilzomib. Below is a hypothetical comparison of different Carfilzomib ADC designs and their predicted pharmacokinetic and biodistribution properties.
Table 1: Hypothetical Pharmacokinetic Parameters of Different Carfilzomib ADCs
| ADC Design | Linker Type | Predicted ADC Half-life | Predicted Free Carfilzomib in Plasma | Predicted Tumor Accumulation | Rationale |
| ADC-A | Lysosomally-cleavable (e.g., Val-Cit) | Long (days) | Low | High (initially) | The ADC's PK is antibody-driven. However, premature payload release and inactivation in the lysosome may limit efficacy.[1] |
| ADC-B | Non-cleavable (e.g., SMCC) | Long (days) | Very Low | High | Payload is released as an amino acid-linker-drug catabolite. This may overcome lysosomal inactivation but the catabolite's activity must be confirmed. |
| ADC-C | Ester-based linker | Intermediate | Potentially High | Variable | Ester linkers can be cleaved by cytosolic esterases upon internalization, potentially bypassing lysosomal inactivation. However, stability in circulation is a concern.[10] |
Table 2: Hypothetical Biodistribution of Carfilzomib ADCs at 96h Post-Injection
| ADC Design | Predicted Distribution in Tumor (%ID/g) | Predicted Distribution in Liver (%ID/g) | Predicted Distribution in Lungs (%ID/g) | Rationale |
| ADC-A | Moderate | High | Low | High liver uptake is typical for ADCs due to clearance mechanisms. Tumor concentration of active drug may be lower than total ADC concentration due to inactivation. |
| ADC-B | High | High | Low | A stable linker should lead to higher tumor accumulation of the ADC over time. The biodistribution of the active catabolite would be a key determinant of efficacy. |
| ADC-C | Variable | High | Low | If the ester linker is unstable in plasma, off-target release could lead to wider distribution and potential toxicity, with lower tumor accumulation. |
The following diagram illustrates the logical relationship between ADC properties and their resulting pharmacokinetic and biodistribution outcomes.
Caption: Influence of ADC properties on pharmacokinetic and biodistribution outcomes.
Experimental Protocols
Herein are generalized experimental protocols for assessing the pharmacokinetics and biodistribution of a hypothetical Carfilzomib ADC.
Pharmacokinetic Study Protocol
-
Animal Model: Female BALB/c mice (n=3-5 per time point).
-
ADC Administration: A single intravenous (IV) injection of the Carfilzomib ADC at a specified dose (e.g., 5 mg/kg).
-
Sample Collection: Blood samples are collected via retro-orbital bleeding at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) into EDTA-coated tubes.
-
Sample Processing: Plasma is isolated by centrifugation.
-
Analysis:
-
Total Antibody: Measured by a target-specific ELISA.
-
ADC Concentration: Measured by a sandwich ELISA using an anti-payload antibody for detection.
-
Unconjugated Carfilzomib: Plasma samples are subjected to protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to quantify any released payload.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, CL) are calculated using non-compartmental analysis.
Biodistribution Study Protocol
-
Animal Model: Tumor-bearing mice (e.g., orthotopic 4T1 breast cancer model).[2]
-
ADC Administration: A single IV injection of the Carfilzomib ADC (e.g., 3 mg/kg).[2]
-
Tissue Harvesting: At predetermined time points (e.g., 24h, 96h), mice are euthanized, and tumors and major organs (liver, spleen, kidneys, lungs, heart) are harvested, weighed, and snap-frozen.[2]
-
Tissue Processing: Tissues are homogenized in PBS.[2]
-
Analysis:
-
ADC Biodistribution: The concentration of the ADC in tissue homogenates is determined by ELISA.
-
Carfilzomib Biodistribution: Tissue homogenates are subjected to liquid-liquid extraction, and the concentration of Carfilzomib is quantified by LC-MS/MS.[2]
-
-
Data Presentation: Results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
The following diagram outlines the general experimental workflow for these studies.
Caption: General experimental workflow for ADC pharmacokinetic and biodistribution studies.
Conclusion
The development of Carfilzomib ADCs is a promising yet challenging endeavor. The inherent instability of Carfilzomib within the lysosomal compartment necessitates innovative linker technologies that can either bypass this degradation pathway or release a stable, active catabolite.[1] Future research should focus on non-cleavable linkers or linkers that are selectively cleaved in the cytoplasm. A thorough understanding of the pharmacokinetic and biodistribution profiles of any novel Carfilzomib ADC, through rigorous preclinical studies as outlined above, will be paramount to its successful clinical translation. The data presented in this guide, while based on hypothetical constructs and data from the unconjugated drug, provides a foundational framework for the rational design and evaluation of the next generation of Carfilzomib-based targeted therapies.
References
- 1. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carfilzomib delivery by quinic acid-conjugated nanoparticles: Discrepancy between tumoral drug accumulation and anticancer efficacy in a murine 4T1 orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carfilzomib inhibits the growth of lung adenocarcinoma via upregulation of Gadd45a expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib potentiates CUDC-101-induced apoptosis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of carfilzomib in patients with relapsed multiple myeloma and end-stage renal disease (ESRD): an open-label, single-arm, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Precision Oncology: A Comparative Guide to Validating Predictive Biomarkers for Carfilzomib and Antibody-Drug Conjugate Therapies
A critical analysis of biomarker validation reveals distinct pathways to personalizing treatment with the proteasome inhibitor carfilzomib (B1684676) and the targeted approach of antibody-drug conjugates (ADCs). While initial considerations might envision a carfilzomib-based ADC, current evidence indicates that carfilzomib is unsuitable as an ADC payload due to its rapid inactivation by lysosomal enzymes.[1] This guide, therefore, pivots to address the pressing needs of researchers, scientists, and drug development professionals by providing a comparative framework for validating predictive biomarkers for two separate, yet crucial, therapeutic strategies: carfilzomib-based regimens and general ADC therapies.
This document will delve into the key biomarkers associated with predicting response to carfilzomib in its approved indications, primarily multiple myeloma, and compare them with established and emerging biomarkers for various ADC therapies. We will provide a detailed overview of the experimental protocols required for their validation and present quantitative data to support their clinical utility.
Section 1: Biomarkers for Predicting Response to Carfilzomib Therapy
Carfilzomib, a second-generation proteasome inhibitor, has demonstrated significant efficacy in treating multiple myeloma.[2] However, patient responses can vary, highlighting the need for robust predictive biomarkers to optimize its use. Key candidate biomarkers include proteasome levels and the expression of the chemokine receptor CXCR4.
Comparison of Predictive Biomarkers for Carfilzomib
| Biomarker | Method of Detection | Population | Key Findings | Reference |
| 19S Proteasome Levels | Flow Cytometry | Newly Diagnosed Multiple Myeloma | Higher pre-treatment 19S proteasome levels in plasma cells were associated with a higher likelihood of achieving a complete response (CR) or stringent complete response (sCR). The median plasma cell 19S MFI ratio was significantly higher in the CR/sCR group compared to the non-CR group (20.7 vs. 6.4, p<0.01).[3] | [3] |
| CXCR4 Expression | Flow Cytometry | Newly Diagnosed Multiple Myeloma | A decrease or no change in CXCR4 expression on plasma cells 24 hours after a single dose of carfilzomib was predictive of an early clinical response (in cycles 1-3) to the CRd regimen (carfilzomib, lenalidomide, and dexamethasone) (p=0.0069).[4] | [4] |
| CXCR4 Expression | Microarray/PPI Network Analysis | Carfilzomib-Resistant Multiple Myeloma Cell Lines & Patient Data | High CXCR4 expression was correlated with higher relapse and progression rates, and significantly decreased overall survival in multiple myeloma patients (P=0.013). This suggests CXCR4 may play a role in acquired resistance to carfilzomib.[5][6] | [5][6] |
Experimental Protocols for Carfilzomib Biomarker Validation
1. Quantification of 19S Proteasome Levels by Flow Cytometry
-
Objective: To measure the levels of 19S proteasome in bone marrow plasma cells from multiple myeloma patients.
-
Specimen: Bone marrow aspirates.
-
Methodology:
-
Isolate mononuclear cells from bone marrow aspirates using density gradient centrifugation.
-
Identify plasma cells by staining with fluorescently labeled antibodies against CD138 and CD38.
-
Fix and permeabilize the cells to allow intracellular staining.
-
Stain with an antibody specific for the 19S proteasome subunit (e.g., anti-PSMC5 antibody).
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the 19S proteasome staining within the gated plasma cell population.
-
Express data as an MFI ratio relative to an isotype control.
-
2. Assessment of CXCR4 Expression on Plasma Cells by Flow Cytometry
-
Objective: To determine the cell surface expression of CXCR4 on malignant plasma cells.
-
Specimen: Bone marrow aspirates.
-
Methodology:
-
Isolate mononuclear cells from bone marrow aspirates.
-
Identify malignant plasma cells using a panel of antibodies including CD138, CD38, CD45, and CD19.
-
Stain the cells with a PE-conjugated anti-CXCR4 antibody.[4]
-
Acquire data on a flow cytometer and quantify the percentage of CXCR4-positive plasma cells and the MFI of CXCR4 expression.
-
For dynamic assessment, obtain samples at baseline and 24 hours post-carfilzomib administration.[4]
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the carfilzomib mechanism of action and a general workflow for biomarker validation.
Caption: Carfilzomib irreversibly inhibits the proteasome, leading to apoptosis.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Trop-2 expression as a biomarker of response to sacituzumab govitecan in patients with HER2-negative metastatic breast cancer: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 6. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
A Comparative Study of Carfilzomib Efficacy in Proteasome Inhibitor-Sensitive vs. -Resistant Multiple Myeloma Cell Lines: Implications for Antibody-Drug Conjugate Development
For Immediate Release
This guide provides a comparative analysis of carfilzomib's cytotoxic activity in proteasome inhibitor (PI)-sensitive and PI-resistant multiple myeloma cell lines. The data presented herein offers critical insights for researchers and drug development professionals exploring next-generation therapeutic strategies, including the potential and challenges associated with developing carfilzomib-based antibody-drug conjugates (ADCs).
Executive Summary
Proteasome inhibitors like carfilzomib (B1684676) are cornerstones in the treatment of multiple myeloma.[1][2] However, the emergence of drug resistance remains a significant clinical hurdle.[1][3] This guide summarizes key in-vitro data comparing the effects of carfilzomib on the PI-sensitive human multiple myeloma cell line MM1S WT and its derived carfilzomib-resistant counterpart, MM1S/R CFZ. Understanding the differential response between these cell lines is crucial for developing novel therapeutic approaches to overcome resistance. Furthermore, we explore the implications of these findings for the development of carfilzomib ADCs, a strategy that has faced challenges related to payload stability.[4]
Data Presentation: Carfilzomib Cytotoxicity and Proteasome Activity
The development of resistance to carfilzomib is quantitatively demonstrated by a significant increase in the half-maximal inhibitory concentration (IC50) required to induce cell death.
Table 1: Comparative IC50 Values of Carfilzomib
| Cell Line | Description | Carfilzomib IC50 (24h exposure) | Resistance Factor |
| MM1S WT | PI-Sensitive | 8.3 nM | - |
| MM1S/R CFZ | PI-Resistant | 23.0 nM | 2.77 |
Data sourced from a study where resistant cell lines were generated by continuous exposure to the drug.[1]
Resistant cells exhibit not only a higher tolerance to carfilzomib but also altered baseline proteasome activity.
Table 2: Baseline Proteasome Subunit Activity
| Proteasome Subunit | Activity Type | Observation in PI-Resistant Cells |
| β5 | Chymotrypsin-like | Higher baseline activity compared to sensitive cells.[1] |
| β2 | Trypsin-like | Higher baseline activity compared to sensitive cells.[1] |
| β1 | Caspase-like | Higher baseline activity compared to sensitive cells.[1] |
This increased baseline activity in resistant cells may represent a compensatory mechanism to counteract proteasome inhibition.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data cited in this guide.
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effect of carfilzomib and calculate IC50 values.
-
Methodology: PI-sensitive and PI-resistant cell lines were seeded in microplates and incubated for 24 hours with varying concentrations of carfilzomib (ranging from 10 nM to 50 nM). Following incubation, a colorimetric assay (Cell Counting Kit-8, CCK-8) was used to measure cell viability. The absorbance was measured at 450 nm and 600 nm using a microplate reader. The results were used to calculate the IC50 values, representing the drug concentration required to inhibit cell growth by 50%.[1]
2. Proteasome Activity Assay (Proteasome-Glo™)
-
Objective: To measure the activity of the different catalytic subunits of the proteasome.
-
Methodology: PI-sensitive and PI-resistant cells were incubated in both drug-free medium and with different concentrations of carfilzomib for 4 and 6 hours. A commercially available luminescent assay (Cell-Based Proteasome-Glo™ 3-Substrate System) was used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities, which correspond to the β5, β2, and β1 subunits, respectively. Luminescence was measured using a microplate reader to quantify the activity of each subunit.[1]
Visualizing Experimental and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of the workflows and mechanisms discussed.
Discussion: Challenges for Carfilzomib ADC Development
The concept of an antibody-drug conjugate is to use an antibody to selectively deliver a potent cytotoxic payload to cancer cells, thereby increasing efficacy and reducing systemic toxicity. While carfilzomib's high potency makes it an attractive payload candidate, its chemical properties present significant challenges for traditional ADC design.
A key study investigated the viability of carfilzomib as an ADC payload and found that upon internalization into the lysosomal compartment of a cell, the linker was successfully cleaved, but the released carfilzomib was rapidly inactivated by lysosomal enzymes.[4] This metabolic instability within the lysosome prevents the active drug from reaching its target—the proteasome—in the cytoplasm and nucleus. The study concluded that carfilzomib is not an appropriate payload for ADCs that rely on lysosomal release mechanisms, as its potency is abolished before it can exert its therapeutic effect.[4]
For researchers in drug development, this presents a critical consideration. Overcoming this limitation would require novel strategies, such as:
-
Developing linkers that release the payload in the cytoplasm, bypassing the harsh lysosomal environment.
-
Modifying the carfilzomib molecule to enhance its lysosomal stability without compromising its proteasome inhibitory activity.
The data from PI-resistant cell lines further complicates the development of a carfilzomib ADC. Even if the payload delivery challenge were solved, a carfilzomib ADC would likely face the same resistance mechanisms as the free drug, including upregulation of the unfolded protein response and increased baseline proteasome activity.[1] Therefore, any successful carfilzomib ADC strategy would need to not only ensure payload integrity but also be potent enough to overcome these intrinsic resistance pathways.
Conclusion
While carfilzomib remains a potent therapeutic agent, its efficacy is diminished in resistant multiple myeloma cell lines, which exhibit increased IC50 values and altered proteasome dynamics. The translation of carfilzomib into an ADC payload is hampered by its rapid inactivation within the lysosome, a critical obstacle that must be addressed for this therapeutic modality to be viable. Future research should focus on innovative delivery systems and payload modifications to overcome these stability and resistance challenges.
References
- 1. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Carfilzomib Is Not an Appropriate Payload of Antibody-Drug Conjugates Due to Rapid Inactivation by Lysosomal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of MC-Val-Cit-PAB-carfilzomib iodide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of potent compounds such as MC-Val-Cit-PAB-carfilzomib iodide are paramount to ensuring laboratory safety and environmental protection. As an antibody-drug conjugate (ADC) payload, this substance combines the cytotoxic properties of carfilzomib (B1684676) with a cleavable linker system, necessitating stringent disposal protocols. Adherence to these guidelines is critical for minimizing exposure risks and maintaining regulatory compliance.
This compound is classified as a cytotoxic agent. Cytotoxic substances are hazardous and require disposal as special waste, often through high-temperature incineration, to ensure their complete destruction.[1][2] It is imperative to consult and strictly follow all local, state, and federal regulations regarding cytotoxic waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or creating aerosols. |
Work should always be conducted in a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols and powders.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound and contaminated materials.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes, but is not limited to:
-
Unused or expired compound
-
Contaminated labware (e.g., vials, pipette tips, plates)
-
Contaminated PPE (gloves, gown, etc.)
-
Spill cleanup materials
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be immediately placed into a rigid, puncture-resistant, and leak-proof sharps container specifically designated for cytotoxic waste. These containers are typically yellow with a purple lid.[2]
-
Non-Sharps Solid Waste: Place all non-sharp solid waste into a dedicated, leak-proof, and clearly labeled cytotoxic waste container. This is often a yellow bag with the cytotoxic symbol.[2] For added safety, solid waste can be double-bagged.[3]
-
Liquid Waste: Liquid waste containing this compound should not be disposed of down the drain.[1] It must be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.
-
-
Labeling: All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste." The contents should be identified as "this compound waste."
-
Storage: Store cytotoxic waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company. These companies are equipped to transport and incinerate the waste at high temperatures, which is the required method for destroying cytotoxic compounds.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MC-Val-Cit-PAB-carfilzomib iodide
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like MC-Val-Cit-PAB-carfilzomib iodide is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is an agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1] It incorporates carfilzomib, a potent, irreversible proteasome inhibitor, making the conjugate a cytotoxic agent that requires stringent handling protocols.[1] Adherence to these guidelines is critical to minimize exposure risk and maintain a safe research environment.
Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on general guidelines for cytotoxic agents.
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-approved gloves (e.g., nitrile) is required. Change gloves immediately if contaminated and regularly during procedures. |
| Gown | A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Note: All PPE should be considered contaminated after use and disposed of as cytotoxic waste.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from receipt to use.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Reconstitution of this compound
This protocol details the steps for safely reconstituting the powdered compound.
-
Preparation: Don all required PPE as specified in the table above. Prepare the workspace within a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE). Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening. Using a sterile syringe and needle, slowly add the required volume of the recommended solvent (e.g., DMSO) to the vial. Direct the solvent stream down the inner wall of the vial to avoid aerosolization.
-
Mixing: Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to minimize aerosol generation.
-
Aspiration: Use a new sterile syringe and needle to withdraw the desired volume of the reconstituted solution.
-
Post-Reconstitution: Securely cap and label the vial with the final concentration and date of reconstitution. Store the reconstituted solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1]
-
Immediate Decontamination: Wipe down the exterior of the vial, syringes, and any other materials that may have come into contact with the compound with a suitable deactivating agent.
Disposal Plan
All materials and waste generated during the handling and use of this compound must be treated as cytotoxic waste.
Caption: Disposal plan for all waste contaminated with this compound.
Key Disposal Steps:
-
Segregation: At the point of generation, segregate all cytotoxic waste from regular laboratory trash.
-
Sharps: All sharps, including needles, syringes, and contaminated glassware, must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid waste should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag).
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a sealed, leak-proof, and clearly labeled container. Do not pour cytotoxic waste down the drain.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.
By implementing these comprehensive safety and handling procedures, research institutions can foster a secure environment for their personnel while advancing critical drug development research. Regular training and adherence to these protocols are essential for minimizing the risks associated with potent cytotoxic compounds.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
